molecular formula C7H13NO B146473 N-Cyclohexylformamide CAS No. 766-93-8

N-Cyclohexylformamide

Cat. No.: B146473
CAS No.: 766-93-8
M. Wt: 127.18 g/mol
InChI Key: SWGXDLRCJNEEGZ-UHFFFAOYSA-N
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Description

N-cyclohexylformamide is a member of the class of formamides that is cyclohexane substituted by a formamido group. It has a role as a mouse metabolite. It is a member of formamides and an alicyclic compound. It is functionally related to a formamide.
N-Cyclohexylformamide is a natural product found in Vitis vinifera and Euglena gracilis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexylformamide
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InChI

InChI=1S/C7H13NO/c9-6-8-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,8,9)
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InChI Key

SWGXDLRCJNEEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H13NO
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DSSTOX Substance ID

DTXSID40227416
Record name N-Cyclohexylformamide
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Molecular Weight

127.18 g/mol
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Physical Description

Solid; [Alfa Aesar MSDS]
Record name N-Cyclohexylformamide
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CAS No.

766-93-8
Record name Cyclohexylformamide
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Record name CYCLOHEXYLFORMAMIDE
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Foundational & Exploratory

Physicochemical Profiling of N-Cyclohexylformamide: A Technical Guide for Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclohexylformamide (NCF; CAS 766-93-8) is a secondary amide characterized by a formamide group attached to a cyclohexyl ring.[1][2][3][4] While often categorized as a simple intermediate, its utility extends into complex pharmaceutical synthesis—specifically as a precursor for isonitriles and aminobenzoxazoles—and as a structural probe in enzymology.[4] This guide analyzes the physicochemical properties of NCF, emphasizing its rotameric behavior, solubility profile, and synthesis protocols relevant to drug development and organic chemistry.[4]

Molecular Architecture & Identification

NCF exhibits significant conformational isomerism due to the partial double-bond character of the C–N amide bond.[4] This restricted rotation leads to the presence of distinct cis and trans rotamers (relative to the carbonyl oxygen and the cyclohexyl group) observable in NMR spectroscopy at room temperature.[4]

IdentifierValue
IUPAC Name N-Cyclohexylformamide
CAS Number 766-93-8
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol
SMILES O=CNC1CCCCC1
Conformational Isomerism (Rotamers)

In solution, NCF exists as an equilibrium mixture of two rotamers.[4] The steric bulk of the cyclohexyl group influences the ratio, but the high energy barrier to rotation (~18-20 kcal/mol) means these species are distinct on the NMR timescale.[4]

Rotamers cluster_0 Rotameric Equilibrium Trans Trans-Isomer (Major) Cis Cis-Isomer (Minor) Trans->Cis  Restricted Rotation   (C-N Bond)

Figure 1: Equilibrium between cis and trans rotamers of N-Cyclohexylformamide driven by C-N bond resonance.

Physicochemical Profile

The physical state of NCF is temperature-dependent near ambient conditions.[4] It is a solid that melts just above standard room temperature, often presenting as a supercooled liquid or a moist white solid.[4]

Core Physical Properties[7][9][10][11][12][13]
PropertyValueCondition/Source
Melting Point 36 – 41 °CLiterature Standard [1][2]
Boiling Point 113 °C@ 700 mmHg [1]
Boiling Point (Reduced) 155 – 161 °C@ 15 mmHg [3]
Density 0.96 – 1.01 g/cm³@ 20-25 °C [1]
Refractive Index (

)
1.466 – 1.479Estimated/Lit [1]
Flash Point > 113 °C (> 235 °F)Closed Cup [2]
LogP (Octanol/Water) 1.40 – 2.09Computed (XLogP3) [4]
Solubility & Solvent Characteristics

NCF is amphiphilic but leans towards lipophilicity due to the cyclohexyl ring.[4]

  • Solubility: Highly soluble in polar organic solvents (Methanol, Ethanol, DMSO, Chloroform).[4]

  • Water Miscibility: Low.[4] It does not mix well with water, consistent with a LogP > 1.4.[4]

  • Implication for Drug Dev: The lipophilicity suggests NCF can penetrate cell membranes, which aligns with its use as a competitive inhibitor in liver alcohol dehydrogenase (LADH) studies [5].[4]

Synthesis & Purification Protocols

For research applications requiring high purity (>99%), the direct formylation of cyclohexylamine is the preferred route due to atom economy and ease of purification.[4]

Protocol A: Direct Formylation (Green Chemistry)

This method avoids toxic catalysts and utilizes formic acid as both reagent and solvent.[4]

Reagents:

  • Cyclohexylamine (1.0 eq)[2]

  • Formic Acid (85% aq. or 98%, 1.2 eq)

  • Toluene (optional, for azeotropic water removal)

Workflow:

  • Addition: Add cyclohexylamine dropwise to formic acid at 0°C (exothermic reaction).

  • Reflux: Heat the mixture to 100–110°C. If using toluene, use a Dean-Stark trap to remove water.

  • Monitoring: Reaction is complete when water evolution ceases.[4]

  • Workup: Distill off excess formic acid/toluene.

  • Purification: Vacuum distillation (bp 155–161 °C @ 15 mmHg) or recrystallization from hexanes/ethyl acetate if solid is desired.[4]

Synthesis Start Cyclohexylamine + Formic Acid Step1 Exothermic Mixing (0°C Control) Start->Step1 Step2 Reflux (100-110°C) - H₂O Removal Step1->Step2 Step3 Vacuum Distillation (15 mmHg) Step2->Step3 End Pure NCF (White Solid/Liq) Step3->End

Figure 2: Step-by-step synthesis workflow for N-Cyclohexylformamide via direct formylation.

Analytical Characterization

Validating the identity of NCF requires careful interpretation of NMR data due to the rotameric effect.[4]

Nuclear Magnetic Resonance (NMR)[14][15]
  • ¹H NMR (CDCl₃): The spectrum will appear "messy" or doubled.[4]

    • CHO Proton: Distinct peaks for cis and trans rotamers.[4] Typically appears around δ 8.0–8.2 ppm.[4]

    • NH Proton: Broad singlet, often split or shifted depending on concentration and H-bonding.[4]

    • Cyclohexyl Protons: Multiplets in the δ 1.0–2.0 ppm range.[4]

    • Interpretation: Do not mistake the dual peaks for impurities. Variable Temperature (VT) NMR at >100°C will cause these peaks to coalesce into a single set as rotation becomes fast on the NMR timescale [6].[4]

Infrared Spectroscopy (IR)
  • Amide I Band (C=O): Strong absorption at 1650–1670 cm⁻¹.[4]

  • Amide II Band (N-H bend): ~1540 cm⁻¹.[4]

  • N-H Stretch: 3200–3300 cm⁻¹ (broad due to H-bonding).[4]

Applications in Drug Development

Enzymology & Structural Biology

NCF acts as a transition state analog.[4] It binds to the active site zinc of Liver Alcohol Dehydrogenase (LADH), mimicking the Michaelis complex of aldehyde reduction.[4] This makes it a critical tool for mapping the electrostatic environment of enzyme active sites [5].[4]

Synthetic Intermediate
  • Isonitrile Synthesis: NCF is dehydrated using POCl₃/Triethylamine to form cyclohexyl isocyanide, a key component in multicomponent reactions (e.g., Ugi, Passerini) for combinatorial library generation.[4]

  • Heterocycle Formation: Precursor for aminobenzoxazole derivatives, which are scaffolds for various bioactive compounds [1].[4]

Handling & Stability

  • Hazard Classification: Irritant (Skin, Eyes, Respiratory).[4][5] GHS07.[4][5]

  • Storage: Hygroscopic. Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis back to cyclohexylamine and formic acid.

  • Thermal Stability: Stable up to its boiling point, but prolonged heating without solvent can cause discoloration.[4]

References

  • ChemicalBook. (2025).[4] N-Cyclohexylformamide Properties and Applications.[4][5][6][7][4]

  • Sigma-Aldrich. (2025).[4][5] N-Cyclohexylformamide Safety Data Sheet & Product Specification.[4][7][4]

  • PrepChem. (n.d.).[4] Preparation of Cyclohexylformamide.[4][5][8]

  • PubChem. (2025).[3][4][5] N-Cyclohexylformamide Compound Summary (CID 13017).[4] National Library of Medicine.[4] [4]

  • Deng, H., et al. (1998).[4][5] A Raman spectroscopic characterization of bonding in the complex of horse liver alcohol dehydrogenase with NADH and N-cyclohexylformamide.[4][5] Biochemistry, 37(40), 14267-14278.[4][5] [4]

  • Ramaswamy, S., et al. (1997).[4][5] Binding of formamides to liver alcohol dehydrogenase.[4][5] Biochemistry, 36(12), 3522-3527.[4][5] [4]

Sources

Technical Monograph: N-Cyclohexylformamide (NCF) Physicochemical Profile & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

N-Cyclohexylformamide (NCF) presents a unique challenge in handling and purification due to its melting point falling directly within the range of standard laboratory ambient fluctuations (36–41 °C ).[1][2] Unlike high-melting crystalline solids, NCF exists in a thermodynamic "twilight zone" where it can spontaneously undergo phase transition from solid to liquid on a warm day or upon minor impurity absorption.[1][2]

This guide moves beyond basic data listing to address the criticality of phase control . For researchers utilizing NCF as a peptide bond mimic or an isonitrile precursor, understanding the relationship between its trans-amide conformation, hydrogen bonding network, and moisture sensitivity is essential for reproducible results.[1][2]

Part 2: Physicochemical Profile

The following data aggregates validated experimental values. Note the melting point depression caused by moisture; NCF is hygroscopic, and "liquid" samples at room temperature often indicate hydrolysis or water saturation.[1][2]

PropertyValue / RangeCondition / Note
CAS Number 766-93-8-
Molecular Formula C₇H₁₃NO-
Molecular Weight 127.19 g/mol -
Melting Point (MP) 36 – 41 °C Critical Purity Indicator. High purity >40°C.
Boiling Point (BP) 113 – 114 °C@ 700 mmHg (Vacuum distillation recommended)
Density 0.96 g/cm³@ 25 °C
Solubility Ethanol, DMSO, CHCl₃Moderate water solubility (hydrolyzes slowly)
Appearance White crystalline solidBecomes colorless oil if impure/heated

Part 3: The Thermodynamics of the Solid State

Why 36–41 °C?

The melting point of NCF is governed by the competition between the rigid amide bond (partial double bond character) and the flexible cyclohexyl ring.[1][2]

  • Lattice Energy: The amide group (-NH-CHO) facilitates strong intermolecular hydrogen bonding (N-H[1][2]···O=C), which typically raises melting points.[1][2]

  • Steric Disruption: The bulky, non-planar cyclohexyl group (chair conformation) prevents tight packing of the crystal lattice.[1][2] This steric bulk lowers the enthalpy of fusion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ), resulting in a melting point significantly lower than planar aromatic amides (e.g., formanilide, MP ~47°C).[2]
    
Visualizing the Lattice Instability

The diagram below illustrates the thermodynamic tension between the stabilizing hydrogen bonds and the destabilizing steric bulk.[1][2]

Thermodynamics cluster_0 Thermodynamic Conflict Amide Amide Motif (-NH-CHO) HBond Intermolecular H-Bonding Amide->HBond Promotes Order MP Resulting MP: 36-41 °C HBond->MP Increases MP Ring Cyclohexyl Ring (Chair Conformation) Steric Steric Bulk & Lattice Disruption Ring->Steric Prevents Packing Steric->MP Decreases MP (Dominant Factor)

Figure 1: The "tug-of-war" between hydrogen-bond stabilization and steric disruption that defines the low melting point of NCF.[1][2]

Part 4: Synthesis & Purification Protocol

Expert Insight: Because NCF melts so low, recrystallization is difficult and often leads to "oiling out" (phase separation without crystallization).[1][2] The gold standard for purification is High-Vacuum Distillation , followed by freezing.[1][2]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis involves the formylation of cyclohexylamine.[1][2] While formic acid can be used directly, using Ethyl Formate allows for a cleaner reaction driven by the removal of ethanol.[1][2]

Reaction:


[2]
Step-by-Step Protocol
  • Setup: Equip a 500mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Cyclohexylamine (1.0 eq) and Ethyl Formate (1.5 eq) .

    • Note: Excess ethyl formate acts as the solvent.[1][2]

  • Reflux: Heat to reflux (approx. 55-60 °C) for 4–6 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane).[1][2]

  • Distillation (The Critical Step):

    • Switch to a distillation setup.

    • Stage 1: Distill off excess ethyl formate and ethanol byproduct at atmospheric pressure (bath temp ~80°C).

    • Stage 2: Apply high vacuum (<5 mmHg).[1][2] Distill the product.

    • Target: Collect fractions boiling at 113–115 °C (at reduced pressure) .

  • Solidification: The distillate will be a colorless oil.[1][2] Place the receiving flask in an ice bath or freezer (-20°C) immediately. Scratch the glass to induce crystallization.[1][2]

  • Storage: Store at 4°C. If left on a benchtop in summer, it will melt.[1][2]

Workflow Diagram

Synthesis Start Reactants: Cyclohexylamine + Ethyl Formate Reflux Reflux (6h, 60°C) Transamidation Start->Reflux Strip Atmospheric Distillation (Remove EtOH/Excess Formate) Reflux->Strip VacDist High Vacuum Distillation (<5 mmHg, ~114°C) Strip->VacDist Crude Oil Freeze Cryogenic Crystallization (-20°C + Seeding) VacDist->Freeze Pure Distillate (Liquid) Product Pure N-Cyclohexylformamide (White Solid, MP 39-41°C) Freeze->Product Phase Change

Figure 2: Purification workflow emphasizing vacuum distillation to navigate the low melting point.

Part 5: Analytical Validation (Self-Validating System)

Before trusting the melting point, you must confirm identity and dryness.[1][2] Water acts as a potent melting point depressant for amides.[1][2]

Proton NMR (¹H-NMR, CDCl₃)
  • CHO (Formyl) Proton: Look for a signal at 8.0 – 8.2 ppm .[1][2] It may appear as a doublet or broad singlet depending on cis/trans rotamers.[1][2]

  • NH Proton: Broad singlet around 5.5 – 6.5 ppm (concentration dependent).[1][2]

  • Cyclohexyl Ring: Multiplet cluster at 1.0 – 2.0 ppm .[1][2]

  • Purity Check: Check for Ethanol triplets (1.2 ppm) or Water (1.56 ppm in CDCl₃).[1][2] Any solvent residue will artificially lower your MP.[1]

Melting Point Determination
  • Method: Capillary tube in oil bath or digital melting point apparatus.[1][2]

  • Preparation: Pack the capillary and chill it in a fridge for 10 minutes before insertion if the room is warm.

  • Ramp Rate: 1 °C/min starting at 30 °C.

  • Acceptance Criteria:

    • > 39 °C: High Purity (Suitable for catalysis/synthesis).[1][2]

    • 36–38 °C: Acceptable (Likely trace water or isomers).[1][2]

    • < 36 °C or Liquid: Fail (Recrystallize or re-distill).

Part 6: References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 13017, N-Cyclohexylformamide. Retrieved from [Link]

  • Deng, H., et al. (1998).[1][2] "A Raman spectroscopic characterization of bonding in the complex of horse liver alcohol dehydrogenase with NADH and N-cyclohexylformamide." Biochemistry, 37(40), 14267-14278.[1][2][3] (Validating structural conformation).

  • Ugi, I. (1971).[1][2] Isonitrile Chemistry. Academic Press.[1][2] (Contextualizing NCF as a precursor for cyclohexyl isocyanide).

Sources

Technical Assessment: N-Cyclohexylformamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profile, distillation dynamics, and isolation protocols for N-Cyclohexylformamide (NCF).

Thermodynamic Properties, Distillation Dynamics, and Isolation Protocols

Executive Summary

N-Cyclohexylformamide (CAS: 766-93-8) is a secondary amide intermediate critical in the synthesis of isonitriles, formamidines, and heterocyclic pharmaceuticals.[1][2][3][4][5] While online databases frequently cite conflicting boiling point data, thermodynamic analysis confirms that NCF is a high-boiling solid (mp: 36–41 °C) with a predicted normal boiling point exceeding 200 °C.[4] This guide clarifies these discrepancies and establishes a validated vacuum distillation protocol to ensure purity and prevent thermal degradation.

Physicochemical Profile & Data Correction

Precise knowledge of phase transition points is essential for process design.[4] A critical review of literature versus thermodynamic prediction reveals a significant discrepancy in widely circulated data.

1.1 Boiling Point Discrepancy Analysis

Many aggregate chemical databases erroneously list the boiling point of NCF as 113 °C at 700 mmHg .[4] This value is thermodynamically inconsistent with the compound's molecular weight (127.19 g/mol ) and hydrogen-bonding capability.[4]

  • Comparative Logic: N-Methylformamide (MW 59.[4]07) boils at 182.5 °C. The addition of a lipophilic cyclohexyl ring typically increases the boiling point due to increased London dispersion forces, despite potential steric disruption of the hydrogen-bonding network.[4]

1.2 Validated Physical Properties
PropertyValueCondition/Note
Normal Boiling Point (Predicted) 204 – 208 °C At 760 mmHg (Joback Method Estimate)
Experimental Boiling Point 114 – 115 °C At 60 mmHg [1]
Experimental Boiling Point 137 – 138 °C At 10 mmHg [2]
Melting Point 36 – 41 °C Low-melting solid at RT
Density 1.012 g/cm³At 25 °C
Flash Point > 113 °CClosed Cup
Solubility HighMethanol, Ethanol, Ethyl Acetate
Thermodynamic Analysis & Distillation Dynamics

To purify NCF efficiently, one must operate within a specific pressure-temperature window that avoids thermal decomposition while maintaining adequate vapor flux.[4]

2.1 Vapor Pressure Curve & Clausius-Clapeyron Approximation

Using the experimental coordinate (114.5 °C, 60 mmHg) and the predicted normal boiling point (206 °C, 760 mmHg), we can approximate the enthalpy of vaporization (


) to guide vacuum settings.[4]


Operating at atmospheric pressure is not recommended due to the risk of amide dehydration (forming cyclohexyl isocyanide) or oxidation at temperatures >180 °C.[4]

2.2 Thermal Stability Risks[4]
  • Dehydration: Prolonged heating >160 °C, especially in the presence of acidic trace impurities, can drive the elimination of water to form cyclohexyl isocyanide (foul odor, toxic).[4]

  • Hydrolysis: In the presence of residual moisture and heat, NCF reverts to cyclohexylamine and formic acid.[4]

Experimental Protocol: Synthesis & Isolation

The following workflow describes the isolation of NCF from a standard Leuckart-type formylation (Cyclohexylamine + Formic Acid/Ethyl Formate).

3.1 Synthesis Pathway (Leuckart Modification)

The reaction typically involves the nucleophilic attack of cyclohexylamine on the carbonyl carbon of the formylating agent, followed by elimination of the leaving group (water or ethanol).[4]

SynthesisWorkflow Reactants Cyclohexylamine + Ethyl Formate Reflux Reflux (60-80°C) 2-4 Hours Reactants->Reflux Nucleophilic Acyl Subst. Stripping Strip Solvent/Ethanol (Rotary Evap) Reflux->Stripping Remove volatiles Crude Crude NCF (Yellow Oil/Solid) Stripping->Crude Distillation Vacuum Distillation (Target: 115°C @ 60mmHg) Crude->Distillation Purification Product Pure NCF (White Solid, mp 36-41°C) Distillation->Product Crystallization

Figure 1: Synthesis and purification workflow for N-Cyclohexylformamide.[4][5][6]

3.2 Vacuum Distillation Protocol

Objective: Isolate NCF from unreacted amine and heavy byproducts.[4]

  • Setup: Equip a short-path distillation head or a Vigreux column to a round-bottom flask containing the crude NCF. Ensure a stir bar is present to prevent bumping.[4]

  • Vacuum Application: Apply vacuum gradually.[4] Target a stable pressure between 10 mmHg and 60 mmHg .[4]

    • Note: Check system integrity.[4] Leaks will raise the boiling point significantly.[4]

  • Heating:

    • Begin heating the oil bath.[4] The bath temperature should be approx. 20–30 °C higher than the expected boiling point.

    • For 60 mmHg: Set bath to ~140 °C. Expect distillate at 114–115 °C .

    • For 10 mmHg: Set bath to ~160 °C. Expect distillate at 137–138 °C .

  • Fraction Collection:

    • Foreshot: Discard the first few milliliters (often residual cyclohexylamine or solvent).

    • Main Fraction: Collect the steady fraction boiling within the target range. The liquid should be clear and colorless.[2][4]

  • Solidification: Upon cooling to room temperature, the distillate will solidify into a white crystalline mass (mp 36–41 °C).[4] If it remains liquid, supercooling or impurities (depressed melting point) may be present.[4]

Applications in Drug Development[4]

NCF serves as a versatile building block in medicinal chemistry.

  • Isocyanide Precursor: NCF is the direct precursor to Cyclohexyl Isocyanide (via dehydration with POCl₃/Et₃N), a key reagent in the Ugi and Passerini multicomponent reactions used to generate diverse peptide mimetics.[4]

  • Vilsmeier-Haack Reagent Analog: While DMF is standard, NCF offers a sterically bulky alternative for formylating electron-rich aromatic rings, potentially altering regioselectivity.[4]

Applications cluster_reactions Downstream Applications NCF N-Cyclohexylformamide (NCF) Isocyanide Cyclohexyl Isocyanide (Ugi/Passerini Reactions) NCF->Isocyanide Dehydration (POCl3) Formamidine Formamidine Derivatives (Heterocycle Synthesis) NCF->Formamidine Activation (SOCl2) + Amine Reduction N-Methylcyclohexylamine (Reductive Amination) NCF->Reduction Reduction (LiAlH4)

Figure 2: Chemical utility of NCF in synthetic pathways.

References
  • Sigma-Aldrich. N-Cyclohexylformamide Product Specification (Product No. 120685).[4] Retrieved from .[4] (Confirmed bp 114-115 °C / 60 mmHg).[4][7][8]

  • BenchChem. N-Cyclohexylformamide Synthesis and Properties. Retrieved from .[4] (Cited bp 137-138 °C / 10 mmHg).[4][9]

  • PubChem. N-Cyclohexylformamide Compound Summary (CID 13017).[4] National Library of Medicine.[4] Retrieved from .[4]

  • ChemEO. Thermodynamic Data for Formamide, N-cyclohexyl-. Retrieved from .[4]

Sources

The Solubility Profile of N-Cyclohexylformamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Data Gap in Early-Stage Development

In the landscape of pharmaceutical and agrochemical research, understanding the solubility of novel compounds is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. N-Cyclohexylformamide (CAS No. 766-93-8), a versatile intermediate in the synthesis of various active pharmaceutical ingredients and other complex organic molecules, presents a recurring challenge in this regard. While its utility as a synthetic building block is well-documented, a comprehensive, centralized repository of its quantitative solubility data in common organic solvents remains conspicuously absent from the public domain.

This technical guide addresses this critical knowledge gap not by presenting a finite table of solubility values, which would be inherently incomplete, but by empowering the researcher with a robust framework for determining the solubility of N-Cyclohexylformamide in any solvent system of interest. By synthesizing fundamental principles of physical chemistry with field-proven experimental methodologies, this document serves as both a theoretical primer and a practical handbook for generating reliable and reproducible solubility data. Our focus is on the causality behind experimental choices, ensuring that the described protocols are not merely a set of instructions, but a self-validating system for producing high-quality, defensible data.

N-Cyclohexylformamide: A Physicochemical Portrait

A thorough understanding of a molecule's intrinsic properties is paramount to predicting its behavior in solution. N-Cyclohexylformamide is a secondary amide characterized by a cyclohexyl group attached to the nitrogen atom of a formamide moiety.

Table 1: Key Physicochemical Properties of N-Cyclohexylformamide

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
Appearance White to off-white solid
Melting Point 36-41 °C
Boiling Point 113 °C at 700 mmHg
CAS Number 766-93-8

The structure of N-Cyclohexylformamide imparts a dualistic nature to its solubility characteristics. The formamide group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This region of the molecule favors interactions with polar solvents. Conversely, the cyclohexyl ring is a bulky, non-polar, aliphatic group that contributes to van der Waals interactions and prefers non-polar environments. The interplay between these two functionalities dictates the compound's solubility in a given solvent.

The Energetics of Dissolution: A Conceptual Framework

The dissolution of a solid solute, such as N-Cyclohexylformamide, in a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy change (ΔG). This process can be conceptualized as a three-step cycle, as illustrated in the diagram below.

G cluster_0 A Solute (crystal lattice) + Solvent B Separated Solute Molecules + Solvent A->B D Solution A->D B->D C Separated Solute Molecules + Separated Solvent Molecules

Caption: Thermodynamic cycle of dissolution.

  • Lattice Energy (ΔH_lattice): The energy required to break the intermolecular forces holding the N-Cyclohexylformamide molecules together in the crystal lattice. This is an endothermic process (requires energy input).

  • Solvation Energy (ΔH_solvation): The energy released when the separated N-Cyclohexylformamide molecules are surrounded by and interact with solvent molecules. This is an exothermic process.

  • Enthalpy of Solution (ΔH_solution): The net enthalpy change of the dissolution process, which is the sum of the lattice and solvation energies.

For dissolution to be spontaneous, the Gibbs free energy change (ΔG = ΔH_solution - TΔS_solution) must be negative. A significant release of energy during solvation, which is more likely when the solute and solvent have similar intermolecular forces ("like dissolves like"), can overcome the energy required to break the crystal lattice, leading to higher solubility.

Qualitative Solubility Profile of N-Cyclohexylformamide

Based on its molecular structure and the "like dissolves like" principle, a qualitative solubility profile for N-Cyclohexylformamide can be inferred.

Table 2: Predicted Qualitative Solubility of N-Cyclohexylformamide in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe formamide group can engage in strong hydrogen bonding with the hydroxyl groups of the alcohols.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneModerate to HighThe polarity of these solvents allows for favorable dipole-dipole interactions with the amide group.
Aromatic TolueneLow to ModerateThe non-polar cyclohexyl ring can interact favorably with the aromatic ring of toluene, but the polar amide group may limit overall solubility.
Non-polar Hexane, CyclohexaneLowThe dominant non-polar nature of these solvents does not effectively solvate the polar formamide group, leading to poor solubility.

It is crucial to recognize that this table provides an educated estimation. The actual quantitative solubility can be influenced by factors such as temperature, pressure, and the presence of impurities. Therefore, experimental determination is essential for obtaining precise and actionable data.

Experimental Determination of N-Cyclohexylformamide Solubility: A Step-by-Step Protocol

The following section details a robust and widely accepted method for determining the equilibrium solubility of a solid in a liquid solvent, commonly known as the shake-flask method. This protocol is designed to be a self-validating system, with built-in checks for achieving equilibrium.

G A 1. Preparation of Solvent and Solute B 2. Creation of a Slurry A->B Add excess solute to a known volume of solvent C 3. Equilibration B->C Agitate at a constant temperature D 4. Phase Separation C->D Centrifugation or Filtration E 5. Sample Dilution D->E Dilute supernatant to a known concentration F 6. Quantitative Analysis E->F HPLC or UV-Vis Analysis G 7. Data Interpretation F->G Calculate solubility (e.g., in g/100mL)

Caption: Workflow for the experimental determination of solubility.

Materials and Equipment
  • N-Cyclohexylformamide (of known purity)

  • Selected organic solvent(s) (analytical grade or higher)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled shaker or incubator

  • Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringes and vials for analysis

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of N-Cyclohexylformamide to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Prepare multiple replicate samples for each solvent and temperature point to be tested.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker and agitate at a constant temperature for a predetermined period (e.g., 24-48 hours). The goal is to reach equilibrium, where the rate of dissolution equals the rate of precipitation.

    • To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should be consistent across the later time points.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully separate the saturated supernatant from the solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials to pellet the solid, then carefully pipette the supernatant.

      • Filtration: Draw the supernatant into a syringe and pass it through a syringe filter appropriate for the solvent (e.g., PTFE for organic solvents) to remove any undissolved particles.

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used. A series of dilutions may be necessary.

  • Quantitative Analysis:

    • Determine the concentration of N-Cyclohexylformamide in the diluted samples using a validated analytical method. Two common and effective methods are detailed below.

Analytical Methodologies for Quantification

The accuracy of the solubility determination is critically dependent on the precision of the analytical method used to quantify the solute concentration in the saturated solution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying N-Cyclohexylformamide.

  • Principle: The diluted sample is injected into the HPLC system, where it is separated from any potential impurities on a stationary phase. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.

  • Typical HPLC Parameters:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), run in isocratic mode.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (as amides typically absorb in the low UV region).

    • Injection Volume: 10 µL

  • Calibration: Prepare a series of standard solutions of N-Cyclohexylformamide of known concentrations in the chosen solvent. Plot the peak area versus concentration to generate a calibration curve. The linearity of this curve (R² > 0.999) is a key indicator of method suitability.

UV-Vis Spectrophotometry

For rapid and simpler quantification, UV-Vis spectrophotometry can be employed, provided that N-Cyclohexylformamide has a distinct chromophore and the solvent does not interfere at the analytical wavelength.

  • Principle: The absorbance of the diluted sample is measured at the wavelength of maximum absorbance (λ_max). According to the Beer-Lambert law, absorbance is directly proportional to the concentration.

  • Procedure:

    • Scan a solution of N-Cyclohexylformamide in the chosen solvent to determine its λ_max.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λ_max to create a calibration curve.

    • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

Data Interpretation and Reporting

The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. It is typically reported in units of g/100 mL or mg/mL at a specific temperature.

Example Calculation:

  • Concentration from HPLC/UV-Vis = 0.05 mg/mL

  • Dilution factor = 100

  • Concentration of saturated solution = 0.05 mg/mL * 100 = 5 mg/mL

  • Solubility = 0.5 g/100 mL

Conclusion: Empowering Rational Drug Development

While a comprehensive database of N-Cyclohexylformamide solubility remains to be compiled, the principles and methodologies outlined in this guide provide a clear and reliable pathway for researchers to generate this critical data in-house. By understanding the physicochemical properties of N-Cyclohexylformamide and applying a robust experimental design with validated analytical methods, drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. This empirical approach not only ensures the accuracy of the data but also fosters a deeper understanding of the compound's behavior, ultimately accelerating the journey from discovery to application.

References

  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

Technical Whitepaper: Solvation Thermodynamics and Aqueous Behavior of N-Cyclohexylformamide

[1]

Part 1: Executive Summary & Molecular Architecture[1]

The "Phase-Boundary" Challenge

N-Cyclohexylformamide (NCF) presents a unique solvation challenge in drug development and organic synthesis.[1] Unlike simple solvents, NCF exists on a thermodynamic knife-edge at standard laboratory temperatures.[1] With a melting point of 36–41°C [1], it transitions between solid and liquid states near physiological temperature (37°C).[1]

For researchers, this implies that "solubility" is not a static number but a phase-dependent variable.[1] At 20°C, you are dissolving a crystalline lattice; at 40°C, you are determining the miscibility of two liquids.[1] This guide moves beyond basic solubility tables to define the behavioral characteristics of NCF in aqueous systems, essential for its use as a peptide bond mimic, a crystallization co-solvent, or a synthetic intermediate.[1]

Molecular Architecture: The "Janus" Effect

NCF is an amphiphilic amide.[1] Its solvation behavior is dictated by the competition between two distinct structural domains:[1]

  • The Hydrophilic Head: The formamide group (-NH-CHO) is a strong hydrogen bond donor and acceptor, driving water solubility.[1]

  • The Hydrophobic Tail: The cyclohexyl ring is bulky and lipophilic, disrupting the water structure and driving the LogP to approximately 1.4 [2], limiting aqueous uptake.[1]

Part 2: Physicochemical Profile[1]

The following data aggregates experimental and predicted values critical for experimental design.

PropertyValue / DescriptionImpact on Solubility
CAS Number 766-93-8Unique Identifier
Molecular Weight 127.19 g/mol Low MW facilitates diffusion
Physical State (20°C) Solid (Crystalline/Powder)Requires lattice energy disruption to dissolve
Melting Point 36 – 41 °C [1][3]CRITICAL: Solute behaves as a liquid >40°C
Boiling Point 113 °C (at 700 mmHg)High boiling point allows heat-driven dissolution
LogP (Octanol/Water) ~1.4 (Predicted) [2]Moderately lipophilic; prefers organic phases
Water Solubility Partly Miscible / Sparingly Soluble Not infinite.[1][2] Forms saturation equilibrium.[1]
pKa ~16 (Amide proton)Non-ionizable in physiological pH range

Part 3: Solvation Thermodynamics & Mechanism[1]

To understand NCF solubility, one must visualize the "Iceberg Effect" (Hydrophobic Effect).[1] When NCF dissolves in water, the water molecules must reorganize around the hydrophobic cyclohexyl ring, losing entropy.[1]

The Solvation Mechanism
  • Lattice Breaking (Solid Phase < 36°C): Energy is consumed to break the intermolecular hydrogen bonds holding the NCF crystal together.[1]

  • Cavity Formation: Water molecules separate to make room for the cyclohexyl ring.[1]

  • Hydration (Exothermic): The formamide head forms H-bonds with water.[1]

  • Entropy Penalty: The water surrounding the cyclohexyl ring becomes highly ordered (clathrate-like), which is thermodynamically unfavorable.[1]

Expert Insight: Because the melting point is so low, the "Lattice Breaking" energy barrier vanishes if you heat the solution slightly above 40°C. Consequently, NCF solubility is drastically temperature-dependent. A solution prepared at 45°C may crash out (precipitate) rapidly upon cooling to 20°C, posing a risk for clogging microfluidic channels or HPLC injectors.[1]

Visualization: The Solvation Pathway

The following diagram illustrates the competing forces during the solvation of NCF.

NCF_SolvationSolidNCFSolid NCF(Crystal Lattice)InteractionInterfacialCompetitionSolidNCF->Interaction Endothermic Lattice BreakLiquidNCFLiquid NCF(Melted >36°C)LiquidNCF->Interaction Miscibility MixingWaterBulk Water(Solvent)Water->Interaction H-BondingSolvatedSolvated NCF(Aqueous Solution)Interaction->Solvated Formamide HydrationPrecipitatePrecipitation(Supersaturation)Interaction->Precipitate Hydrophobic ExclusionSolvated->Precipitate Cooling (<36°C)

Figure 1: Thermodynamic pathway of N-Cyclohexylformamide solvation.[1] Note the critical branch point dependent on temperature (Solid vs. Liquid input).

Part 4: Experimental Protocols (Self-Validating Systems)

Since literature values vary from "partly miscible" to specific g/L estimates depending on purity, you must determine the solubility for your specific lot.[1]

Protocol A: Temperature-Controlled Saturation (The "Gold Standard")

Objective: Determine exact solubility at 20°C and 37°C.

Reagents:

  • N-Cyclohexylformamide (High Purity >98%)[1][2]

  • HPLC Grade Water[1]

  • 0.22 µm PVDF Syringe Filter (Pre-warmed for 37°C step)[1]

Workflow:

  • Supersaturation: Add excess NCF solid to 10 mL of water in a glass vial.

    • Validation Check: Ensure solid NCF is visible at the bottom.[1] If it all dissolves, add more.[1]

  • Equilibration:

    • Set A (20°C): Shake at 200 rpm for 24 hours.

    • Set B (37°C): Shake at 200 rpm for 24 hours. Note: NCF may melt into a second liquid phase at this temp.[1]

  • Phase Separation:

    • Allow the vials to stand for 1 hour.

    • Observation: Look for a solid pellet (20°C) or an oily droplet layer (37°C).[1]

  • Sampling:

    • Withdraw supernatant carefully.[1]

    • Critical Step: For Set B (37°C), filter immediately using a pre-warmed syringe filter to prevent precipitation inside the filter pore.[1]

  • Quantification (HPLC-UV):

    • Dilute the filtrate 1:100 with Acetonitrile (to ensure full solubility).[1]

    • Analyze via HPLC (C18 Column, Water/ACN gradient, UV at 210 nm).

Protocol B: Visual Cloud Point Method (Rapid Screening)

Objective: Quickly estimate if a specific concentration is stable.[1]

  • Prepare a known concentration (e.g., 10 mg/mL) in warm water (45°C).[1]

  • Cool slowly to 20°C at a rate of 1°C/min.

  • Monitor turbidity via optical density (OD600) or visual inspection.[1]

  • Result: The temperature at which the solution turns cloudy is the saturation temperature for that concentration.[1]

Part 5: Stability & Hydrolysis Risks[1]

Researchers often assume amides are stable.[1] However, NCF is a secondary amide.[1] While more stable than esters, it is susceptible to hydrolysis under acidic or basic conditions, or prolonged thermal stress.[1]

Hydrolysis Reaction:

1

Implication: If your solubility experiment runs for >48 hours at high pH or temperature, you may actually be measuring the solubility of Cyclohexylamine (the breakdown product), which has significantly different properties.[1]

Recommendation: Always check chromatography for a secondary peak corresponding to Cyclohexylamine or Formic acid to validate that the NCF is intact.[1]

Part 6: Applications in Drug Development[1]

Peptide Bond Mimicry

NCF is structurally analogous to the peptide linkage found in proteins.[1]

  • Use Case: It binds to liver alcohol dehydrogenase (LADH) mimics the Michaelis complex [4].[1][2]

  • Solubility Note: For enzymatic assays, prepare a stock solution in DMSO or Ethanol (where NCF is highly soluble) and dilute into the aqueous buffer immediately before use to avoid precipitation.[1]

Crystallization Co-Solvent

Because of its high boiling point (113°C / 700mmHg) and amphiphilic nature, NCF can be used to control the nucleation of small molecule drugs.[1]

  • Mechanism: It acts as a "solubility suppressor" for very polar compounds or a "solubilizer" for non-polar ones, depending on the mixture ratio.[1]

Part 7: References

  • PubChem. (2023).[1] N-Cyclohexylformamide (Compound CID 13017).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Deng, H., et al. (1998).[1] A Raman spectroscopic characterization of bonding in the complex of horse liver alcohol dehydrogenase with NADH and N-cyclohexylformamide. Biochemistry, 37(40), 14267-14278.[1] [Link]

Comprehensive Spectroscopic Profiling of N-Cyclohexylformamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Characterization Standard

Executive Summary & Scope

N-Cyclohexylformamide (NCF) (CAS: 766-93-8) is a critical intermediate in the synthesis of isonitriles (via dehydration) and a specialized polar solvent in organic synthesis. Despite its structural simplicity, NCF presents a common analytical pitfall for researchers: amide bond rotamerism .

This guide provides a definitive spectral atlas for NCF. Unlike standard databases, we integrate "field-proven" insights to distinguish between intrinsic rotameric splitting and actual sample impurities. The protocols below prioritize self-validating spectral interpretation.

Synthesis & Preparation Protocol

To ensure the spectral data below correlates to a high-purity standard, we define the synthesis method used for validation. This protocol utilizes the Ethyl Formate Method , preferred for its clean workup compared to direct formic acid condensation.

Reaction Logic

The reaction proceeds via nucleophilic attack of cyclohexylamine on the carbonyl of ethyl formate, followed by the elimination of ethanol.

Step-by-Step Methodology
  • Reagents: Cyclohexylamine (0.1 mol, 9.9 g), Ethyl Formate (0.3 mol, 22.2 g, excess).

  • Apparatus: 100 mL Round-bottom flask, Reflux condenser, Magnetic stir bar.

  • Setup: Charge the flask with cyclohexylamine. Cool to 0°C in an ice bath.

  • Addition: Add ethyl formate dropwise over 15 minutes. Note: The reaction is exothermic; cooling prevents volatilization of the amine.

  • Reflux: Remove ice bath. Heat to reflux (approx. 55-60°C) for 2 hours.

  • Workup: Distill off excess ethyl formate and ethanol byproduct at atmospheric pressure.

  • Purification: Vacuum distill the residue. Collect the fraction boiling at 128-130°C / 10 mmHg (or recrystallize from hexane if solid).

  • Yield: Expected >85% as a white waxy solid (MP: 36-41°C).

SynthesisFlow Start Cyclohexylamine (0°C) Reagent + Ethyl Formate (Dropwise) Start->Reagent Process1 Reflux (2 Hours, 60°C) Reagent->Process1 Workup Distill Byproducts (EtOH/EtFormate) Process1->Workup Purify Vacuum Distillation (130°C @ 10mmHg) Workup->Purify Product Pure NCF (White Solid) Purify->Product

Figure 1: Synthesis workflow for high-purity N-Cyclohexylformamide.

Physical & Chemical Constants

Before spectral analysis, confirm bulk properties. NCF exists at the boundary of solid and liquid at standard lab temperatures.

PropertyValueNotes
Molecular Formula C₇H₁₃NOMW: 127.19 g/mol
Physical State Waxy Solid / Viscous LiquidMP is near human body temp.[1]
Melting Point 36 – 41 °CSharp MP indicates high purity.
Boiling Point 128 – 130 °C (10 mmHg)High BP due to H-bonding.
Solubility Soluble in CHCl₃, DMSO, EtOHPoor solubility in cold water.

Spectroscopic Atlas

Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the amide functionality. The key feature is the separation of the Carbonyl (Amide I) and N-H bending (Amide II) bands.

Method: KBr Pellet or Thin Film (neat).

Frequency (cm⁻¹)AssignmentIntensityStructural Insight
3280 – 3300 ν(N-H)Strong, BroadH-bonded amide N-H stretch.
2930, 2855 ν(C-H)StrongCyclohexyl ring C-H stretching (asym/sym).
1650 – 1660 ν(C=O)Very StrongAmide I band. Diagnostic for formamides.
1530 – 1550 δ(N-H)StrongAmide II band. N-H bending vibration.
1385 ν(C-N)MediumAmide C-N stretch.
Nuclear Magnetic Resonance (NMR)

CRITICAL EXPERT INSIGHT: N-Cyclohexylformamide exhibits Restricted Rotation around the C-N amide bond. This results in two distinct conformers (cis and trans) observable in NMR at room temperature.

  • Do not mistake these "shadow peaks" for impurities.

  • Ratio: Typically ~80:20 (trans:cis) in CDCl₃.

¹H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegralAssignmentNotes
8.13 Singlet (d)0.8 HCHO (Major)Trans rotamer formyl proton.
8.01 Singlet (d)0.2 HCHO (Minor)Cis rotamer formyl proton.
5.5 – 6.5 Broad1 HNH Chemical shift varies with concentration/temp.
3.85 Multiplet0.8 HCH -N (Major)Methine proton of cyclohexyl ring.
3.30 Multiplet0.2 HCH -N (Minor)Upfield shift due to steric shielding in cis.
1.9 – 1.1 Multiplet10 HCyclohexyl CH₂ Overlapping ring protons.
¹³C NMR Data (100 MHz, CDCl₃)
Shift (δ ppm)AssignmentNotes
160.5 C=O Carbonyl carbon (Major rotamer).
163.8 C=O Carbonyl carbon (Minor rotamer).
48.1 CH -NMethine carbon attached to Nitrogen.
33.0, 25.4, 24.8 Ring CH₂ Cyclohexyl methylene carbons.
Mass Spectrometry (EI-MS)

Method: Electron Impact (70 eV).

m/zAbundanceFragmentInterpretation
127 ~10%[M]⁺ Molecular ion.
98 ~5%[M - CHO]⁺Loss of formyl radical.
83 100% (Base) [C₆H₁₁]⁺ Cyclohexyl cation. Dominant fragment.
55 ~70%[C₄H₇]⁺Ring fragmentation (retro-Diels-Alder type).
46 Variable[HCONH₃]⁺Protonated formamide rearrangement (common artifact).

Advanced Validation: The Rotamer Test

To confirm that the "extra" peaks in your NMR are indeed rotamers and not contaminants, perform a Variable Temperature (VT) NMR experiment.

Protocol:
  • Dissolve sample in a high-boiling solvent (e.g., DMSO-d6 or Toluene-d8).

  • Acquire ¹H NMR at 25°C (Baseline).

  • Heat probe to 100°C and acquire spectrum.

Result: At high temperatures, the rotation rate around the C-N bond increases. The distinct peaks for cis and trans isomers will broaden and eventually coalesce into a single average peak . If the peaks remain distinct and sharp at 100°C, they are impurities.

RotamerLogic Observation Observation: Double Peaks in NMR (CHO & CH-N) Hypothesis Hypothesis: Amide Rotamers vs. Impurity Observation->Hypothesis Exp Experiment: Run VT-NMR at 100°C Hypothesis->Exp ResultA Result A: Peaks Coalesce (Merge) Exp->ResultA ResultB Result B: Peaks Remain Distinct Exp->ResultB ConclA Conclusion: Pure NCF (Rotamers confirmed) ResultA->ConclA ConclB Conclusion: Impure Sample (Recrystallize) ResultB->ConclB

Figure 2: Decision logic for validating NCF purity via NMR.

References

  • Synthesis Protocol: Ugi, I., et al. "Isonitriles."[2] Organic Syntheses, Coll. Vol. 5, p. 300 (1973).

  • Spectral Data (NMR/IR): National Institute of Advanced Industrial Science and Technology (AIST). "SDBS No. 2289: N-Cyclohexylformamide." Spectral Database for Organic Compounds (SDBS).

  • Physical Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 13017, N-Cyclohexylformamide." PubChem.

  • Rotamer Dynamics: Wiberg, K. B., et al. "Barrier to Rotation about the Amide Bond." Journal of the American Chemical Society, 1968.

Sources

Comprehensive NMR Analysis of N-Cyclohexylformamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the NMR spectral analysis of N-Cyclohexylformamide , focusing on the resolution of rotameric mixtures characteristic of N-substituted formamides.

Introduction & Structural Dynamics

N-Cyclohexylformamide (NCF) is a secondary amide widely used as a formylating agent and observed as a metabolite in the degradation of N-cyclohexyl-containing pharmaceuticals (e.g., certain sulfonylureas and mucolytics).

For the analytical scientist, NCF presents a classic "Amide Problem": the partial double-bond character of the C-N bond creates a high rotational barrier (


 kcal/mol), resulting in slow exchange  on the NMR time scale at room temperature. This leads to the observation of two distinct sets of signals corresponding to the cis and trans rotamers (also referred to as syn and anti conformers).
The Rotameric Equilibrium

In solution, NCF exists as a mixture of two isomers. The steric bulk of the cyclohexyl group dictates the preference:

  • Major Isomer (Z-conformer): The carbonyl oxygen and the cyclohexyl group are anti (trans) to each other. This minimizes steric clash between the oxygen and the ring.

  • Minor Isomer (E-conformer): The carbonyl oxygen and the cyclohexyl group are syn (cis).

Note on Nomenclature: While IUPAC


 rules prioritize atomic number (Oxygen vs. Carbon), in amide NMR literature, "cis" and "trans" often refer to the relationship between the carbonyl oxygen and the N-substituent. To avoid ambiguity, this guide uses Major (Anti)  and Minor (Syn)  relative to the Oxygen-Cyclohexyl relationship.

RotamerEquilibrium cluster_0 Major Rotamer (Trans Amide / Z-form) cluster_1 Minor Rotamer (Cis Amide / E-form) Major H-C(=O)-NH-Cy (Oxygen anti to Cyclohexyl) ~80% Population Minor H-C(=O)-NH-Cy (Oxygen syn to Cyclohexyl) ~20% Population Major->Minor Slow Exchange (NMR Time Scale)

Caption: Equilibrium between the dominant anti-conformer (Major) and the sterically hindered syn-conformer (Minor).

Experimental Protocol

Sample Preparation

To ensure sharp resolution of rotameric couplings, samples should be prepared free of acidic impurities which catalyze proton exchange.

  • Solvent:

    
     (Chloroform-d) is standard. 
    
    
    
    is recommended if NH coupling analysis is required, as it reduces quadrupole broadening and exchange rates.
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C). Note: Elevated temperatures (>100°C) will cause signal coalescence.

H NMR Analysis (400 MHz, )

The spectrum is characterized by signal doubling with an intensity ratio of approximately 4:1 (Major:Minor).

A. The Formyl Proton (CHO)

The formyl proton is the most diagnostic handle. It appears as a singlet or doublet (depending on resolution) in the downfield region.

  • Major Signal:

    
     ppm (Broad Singlet).
    
  • Minor Signal:

    
     ppm (Broad Singlet).
    
  • Trend: The Minor isomer (Oxygen syn to Cyclohexyl) places the formyl proton anti to the ring, resulting in a slight downfield shift due to anisotropic effects.

B. The Amide Proton (NH)

The NH proton is typically broad due to quadrupole relaxation of the


 nucleus.
  • Major Signal:

    
     ppm (Broad).
    
  • Minor Signal:

    
     ppm (Broad).
    
  • Coupling: In dry

    
    , the NH signal resolves into a doublet due to coupling with the methine proton (
    
    
    
    Hz).
C. The Cyclohexyl Methine (N-CH)

The methine proton at the point of attachment is sensitive to the carbonyl anisotropy.

  • Major Signal:

    
     ppm (Multiplet).
    
    • Configuration: The methine is cis to the formyl hydrogen and trans to the carbonyl oxygen.

  • Minor Signal:

    
     ppm (often obscured or low intensity broad peak).
    
    • Configuration: The methine is cis to the carbonyl oxygen. The proximity to the electronegative oxygen causes a deshielding effect , shifting the minor signal downfield relative to the major signal.

D. Ring Protons

The remaining cyclohexyl protons appear as complex multiplets in the high-field region (


 1.1–2.0 ppm).
  • Equatorial/Axial pairs:

    
     1.90–2.00 (Equatorial) and 
    
    
    
    1.10–1.40 (Axial).
  • Note: Rotameric splitting is usually negligible for protons further than C2/C6 of the ring.

Summary of H Chemical Shifts
ProtonMajor Isomer (

ppm)
Minor Isomer (

ppm)
MultiplicityIntegral Ratio
CHO (Formyl)8.108.13s / d4.0
NH (Amide)6.016.23br s4.0
N-CH (Methine)3.85~4.00 (overlap)m4.0
Ring (

)
1.10 – 2.001.10 – 2.00m-

C NMR Analysis

Carbon NMR provides definitive confirmation of the rotameric mixture without the complication of broad NH couplings.

Carbonyl Carbon ( )

The carbonyl carbon shows a distinct separation between rotamers (


 ppm).
  • Major:

    
     ppm.
    
  • Minor:

    
     ppm.
    
Cyclohexyl Carbons[1]
  • C1 (N-CH):

    
     ppm (Major) vs 
    
    
    
    ppm (Minor).
  • C2/C6:

    
     ppm.
    
  • C3/C5:

    
     ppm.
    
  • C4:

    
     ppm.
    

Advanced Validation Workflow

To validate the assignment of Major vs. Minor isomers, use the following logic flow. The "Deshielding Rule" is the primary mechanism: Protons spatially closer to the carbonyl oxygen (cis-relationship) are deshielded (shifted downfield).

AssignmentWorkflow Start Acquire 1H NMR (CDCl3, 298K) CheckCHO Identify Formyl Region (8.0 - 8.2 ppm) Start->CheckCHO Split Observe Signal Doubling? CheckCHO->Split Yes Calculate Integrals Determine Ratio (e.g., 4:1) Split->Yes Two peaks (~8.10, ~8.13) No No Split->No Single peak AssignMajor Major Peak (Larger Integral) Assign to Trans-Amide (Anti) (Sterically favored) Yes->AssignMajor AssignMinor Minor Peak (Smaller Integral) Assign to Cis-Amide (Syn) (Sterically hindered) Yes->AssignMinor VT Cooled (< 0°C): Decoalescence Heated (> 80°C): Sharpening No->VT Run VT-NMR Validate Validation Check: Is Minor N-CH downfield of Major N-CH? (Oxygen Deshielding Effect) AssignMajor->Validate AssignMinor->Validate

Caption: Decision tree for assigning amide rotamers based on integration and chemical shift logic.

References

  • LaPlanche, L. A., & Rogers, M. T. (1964). Cis and Trans Isomers in N-Substituted Formamides and Acetamides.[1] Journal of the American Chemical Society, 86(3), 337–341.

  • Wiberg, K. B., et al. (1987). Rotational barriers in N,N-dimethylformamide and related amides. Journal of Organic Chemistry, 52(26).
  • PubChem. (n.d.). N-Cyclohexylformamide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Deep Dive: Infrared Spectroscopy of N-Cyclohexylformamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context

N-Cyclohexylformamide (CAS 766-93-8) represents a critical intermediate in the synthesis of formylated peptides, isonitriles, and heterocyclic pharmaceuticals. Unlike standard secondary amides, which exist almost exclusively in the trans conformation, N-cyclohexylformamide—like other N-alkylformamides—exhibits a distinct equilibrium between cis and trans rotamers in solution and the melt.

This conformational flexibility arises because the formyl hydrogen (


) lacks the steric bulk of an alkyl group, lowering the rotational energy barrier around the 

bond. For the analytical scientist, this implies that the IR spectrum is not a static fingerprint but a dynamic superposition of two distinct molecular species.
Isomer Definition
  • Trans-isomer (Major): The carbonyl oxygen and the amide hydrogen are on opposite sides of the C-N bond (anti-periplanar). This is the thermodynamically favored state.

  • Cis-isomer (Minor): The carbonyl oxygen and the amide hydrogen are on the same side (syn-periplanar).

Experimental Methodology

To obtain high-fidelity spectral data, the phase state of the sample must be strictly controlled. N-Cyclohexylformamide has a melting point of approximately 36–41 °C .[1] It may exist as a solid or a supercooled liquid at near-ambient temperatures.

Protocol: Phase-Specific Acquisition
  • Solid State (Crystalline):

    • Technique: KBr Pellet or Diamond ATR.

    • Goal: Minimizes rotameric exchange; typically isolates the thermodynamically stable trans polymorph.

    • Observation: Sharp, singular bands for Amide I/II.

  • Liquid/Melt State:

    • Technique: Heated ATR (approx. 45 °C).

    • Goal: Observe the cis/trans equilibrium.

    • Observation: Band broadening and "shoulder" peaks appear on the carbonyl and N-H bands, representing the minor cis population.

Spectral Interpretation: The Core Assignments

A. High-Frequency Region (3500 – 2800 cm⁻¹)

This region is dominated by hydrogen bonding interactions and the cyclohexyl ring stability.

Frequency (cm⁻¹)AssignmentMode DescriptionMechanistic Insight
3280 – 3300 ν(N-H)Stretching (H-bonded)Broad, intense band.[2] Shifted from ~3400 cm⁻¹ (free) due to strong intermolecular H-bonding (dimerization).
3050 – 3080 ν(C-H)Amide Formyl C-HWeak, often overlooked.[2] Diagnostic of the formamide group (

).
2930 ν_as(CH₂)Asym.[2] Ring StretchCharacteristic of the cyclohexyl chair conformation.
2855 ν_s(CH₂)Sym.[2] Ring StretchSharp doublet with the 2930 peak; confirms saturated carbocycle.[2]
B. The Double Bond Region (1700 – 1500 cm⁻¹)

This is the fingerprint of isomerism . The Amide I and II bands are sensitive to the C-N rotational angle.

  • Amide I (C=O[3][4] Stretch):

    • 1660 – 1670 cm⁻¹ (Strong): Corresponds to the trans isomer. The carbonyl bond typically has significant single-bond character due to resonance.

    • Shoulder at ~1650 cm⁻¹: Often attributed to the cis isomer or H-bonded aggregates in concentrated media.

  • Amide II (N-H Deformation + C-N Stretch):

    • 1540 – 1550 cm⁻¹ (Strong): The classic "trans-amide" band. This mode is a mixed vibration of N-H in-plane bending and C-N stretching.

    • Note: In the cis isomer, the Amide II band is often absent or shifted to a much lower frequency (near 1450 cm⁻¹) because the coupling between N-H bend and C-N stretch is geometrically forbidden or altered.

C. Fingerprint & Low Frequency (1450 – 600 cm⁻¹)
Frequency (cm⁻¹)AssignmentMode Description
1450 δ(CH₂) / δ(N-H)Scissoring (Ring) / Cis-Amide II
1385 δ(C-H)Formyl C-H Bend
1240 – 1300 Amide IIIMixed Mode
900 – 1000 Ring BreathingCyclohexyl Skeletal

Visualization of Isomerism & Workflow

The following diagrams illustrate the structural logic and the experimental decision tree for analyzing this compound.

Figure 1: Cis/Trans Rotamer Equilibrium

Rotamers cluster_trans Trans Isomer (Major) cluster_cis Cis Isomer (Minor) Trans Trans-N-Cyclohexylformamide (Anti H-N-C=O) Amide I: ~1670 cm⁻¹ Amide II: ~1550 cm⁻¹ Cis Cis-N-Cyclohexylformamide (Syn H-N-C=O) Amide I: Shifted Amide II: Weak/Absent Trans->Cis Rotational Barrier (Solvent/Temp Dependent)

Caption: Equilibrium between the dominant Trans conformer and the minor Cis conformer, driven by the low steric bulk of the formyl proton.

Figure 2: Analytical Workflow

Workflow Start Sample: N-Cyclohexylformamide PhaseCheck Check Phase (MP ~36-41°C) Start->PhaseCheck Solid Solid (Crystalline) PhaseCheck->Solid < 36°C Melt Melt / Solution PhaseCheck->Melt > 40°C MethodSolid KBr Pellet / Diamond ATR (Sharp Peaks) Solid->MethodSolid MethodMelt Heated ATR / Liquid Cell (Broad/Split Peaks) Melt->MethodMelt Analysis Spectral Analysis MethodSolid->Analysis MethodMelt->Analysis Result1 Identify Trans-Amide I & II (1670 & 1550 cm⁻¹) Analysis->Result1 Result2 Detect Cis-Rotamer Shoulders (Confirm Formamide Moiety) Analysis->Result2

Caption: Decision tree for selecting the appropriate sampling technique based on the compound's low melting point.

References

  • National Institute of Standards and Technology (NIST). Formamide, N-cyclohexyl- (CAS 766-93-8) Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Sivaraman, B. et al. (2013).[5] Infrared spectrum of formamide in the solid phase.[5] ResearchGate.[5][6] (Contextual reference for formamide moiety vibrations). Available at: [Link]

  • Specac. Interpreting Infrared Spectra: Amides. (General reference for Amide I/II splitting mechanics). Available at: [Link]

Sources

Structural Elucidation of N-Cyclohexylformamide (N-CHF) via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Confirmation & Impurity Profiling

Executive Summary & Chemical Context

N-Cyclohexylformamide (N-CHF, CAS: 766-93-8) is a critical intermediate in the synthesis of formamide-based pharmaceuticals and a known metabolite of cyclohexylamine-derived drugs. In drug development, it frequently appears as a process-related impurity or a degradation product.

Accurate identification of N-CHF requires distinguishing it from structurally similar analogues like cyclohexylamine and dicyclohexylamine. This guide provides a definitive fragmentation map for N-CHF under Electron Ionization (EI) conditions, establishing a self-validating identification protocol.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 127.19 g/mol

  • Key Diagnostic Ions: m/z 127, 99, 83, 55

MS Acquisition Parameters (Methodology)

To replicate the fragmentation patterns described below, the following acquisition parameters are recommended. These settings ensure sufficient energy for the diagnostic bond cleavages required for structural confirmation.

ParameterSettingRationale
Ionization Mode Electron Impact (EI)Positive mode at 70 eV is the industry standard for spectral library matching (NIST/Wiley).
Source Temp 230°CPrevents condensation of the amide, which has a high boiling point (~266°C), reducing carryover.
Scan Range m/z 35–200Captures the low-mass alkene fragments (35-55) and the molecular ion (127).
Transfer Line 250°CEnsures efficient transport from GC to MS source.
Solvent Delay 3.0 minEssential to protect the filament; N-CHF typically elutes later due to amide polarity.

Fragmentation Mechanics: The "Why" and "How"

The fragmentation of N-CHF is governed by two competing mechanisms: Amide Bond Cleavage and Cyclic Hydrocarbon Disintegration .

The Molecular Ion (m/z 127)

The molecular ion (


, m/z 127) is typically visible but of low intensity (5–15% relative abundance). The nitrogen lone pair stabilizes the radical cation, but the fragility of the amide bond leads to rapid fragmentation.
  • Diagnostic Check: If m/z 127 is absent, lower the ionization energy (e.g., to 20 eV) to enhance the molecular ion for confirmation.

The Formamide Diagnostic (m/z 99 & 98)

This is the primary differentiator from alkyl-amines.

  • Mechanism (Loss of CO): The radical cation undergoes an

    
    -cleavage-like elimination of carbon monoxide (28 Da).
    
    • Result: m/z 99 (Cyclohexylamine radical cation).

  • Mechanism (Loss of CHO): A competing heterolytic cleavage releases the formyl radical (29 Da).

    • Result: m/z 98 (Cyclohexylaminyl cation).[2]

  • Interpretation: The presence of the m/z 99/98 doublet confirms the formyl moiety. If only m/z 99 is present (and is the base peak), the sample is likely Cyclohexylamine, not N-CHF.

The Cyclohexyl Fingerprint (m/z 83, 55, 41)

The base peak or second most abundant ion is often derived from the cyclohexyl ring.

  • Formation of m/z 83: Inductive cleavage at the C-N bond drives the positive charge to the cyclohexyl ring, forming the secondary cyclohexyl carbocation (

    
    ).
    
  • Ring Disintegration (m/z 55): The cyclohexyl cation is energetically excited and undergoes ring opening followed by the loss of ethylene (

    
    , 28 Da).
    
    • Result: m/z 55 is often the Base Peak (100% abundance) in spectra where the ring stability is compromised.

Rearrangement Ions (m/z 84)

Often observed is a peak at m/z 84 (


). This arises from a McLafferty-like rearrangement  where a hydrogen atom (likely from the amide nitrogen) transfers to the ring during C-N cleavage, eliminating isocyanic acid (HNCO).

Visualization of Fragmentation Pathways[3][4][5][6][7][8][9]

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.

NCHF_Fragmentation M_Ion N-Cyclohexylformamide [M]+ m/z 127 (Molecular Ion) Frag_99 Cyclohexylamine Radical [M - CO]+ m/z 99 (Diagnostic for Formamide) M_Ion->Frag_99 - CO (28 Da) Frag_98 Cyclohexylaminyl Cation [M - CHO]+ m/z 98 M_Ion->Frag_98 - CHO (29 Da) Frag_84 Cyclohexane Radical [M - HNCO]+ m/z 84 (Rearrangement) M_Ion->Frag_84 H-Transfer - HNCO Frag_83 Cyclohexyl Cation [C6H11]+ m/z 83 (Inductive Cleavage) M_Ion->Frag_83 - HCONH (44 Da) Frag_55 Butenyl Cation [C4H7]+ m/z 55 (Ring Opening) Frag_83->Frag_55 - C2H4 (28 Da) (Retro-Diels-Alder like) Frag_41 Allyl Cation [C3H5]+ m/z 41 Frag_55->Frag_41 - CH2

Figure 1: Fragmentation tree of N-Cyclohexylformamide under 70 eV Electron Impact ionization.

Experimental Protocol: Self-Validating Identification

To ensure the peak identified is N-CHF and not an isomer or isobaric interference, follow this logic flow.

Step 1: Retention Time Marking

Inject a standard of Cyclohexylamine . N-CHF is significantly less volatile due to the amide hydrogen bonding.

  • Expectation: N-CHF elutes significantly later than Cyclohexylamine.

Step 2: Ion Ratio Validation

Extract the ion chromatograms (EIC) for m/z 127, 83, and 55.

  • Pass Criteria: All three ions must co-elute perfectly (same peak apex).

  • Fail Criteria: If m/z 83 appears without m/z 127, suspect cyclohexene or cyclohexane solvent contamination.

Step 3: The "99 vs. 127" Rule

Compare the abundance of m/z 99 relative to m/z 127.

  • N-CHF: m/z 127 is present; m/z 99 is a fragment (usually <50% of base peak).

  • Cyclohexylamine: m/z 99 is the Base Peak (or near it); m/z 127 is absent (MW of Cyclohexylamine is 99).

Summary Data Table

m/zIon IdentityFormulaOrigin/MechanismRelative Abundance (Typical)
127 Molecular Ion

Parent5 - 15%
99 Amine Radical

Loss of CO (

)
10 - 30%
98 Amine Cation

Loss of CHO (

)
5 - 20%
83 Cyclohexyl Cation

C-N Bond Cleavage40 - 80%
55 Butenyl Cation

Ring fragmentation (

)
100% (Base Peak)
41 Allyl Cation

Alkyl fragmentation60 - 80%

Note: Relative abundances may vary based on source cleanliness and tuning, but the hierarchy (55 > 83 > 127) generally holds true.

Analytical Workflow Diagram

Workflow Sample Unknown Sample GC GC Separation (Polar Column recommended) Sample->GC MS MS Detection (EI, 70eV) GC->MS Check1 Check m/z 127 (Is Parent present?) MS->Check1 Check2 Check m/z 99 & 83 (Formamide + Ring?) Check1->Check2 Yes Result_Neg Re-evaluate: Likely Amine or Hydrocarbon Check1->Result_Neg No (or m/z 99 is parent) Result_Pos Confirmed: N-Cyclohexylformamide Check2->Result_Pos Pattern Matches Check2->Result_Neg Mismatch

Figure 2: Decision logic for confirming N-CHF presence in complex matrices.

References

  • NIST Mass Spectrometry Data Center. Formamide, N-cyclohexyl- Mass Spectrum.[3] NIST Standard Reference Database 1A v17. Retrieved from [Link]

  • PubChem. N-Cyclohexylformamide Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

N-Cyclohexylformamide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Technical Guide: N-Cyclohexylformamide Profile & Safety Architecture

Executive Summary & Chemical Identity

N-Cyclohexylformamide (NCF) is a secondary amide characterized by a cyclohexane ring substituted with a formamido group.[1][2] While often categorized generically as an intermediate, its specific utility lies in its role as a mimic for the Michaelis complex in liver alcohol dehydrogenase (LADH) studies and as a versatile formylating agent in organic synthesis.

This guide moves beyond standard compliance data to address the operational nuances of NCF, particularly its low melting point (36–41 °C) , which creates a phase-change risk during handling and storage.

Chemical Characterization Table
ParameterDataTechnical Note
CAS Number 766-93-8
Formula C

H

NO
Molecular Weight 127.18 g/mol
Physical State Waxy Solid / LiquidCritical: Melts near physiological temperature.[1][2][3][4]
Melting Point 36 – 41 °CMay arrive as liquid in summer months.
Boiling Point 113 °C (at 700 mmHg)High boiling point solvent potential.[2]
Density ~0.96 g/cm³Lighter than water.
Solubility Soluble in Methanol, EthanolModerate water solubility (amide functionality).
Flash Point > 110 °C (> 230 °F)Combustible, not highly flammable.

Hazard Architecture & Risk Assessment (GHS)

Signal Word: DANGER

The primary risks associated with NCF are acute toxicity upon ingestion and severe tissue damage (eyes/skin). Unlike simple aliphatic solvents, the formamide moiety contributes to specific biological interactions (enzyme inhibition) that necessitate strict exposure controls.

GHS Hazard Statements & Causality
CodeHazard StatementMechanistic Insight
H302 Harmful if swallowedAcute Toxicity: LD50 (IV, mouse) is ~320 mg/kg.[1] Metabolic hydrolysis may release cyclohexylamine (a strong base/irritant) and formate.
H315 Causes skin irritationLipophilicity: The cyclohexyl ring facilitates dermal penetration, allowing the formamide group to react with local proteins.
H318 Causes serious eye damageCorrosivity: Direct contact can cause irreversible corneal opacity due to the compound's surfactant-like properties and basic hydrolysis potential.
H335 May cause respiratory irritationVolatility: While vapor pressure is low at RT, aerosols formed during heating/synthesis are potent irritants.

Operational Safety & Handling Protocols

The Phase-Change Challenge: Because NCF melts between 36–41 °C, it exists in a "liminal state" in many laboratory environments. It may appear solid in storage but liquefy upon contact with warm gloves or heating blocks. This unpredictability requires a dynamic handling protocol.

Protocol 1: Storage & Stability
  • Environment: Store in a cool, dry place < 25 °C.

  • Hygroscopicity: Formamides are generally hygroscopic. Store under inert atmosphere (Nitrogen/Argon) if used for moisture-sensitive catalysis (e.g., Vilsmeier-Haack reactions).

  • Segregation: Keep away from strong oxidizing agents and strong acids/bases to prevent uncontrolled hydrolysis.

Protocol 2: Handling Decision Matrix (DOT Visualization)

The following decision tree guides the researcher through PPE and containment choices based on the physical state of the reagent.

HandlingProtocol Start Assess N-Cyclohexylformamide State CheckTemp Ambient / Sample Temp? Start->CheckTemp Solid Solid State (<30°C) CheckTemp->Solid Cool Lab Liquid Liquid/Melted (>36°C) CheckTemp->Liquid Heated/Summer SolidPPE Standard PPE: Nitrile Gloves + Safety Glasses Fume Hood (Dust Control) Solid->SolidPPE LiquidPPE Enhanced PPE: Double Nitrile or Butyl Gloves Splash Goggles + Face Shield Strict Fume Hood Use Liquid->LiquidPPE ActionSolid Weighing/Transfer: Use anti-static spatula. Avoid aerosolization. SolidPPE->ActionSolid ActionLiquid Pipetting/Cannula: Viscous liquid risk. Use positive displacement pipette. LiquidPPE->ActionLiquid

Figure 1: Dynamic Handling Protocol based on the phase state of N-Cyclohexylformamide.

Emergency Response Architecture

In the event of exposure, the response must be immediate to prevent permanent damage, particularly to the eyes (H318).

First Aid Logic
  • Eye Contact (Critical): Immediate irrigation for 15+ minutes . Do not wait for pain signals; the damage mechanism (protein denaturation) can be painless initially. Consult an ophthalmologist immediately.

  • Skin Contact: Wash with soap and water. Remove contaminated clothing.[5] If the reagent was molten, treat for thermal burns and chemical exposure.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk and potential esophageal damage from the irritant.

Spill Management Workflow

SpillResponse Spill Spill Detected Identify Identify State Spill->Identify SolidSpill Solid (Powder/Waxy) Identify->SolidSpill LiquidSpill Liquid (Melted) Identify->LiquidSpill Sweep Gently Sweep/Scoop Avoid Dust Generation SolidSpill->Sweep Absorb Absorb with Sand/Vermiculite Do NOT use combustible materials (sawdust) LiquidSpill->Absorb Neutralize Clean surface with dilute soap/water Sweep->Neutralize Absorb->Neutralize Disposal Dispose as Hazardous Organic Waste Neutralize->Disposal

Figure 2: Spill response logic differentiating between solid and liquid states.

Scientific Context: Synthesis & Biological Interaction[7]

For drug development professionals, understanding the mechanistic behavior of NCF is crucial for both synthesis planning and toxicity prediction.

Biological Interaction (Enzyme Inhibition)

NCF is not merely an inert solvent. Research indicates it binds to Liver Alcohol Dehydrogenase (LADH) .

  • Mechanism: It mimics the Michaelis complex formed during aldehyde reduction.[3][6] The formamide oxygen coordinates with the catalytic zinc atom in the enzyme's active site, while the cyclohexyl group occupies the hydrophobic substrate channel.

  • Implication: In metabolic studies, NCF can act as a competitive inhibitor, potentially altering the pharmacokinetic profile of co-administered drugs metabolized by ADH.

Synthetic Utility

NCF is utilized as a formylating agent and a precursor for heterocycles.[7]

  • Vilsmeier-Haack Reaction: Like DMF, NCF can react with POCl

    
     to form a Vilsmeier reagent, introducing formyl groups into electron-rich aromatic systems.
    
  • Precursor: Used in the synthesis of aminobenzoxazole derivatives and 2-methylidene-1,3-selenazolidine derivatives .

Synthesis Pathway Visualization

SynthesisPath Precursor1 Cyclohexylamine Reaction Amidation (Heat/Catalyst) Precursor1->Reaction Precursor2 Formic Acid / Sodium Formanilide Precursor2->Reaction Product N-Cyclohexylformamide (NCF) Reaction->Product App1 Vilsmeier Reagent (+ POCl3) Product->App1 App2 LADH Inhibition (Biological Study) Product->App2

Figure 3: Primary synthesis route and downstream applications of N-Cyclohexylformamide.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13017, N-Cyclohexylformamide. PubChem.[1][4][8] [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: N-cyclohexylformamide - Hazard Classification.[1] ECHA.[1] [Link]

  • Deng, H., et al. (1998).[6] A Raman spectroscopic characterization of bonding in the complex of horse liver alcohol dehydrogenase with NADH and N-cyclohexylformamide.[3][6] Biochemistry.[1][6] [Link]

  • Sommen, G. L., et al. (2006).[6] Selenium-containing heterocycles from isoselenocyanates: synthesis of 2-methylidene-1,3-selenazolidine derivatives.[6] Tetrahedron.[6] [Link]

Sources

Technical Guide: N-Cyclohexylformamide Hazards, Handling, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclohexylformamide (N-CHF; CAS 766-93-8) is a secondary amide primarily utilized as a formylating agent and a precursor in the synthesis of cyclohexyl isocyanide. While often overshadowed by its lower molecular weight analogs (DMF, NMF), N-CHF presents distinct handling challenges due to its phase behavior—existing as a solid or semi-solid at ambient temperatures (MP: 36–41 °C)—and its toxicological profile.

Critical Advisory: Users must apply the Precautionary Principle . structurally, N-CHF belongs to the N-alkylformamide class, members of which (e.g., N-methylformamide) are potent hepatotoxins and teratogens. This guide mandates handling protocols that presume these systemic hazards exist, prioritizing exposure control via engineering barriers and specific chemical-resistant PPE.

Chemical Profile & Physicochemical Properties

Understanding the physical state of N-CHF is the first step in safety. Unlike DMF, N-CHF is not a liquid at standard room temperature (20 °C), but a low-melting solid. This dictates weighing procedures (powder/waxy solid) rather than volumetric transfer, reducing vapor pressure risks unless heated.

Table 1: Physicochemical Specifications
PropertyValueOperational Implication
CAS Number 766-93-8Unique identifier for inventory/SDS retrieval.
Molecular Formula C₇H₁₃NOMW: 127.19 g/mol .
Physical State Solid / Waxy SolidMelts at body temperature; handle with tools, not warm hands.
Melting Point 36 – 41 °CMay liquefy in hot labs or during exothermic reactions.
Boiling Point 113 °C (at 700 mmHg)High boiler; difficult to remove by rotary evaporation without high vacuum.
Solubility Methanol, Ethanol, DCMLipophilic nature facilitates skin absorption.
Vapor Pressure Low (at 20 °C)Inhalation risk increases significantly upon heating.

Toxicological Mechanisms & Hazard Identification

The Core Hazard: The amide functionality coupled with the cyclohexyl ring facilitates membrane transport, while metabolic processing in the liver generates reactive intermediates.

Mechanistic Toxicity (Hepatotoxicity)

Research into N-alkylformamides indicates a metabolic activation pathway mediated by Cytochrome P450 enzymes (specifically CYP2E1). The oxidation of the formyl moiety leads to the formation of reactive carbamoylating species or isocyanates, which deplete cellular glutathione (GSH), leading to centrilobular necrosis.

Diagram 1: Metabolic Activation & Toxicity Pathway This diagram illustrates the bio-activation of N-CHF into reactive intermediates that cause liver damage.

NCHF_Metabolism NCHF N-Cyclohexylformamide (Parent Compound) Liver Hepatic Uptake (OAT/Diffusion) NCHF->Liver Ingestion/Dermal P450 CYP450 Oxidation (Microsomal) Liver->P450 Intermed Reactive Intermediate (Carbamoylating Species) P450->Intermed Bio-activation GSH Glutathione (GSH) Conjugation Intermed->GSH Detoxification Tox Hepatotoxicity (Necrosis) Intermed->Tox GSH Depletion Excrete Mercapturate Excretion GSH->Excrete

Caption: Bio-activation of N-CHF via CYP450 leads to reactive intermediates.[1][2] Toxicity occurs when detoxification (GSH) is overwhelmed.

GHS Hazard Statements
  • H302: Harmful if swallowed.[3][4][5]

  • H315: Causes skin irritation.[3][4][5]

  • H318: Causes serious eye damage.[4][5]

  • H335: May cause respiratory irritation.[4][5]

  • Warning: Treat as a suspected reproductive toxin (Repr. 1B equivalent) due to structural analogy with N-methylformamide.

Risk Assessment & Engineering Controls

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often permeable to amides over time.

  • Primary Barrier (Gloves): Butyl Rubber (0.7mm) or Silver Shield/4H (Laminate).

    • Note: If dexterity requires nitrile, use double-gloving and change immediately upon splash.

  • Respiratory: If heating or handling powders outside a hood, use a half-mask with P100/OV (Organic Vapor) cartridges.

  • Eye Protection: Chemical splash goggles (unvented) are mandatory due to the H318 (Serious Eye Damage) classification.

Engineering Controls
  • Containment: All weighing of the solid must occur in a Chemical Fume Hood or a powder containment balance enclosure.

  • Temperature Control: Do not heat above 60 °C without a reflux condenser and inert gas blanket (Nitrogen/Argon) to prevent oxidative degradation.

Operational Protocol: Synthesis of Cyclohexyl Isocyanide

A primary application of N-CHF is its dehydration to cyclohexyl isocyanide. This reaction uses Phosphorus Oxychloride (


), introducing corrosive hazards alongside the amide toxicity.

Scientific Rationale: This protocol uses an in situ dehydration method. We monitor the reaction via TLC to ensure complete consumption of N-CHF, preventing the isolation of toxic intermediates.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 3-neck Round Bottom Flask (RBF) with N-Cyclohexylformamide (1.0 equiv) and dry Triethylamine (

    
    , 3.0 equiv) in Dichloromethane (DCM).
    
  • Cooling: Cool the mixture to 0 °C using an ice/salt bath. Reasoning: The dehydration is exothermic; cooling prevents runaway side reactions.

  • Activation: Add Phosphorus Oxychloride (

    
    , 1.1 equiv) dropwise over 20 minutes.
    
    • Observation: Solution will turn yellow/orange. Fuming may occur if addition is too fast.[6][7]

  • Monitoring (Self-Validation): After 1 hour, perform TLC (Silica; 20% EtOAc/Hexane).

    • Checkpoint: The starting material (N-CHF, polar) should disappear; a less polar spot (Isocyanide) should appear.

  • Quenching: Pour reaction mixture slowly into saturated

    
     solution (0 °C). Caution: Vigorous 
    
    
    
    evolution.

Diagram 2: Synthesis & Safety Workflow This workflow integrates safety checkpoints directly into the experimental procedure.

Synthesis_Workflow Start Start: Weighing N-CHF (Solid, MP 36°C) PPE PPE Check: Butyl Gloves + Goggles Start->PPE React Reaction Setup (DCM, Et3N, 0°C) PPE->React Add Add POCl3 Dropwise (Exotherm Control) React->Add Monitor TLC Checkpoint (Disappearance of Amide) Add->Monitor Monitor->Add If SM remains (Wait) Quench Quench (Na2CO3) (Gas Evolution Risk) Monitor->Quench If SM gone Waste Disposal: Halogenated Organic Quench->Waste

Caption: Operational workflow for N-CHF dehydration. Red nodes indicate high-risk steps requiring active control.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method.

  • Liquid/Melt Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

  • Decontamination: Scrub area with a dilute detergent solution. Amides are generally water-soluble/miscible.

Waste Disposal
  • Segregation: Dispose of as Nitrogen-Containing Organic Waste .

  • Incompatibility: Keep separate from strong oxidizers (e.g., Nitric Acid) and strong acids.[6][8]

  • Destruction: Incineration is the preferred method to ensure thermal destruction of the amide bond.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13017, N-Cyclohexylformamide. Retrieved from [Link][4]

  • European Chemicals Agency (ECHA). Registration Dossier: N-cyclohexylformamide - GHS Classification & Labelling. Retrieved from [Link]

  • Gescher, A. (1993). Metabolism of N-alkylformamides: Key to the understanding of its toxicity. Chemical Research in Toxicology. Retrieved from [Link]

  • MDPI (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides. Retrieved from [Link]

Sources

Mechanistic Profiling of N-Cyclohexylformamide (NCF): From Transition State Mimicry to Metabolic Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclohexylformamide (NCF) is a specialized amide utilized in enzymology not merely as a solvent or passive substrate, but as a precision chemical probe. Its structural rigidity—conferred by the cyclohexyl ring—combined with the electronic properties of the formamide group, allows it to function as a transition state analogue for zinc-dependent dehydrogenases and a mechanistic reporter for active site electrostatics.

This guide details the application of NCF in two primary contexts:

  • Inhibition & Biophysical Probing: Acting as a transition state mimic for Liver Alcohol Dehydrogenase (LADH), enabling the mapping of active site electric fields via Vibrational Stark Effect (VSE) spectroscopy.

  • Metabolic Pathway Mapping: Serving as the stable product of isonitrile hydratase activity, a critical step in the biodegradation of nitrile/isonitrile compounds by Pseudomonas species.

Mechanistic Role in Dehydrogenase Studies

Transition State Mimicry in LADH

N-Cyclohexylformamide is a potent inhibitor of Liver Alcohol Dehydrogenase (LADH) . Its utility stems from its ability to mimic the Michaelis complex formed during the reduction of aldehydes.[1]

  • Structural Homology: The formamide moiety (

    
    ) is isosteric and isoelectronic with the aldehyde substrate in its transition state.
    
  • Zinc Coordination: In the LADH active site, the carbonyl oxygen of NCF directly coordinates to the catalytic Zinc ion (Zn²⁺) .

  • Hydrogen Bonding: The amide nitrogen acts as a hydrogen bond donor to the hydroxyl group of Ser-48 , replicating the stabilizing interactions required for hydride transfer from NADH.

Probing Electrostatics (Vibrational Stark Effect)

NCF is uniquely suited for Vibrational Stark Effect (VSE) Spectroscopy . By incorporating isotopically labeled NCF (e.g., C-D bonds) into the enzyme active site, researchers can measure the electric field exerted by the protein on the substrate.

  • Why NCF? The C-N bond of the formamide has a significant dipole difference between its ground and excited vibrational states. When bound to LADH, the protein's electric field shifts the vibrational frequency of the C=O or C-N bonds.

  • Outcome: This allows for the quantitative mapping of the electrostatic environment that stabilizes the transition state, validating the hypothesis that enzymes catalyze reactions by pre-organizing strong electric fields.

Metabolic Pathway: Isonitrile Hydratase

In microbial metabolism (specifically Pseudomonas putida), NCF is the defining product of Isonitrile Hydratase .[1] This enzyme catalyzes the hydration of cyclohexyl isocyanide, cleaving the stable N≡C triple bond.

Reaction:


[2]

This pathway is significant for bioremediation studies, as it represents a mechanism for detoxifying organic isonitriles. NCF subsequently undergoes hydrolysis by formamidases to yield cyclohexylamine and formate.

Visualization of Mechanisms[3]

Diagram 1: LADH Active Site Interaction & Metabolic Fate

The following diagram illustrates the dual role of NCF: its inhibitory binding mode in LADH and its production via Isonitrile Hydratase.

NCF_Mechanisms cluster_LADH LADH Inhibition Complex (Transition State Mimicry) cluster_Metabolism Microbial Metabolic Pathway (P. putida) Zn Catalytic Zinc (Zn2+) Ser48 Ser-48 NADH NADH (Cofactor) NCF_Bound N-Cyclohexylformamide (Bound Inhibitor) NCF_Bound->Zn Coordination (C=O) NCF_Bound->Ser48 H-Bond (N-H) Iso Cyclohexyl Isocyanide Enz1 Isonitrile Hydratase Iso->Enz1 NCF_Prod N-Cyclohexylformamide (Metabolic Product) Enz1->NCF_Prod + H2O Enz2 Formamidase (Putative) NCF_Prod->Enz2 Products Cyclohexylamine + Formate Enz2->Products + H2O

Caption: Left: NCF binds LADH Zinc and Ser-48, mimicking the aldehyde reduction intermediate. Right: NCF is generated from isocyanide hydration before hydrolysis.

Experimental Protocols

Protocol A: LADH Inhibition Assay (Spectrophotometric)

Objective: Determine the inhibition constant (


) of NCF against Ethanol oxidation or Aldehyde reduction.

Reagents:

  • Buffer: 0.1 M Sodium Pyrophosphate, pH 8.5 (for oxidation) or pH 7.0 (for reduction).

  • Enzyme: Horse Liver Alcohol Dehydrogenase (LADH), ~0.5 units/mL.

  • Substrate: Ethanol (variable: 1–50 mM) or Acetaldehyde.

  • Cofactor: NAD+ (2.5 mM) or NADH.

  • Inhibitor: N-Cyclohexylformamide (Stock 100 mM in DMSO).

Workflow:

  • Baseline Setup: In a quartz cuvette, mix Buffer, NAD+, and Enzyme. Equilibrate at 25°C.

  • Reaction Initiation: Add Ethanol to initiate the reaction.

  • Monitoring: Measure the increase in absorbance at 340 nm (formation of NADH) for 2 minutes to establish

    
     (initial velocity).
    
  • Inhibition Runs: Repeat steps 1–3 with increasing concentrations of NCF (e.g., 10 µM, 50 µM, 100 µM, 500 µM).

  • Data Analysis:

    • Plot

      
       vs 
      
      
      
      (Lineweaver-Burk).[3]
    • Intersecting lines on the Y-axis indicate Competitive Inhibition (expected if NCF competes with substrate for the active site).

    • Calculate

      
       using the slope: 
      
      
      
      .
Protocol B: Detection of NCF in Metabolic Assays (HPLC)

Objective: Quantify NCF formation from Cyclohexyl Isocyanide by Isonitrile Hydratase.

System: HPLC with UV Detection. Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm). Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 20 minutes. Detection: UV at 210 nm (Amide bond absorption).

Self-Validating Step:

  • Standard Curve: Inject pure NCF standards (1–100 µM) to establish retention time (~8.5 min depending on flow) and linearity (

    
    ).
    
  • Negative Control: Incubate substrate (Cyclohexyl Isocyanide) with heat-inactivated enzyme. No NCF peak should appear.

Quantitative Data Summary

ParameterValue / CharacteristicContext
Molecular Weight 127.18 g/mol -
LADH Binding Mode Zinc Coordination + H-Bond (Ser-48)Transition State Analogue
Inhibition Type Competitive (vs Aldehyde/Alcohol)LADH Kinetics
Metabolic Precursor Cyclohexyl IsocyanideP. putida Isonitrile Hydratase
Metabolic Product Cyclohexylamine + FormateHydrolysis via Formamidase
Spectroscopic Use Vibrational Stark Effect (VSE) ProbeMapping Active Site Fields

References

  • Binding of formamides to liver alcohol dehydrogenase.

    • Source: Ramaswamy, S. et al. Biochemistry (1997).

    • Context: Crystal structure analysis confirming NCF binding to Zinc and Ser-48.[1]

    • URL:[Link]

  • A Raman spectroscopic characterization of bonding in the complex of horse liver alcohol dehydrogenase with NADH and N-cyclohexylformamide.

    • Source: Deng, H. et al. Biochemistry (1998).

    • Context: Use of NCF to mimic the Michaelis complex and probe bonding via Raman spectroscopy.

    • URL:[Link]

  • Discovery of a novel enzyme, isonitrile hydratase, involved in nitrogen-carbon triple bond cleavage.

    • Source: Goda, M. et al. Journal of Biological Chemistry (2001).

    • Context: Identification of NCF as the product of isonitrile hydr
    • URL:[Link]

  • N-Cyclohexylformamide (PubChem Compound Summary).

    • Source: National Center for Biotechnology Information (2025).[4]

    • Context: Chemical properties and metabolic data.[1][3][5][6][7]

    • URL:[Link]

Sources

Technical Guide: N-Cyclohexylformamide (N-CHF) as a Metabolite and Bioactive Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclohexylformamide (N-CHF) is a secondary amide metabolite (CAS: 766-93-8) primarily identified as a biotransformation product of N-alkylformamide solvents and a distinct biomarker in microbial degradation pathways. Unlike common Phase II conjugates, N-CHF exhibits specific pharmacological activity as a potent, uncompetitive inhibitor of Liver Alcohol Dehydrogenase (LADH) . Its presence in biological matrices often signals exposure to industrial cyclohexyl-derivatives or dysbiosis in the oral/gut microbiome (e.g., Porphyromonas gingivalis activity).

This guide details the metabolic origins, enzymatic mechanisms, toxicological implications, and validated bioanalytical protocols for N-CHF, designed for researchers in toxicology and drug metabolism.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical profile of N-CHF is critical for predicting its tissue distribution and selecting extraction methodologies.

PropertyValueRelevance to Metabolism
Molecular Formula C₇H₁₃NOLow molecular weight allows rapid permeation.
Molecular Weight 127.19 g/mol Suitable for LC-MS/MS (ESI+) detection.
LogP (Octanol/Water) ~1.2 - 1.5Moderately lipophilic; crosses cell membranes but retains water solubility.
pKa ~14-15 (Amide H)Neutral at physiological pH; does not ionize significantly in plasma.
Boiling Point 266°CThermally stable; amenable to GC-MS but LC-MS is preferred for biological fluids.
Solubility Soluble in ethanol, DMSO, water"Dilute-and-shoot" compatible for urine/saliva analysis.

Metabolic Pathways & Formation

N-CHF arises from two distinct biological distinct sources: mammalian hepatic metabolism of xenobiotics and microbial enzymatic pathways.

Mammalian Oxidative Demethylation

In mammalian liver microsomes, N-CHF is the primary metabolite of N-Methyl-N-cyclohexylformamide . This transformation is mediated by Cytochrome P450 (CYP450) enzymes via oxidative demethylation.

  • Precursor: N-Methyl-N-cyclohexylformamide (Industrial solvent/reagent).

  • Enzyme System: CYP450 (likely CYP2E1 or CYP2B6 based on structural analogues).

  • Mechanism: Hydroxylation of the N-methyl group forms an unstable carbinolamide intermediate, which spontaneously releases formaldehyde to yield N-CHF.

Microbial & Environmental Pathways

N-CHF is a key intermediate in the Caprolactam Degradation Pathway and isonitrile metabolism in bacteria (e.g., Pseudomonas putida, Acinetobacter).

  • Enzyme: Isonitrile Hydratase converts Cyclohexyl Isocyanide directly to N-CHF.

  • Clinical Relevance: Elevated N-CHF levels in saliva are a biomarker for periodontitis, linked to the metabolic activity of pathogenic oral bacteria like P. gingivalis.

Downstream Biotransformation

Once formed, N-CHF can be further hydrolyzed by Formamidase (Arylformamidase) to Cyclohexylamine , a compound with its own toxicological profile (vasoconstriction).

MetabolicPathway Precursor N-Methyl-N-cyclohexylformamide (Xenobiotic) Intermediate [N-Hydroxymethyl Intermediate] Precursor->Intermediate CYP450 (Oxidation) NCHF N-Cyclohexylformamide (N-CHF) Intermediate->NCHF - Formaldehyde Cyclohexylamine Cyclohexylamine (Toxic Amine) NCHF->Cyclohexylamine Formamidase (Hydrolysis) LADH LADH-NADH Complex (Inhibition Target) NCHF->LADH Uncompetitive Binding Isocyanide Cyclohexyl Isocyanide (Microbial) Isocyanide->NCHF Isonitrile Hydratase (Microbial)

Figure 1: Convergent metabolic pathways forming N-Cyclohexylformamide and its downstream fate.

Mechanism of Action: ADH Inhibition

A critical, often overlooked property of N-CHF is its specific interaction with Alcohol Dehydrogenase (ADH) .

  • Type of Inhibition: Uncompetitive .[1][2][3] N-CHF binds only to the enzyme-coenzyme complex (ADH-NADH), not the free enzyme.

  • Structural Mechanism: The formamide oxygen atom coordinates with the catalytic Zinc ion in the active site, while the cyclohexyl ring occupies the hydrophobic substrate-binding pocket.

  • Consequence: It mimics the transition state of aldehyde reduction, effectively locking the enzyme in the NADH-bound state. This can alter the pharmacokinetics of co-administered ethanol or drugs metabolized by ADH (e.g., abacavir, hydroxyzine).

Bioanalytical Methodology (LC-MS/MS)

Detection of N-CHF in plasma, urine, or saliva requires a robust LC-MS/MS protocol. Due to its polarity, standard reverse-phase chromatography must be optimized to ensure retention and separation from matrix interferences.

Sample Preparation (Protein Precipitation)[5]
  • Matrix: Plasma or Serum.

  • Reagent: Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Internal Standard (IS): N-Cyclohexylformamide-d11 (if available) or Cyclohexyl-d11-amine.

Protocol:

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 150 µL of ice-cold ACN (with IS).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions[6]
  • Column: C18 Polar Embedded (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex Biphenyl), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

Gradient Table:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 5 0.4
0.5 5 0.4
3.0 95 0.4
4.0 95 0.4
4.1 5 0.4

| 6.0 | 5 | 0.4 |

MRM Transitions

Quantitative analysis relies on Multiple Reaction Monitoring (MRM). The fragmentation pattern typically involves the loss of the formyl group or ring cleavage.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Origin of Fragment
N-CHF (Quant) 128.1 [M+H]⁺83.1 15Cyclohexyl ring cation (C₆H₁₁⁺)
N-CHF (Qual) 128.1 [M+H]⁺55.1 25Ring fragmentation (C₄H₇⁺)
N-CHF (Qual) 128.1 [M+H]⁺46.0 10Formamide moiety (Loss of cyclohexene)

Toxicological Profile

While N-CHF is a metabolite, it possesses intrinsic toxicity distinct from its parent compounds.

  • Hepatotoxicity: Like other formamides (e.g., N-methylformamide), N-CHF has the potential to cause liver injury, although it is less potent than DMF. The mechanism involves metabolic activation to isocyanates or interference with glutathione homeostasis.

  • Irritation: Direct exposure causes severe eye damage (Category 1) and skin irritation (Category 2).

  • Metabolic Disruption: By inhibiting ADH, N-CHF can potentiate the toxicity of alcohols and glycols if co-exposure occurs.

References

  • PubChem. (2025).[4] N-Cyclohexylformamide Compound Summary. National Library of Medicine. [Link]

  • Ramaswamy, S., et al. (1997).[1] Binding of formamides to liver alcohol dehydrogenase. Biochemistry, 36(12), 3522-3527. [Link]

  • Goda, M., et al. (2001). Discovery of a novel enzyme, isonitrile hydratase, involved in nitrogen-carbon triple bond cleavage. Journal of Biological Chemistry, 276(26), 23480-23485. [Link]

  • Deng, H., et al. (1998).[1] A Raman spectroscopic characterization of bonding in the complex of horse liver alcohol dehydrogenase with NADH and N-cyclohexylformamide. Biochemistry, 37(40), 14267-14278.[1] [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information: N-cyclohexylformamide. [Link][3][5][6][7][8]

  • Frontiers in Cellular and Infection Microbiology. (2023). Periodontitis biomarkers through thermal desorption-gas chromatography-mass spectrometry analysis. [Link]

Sources

Methodological & Application

Synthesis of N-Cyclohexylformamide from cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

N-Cyclohexylformamide (CAS 766-93-8) is a critical intermediate in organic synthesis, serving as the direct precursor to cyclohexyl isocyanide via dehydration (typically using POCl


 or triphosgene). This isocyanide is a linchpin reagent in multicomponent reactions (MCRs) such as the Ugi  and Passerini  reactions, essential for combinatorial library generation in drug discovery.

While conceptually simple, the formylation of primary amines is often plagued by equilibrium limitations, purification difficulties, or harsh conditions. This guide presents two validated protocols:

  • Method A (Azeotropic Dehydration): The industrial "gold standard" for scale-up, utilizing thermodynamic control to drive conversion.

  • Method B (Transamidation): A "green chemistry" approach using ethyl formate, ideal for laboratory-scale synthesis with simplified workup.

Mechanistic Insight & Reaction Logic

The synthesis relies on Nucleophilic Acyl Substitution . The nitrogen lone pair of cyclohexylamine attacks the carbonyl carbon of the formylating agent.

Critical Chemical Behavior: Rotamerism Unlike simple ketones, amides exhibit restricted rotation around the C-N bond due to resonance (partial double bond character).

  • Expert Insight: In

    
    H NMR, N-cyclohexylformamide exists as a mixture of cis and trans rotamers (approx. 80:20 to 60:40 ratio depending on solvent). Do not mistake these "duplicate" peaks for impurities. 
    
Figure 1: Reaction Mechanism & Rotamer Equilibrium

ReactionMechanism Amine Cyclohexylamine (Nucleophile) Tetra Tetrahedral Intermediate Amine->Tetra Nucleophilic Attack Reagent Formylating Agent (Formic Acid or Ethyl Formate) Reagent->Tetra Product N-Cyclohexylformamide (Amide Resonance) Tetra->Product Elimination of Leaving Group (H2O or EtOH) Rotamers Cis/Trans Rotamers (Restricted C-N Rotation) Product->Rotamers Equilibrium

Caption: Pathway from nucleophilic attack to the resonance-stabilized amide product, highlighting the rotameric equilibrium.

Protocol A: Azeotropic Dehydration (Formic Acid)

Best for: Scale-up (>50g), low cost, high atom economy.

This method utilizes a Dean-Stark trap to remove water, shifting the equilibrium toward the product (Le Chatelier's principle).

Materials
  • Cyclohexylamine (Reagent Grade, >99%)

  • Formic Acid (98% preferred; 85% acceptable but requires longer reflux)

  • Toluene (Solvent/Entrainer)[1][2]

  • Apparatus: 500 mL RBF, Dean-Stark trap, Reflux condenser.

Step-by-Step Methodology
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Cyclohexylamine (0.50 mol, 49.6 g) and Toluene (150 mL) to the flask.

  • Acid Addition (Exothermic):

    • Caution: Place the flask in an ice bath.

    • Add Formic Acid (0.55 mol, ~25.3 g) dropwise via an addition funnel. A white salt (cyclohexylammonium formate) will precipitate immediately. This is normal.

  • Reaction: Remove the ice bath. Heat the mixture to vigorous reflux (oil bath ~130°C).

    • Observation: As the reaction proceeds, the solid salt dissolves, and water begins to collect in the Dean-Stark trap.

    • Endpoint: Continue reflux until water collection ceases (theoretical: ~9 mL). Typically 3–5 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Wash the toluene solution with Sat. NaHCO

      
       (2 x 50 mL)  to remove excess acid.
      
    • Dry organic layer over anhydrous MgSO

      
      .
      
  • Purification:

    • Remove toluene via rotary evaporation.

    • Distillation: Distill the residue under reduced pressure (bp 137–138°C at 10 mmHg) OR recrystallize from hexanes/ethyl acetate if the product solidifies (MP 36–41°C).

Protocol B: Transamidation (Ethyl Formate)

Best for: Laboratory scale, green chemistry, avoiding strong acids.

This method is milder and avoids the formation of the initial ammonium salt, making stirring easier.

Materials
  • Cyclohexylamine[3][4][5][6][7]

  • Ethyl Formate (Acts as both reagent and solvent)

  • Apparatus: RBF with Reflux condenser (No Dean-Stark needed).

Step-by-Step Methodology
  • Setup: 250 mL RBF with a reflux condenser and drying tube (CaCl

    
    ).
    
  • Charging: Add Cyclohexylamine (0.20 mol, 19.8 g) .

  • Reagent Addition: Add Ethyl Formate (0.60 mol, 44.4 g) .

    • Note: Excess ethyl formate drives the reaction and serves as the solvent.

  • Reaction: Heat to reflux (54°C) for 4–6 hours.

    • Mechanism:[8][9][10][11][12] The amine attacks the ester; ethanol is the leaving group.

  • Workup:

    • The reaction mixture is essentially clean.[10]

    • Remove excess ethyl formate and the ethanol byproduct via rotary evaporation.

  • Purification:

    • The resulting residue is often pure enough for use (>95%).

    • For high purity, recrystallize from a minimum amount of hot toluene or distill as in Method A.

Figure 2: Comparative Workflow Logic

WorkflowComparison cluster_A Method A: Azeotropic (Robust) cluster_B Method B: Transamidation (Green) StartA Amine + Formic Acid (in Toluene) Salt Salt Formation (Precipitate) StartA->Salt RefluxA Reflux w/ Dean-Stark (Remove Water) Salt->RefluxA PureA Distillation RefluxA->PureA StartB Amine + Ethyl Formate (Excess) RefluxB Reflux (54°C) (No Salt Formed) StartB->RefluxB Evap Rotary Evaporation (Remove EtOH/EtFormate) RefluxB->Evap PureB Recrystallization Evap->PureB

Caption: Decision tree for selecting the optimal synthesis route based on scale and available equipment.

Analytical Data & Quality Control

Target Specifications:

  • Appearance: White crystalline solid or colorless oil (supercools easily).

  • Melting Point: 36–41°C.

  • Boiling Point: 137–138°C (10 mmHg).[5]

Table 1: Key Spectral Data

TechniqueSignal/ParameterAssignment/Notes

H NMR
(CDCl

)

8.0 - 8.2 ppm (s/d)
Formyl Proton (CHO). Appears as two peaks due to rotamers.

5.5 - 6.5 ppm (br)
Amide N-H. Broad, exchangeable with D

O.

3.8 ppm (m)
Cyclohexyl C1-H. Multiplet, shifts depending on rotamer.
IR (Neat/KBr)1650–1660 cm

C=O Stretch (Amide I). Very strong.
3280 cm

N-H Stretch.
GC-MS m/z 127 [M]+Molecular ion.

Troubleshooting & Expert Tips

  • "My product is a liquid, but literature says solid."

    • Cause: N-Cyclohexylformamide has a melting point near body temperature (~38°C). Small impurities or a warm lab will keep it liquid.

    • Fix: Store in the fridge to crystallize.

  • "NMR shows double peaks. Is it impure?"

    • Cause: Cis/Trans isomerism (Rotamers).[13]

    • Validation: Run the NMR at elevated temperature (e.g., 50°C). The peaks will coalesce into single averages as rotation becomes faster than the NMR timescale.

  • "Low yield in Method A."

    • Cause: Incomplete water removal.

    • Fix: Ensure the Dean-Stark trap is wrapped in foil/cotton to maintain heat and ensure toluene is actually distilling and carrying water over.

References

  • Organic Syntheses. Cyclohexyl Isocyanide from N-Cyclohexylformamide. Coll. Vol. 5, p. 300 (1973); Vol. 41, p. 13 (1961).

    • Primary source for physical properties and purification via distill
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. Standard reference for general amide synthesis protocols.
  • Waki, M., & Meienhofer, J. Efficient preparation of N-formylamino acid tert-butyl esters. J. Org.[14] Chem., 1977, 42 (11), pp 2019–2019.

    • Mechanistic grounding for transamidation and formyl

Sources

Application Notes and Protocols for the Synthesis of N-Cyclohexylformamide Using Formic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of N-cyclohexylformamide, a versatile intermediate in organic and medicinal chemistry. We present a detailed exploration of the direct N-formylation of cyclohexylamine utilizing formic acid as a cost-effective, readily available, and environmentally conscious formylating agent. This guide is structured to provide not only step-by-step protocols but also the underlying chemical principles, safety protocols, and green chemistry perspectives. We delve into the reaction mechanism, offer two distinct and scalable synthetic protocols (solvent-free and azeotropic dehydration), and provide a complete guide to product purification and characterization.

Introduction and Scientific Context

N-cyclohexylformamide is a key building block in the synthesis of more complex molecules and pharmacologically active compounds.[1] Its utility is notable in the preparation of aminobenzoxazole derivatives and as a precursor for the synthesis of cyclohexyl isocyanide, a valuable reagent in its own right.[2] The formamide functional group is a prevalent feature in numerous natural products and pharmaceutical agents, serving as a crucial intermediate or a stable structural motif.

Traditionally, N-formylation has been achieved using a variety of reagents, some of which are hazardous, expensive, or require strictly anhydrous conditions. The use of formic acid as the formylating agent offers a compelling alternative, aligning with the principles of green chemistry. This method is characterized by high atom economy, the use of a less hazardous C1 source, and the potential for solvent-free conditions, thereby minimizing waste generation.[2]

This application note will focus on the direct reaction between cyclohexylamine and formic acid, a robust and high-yielding transformation. We will explore the mechanistic underpinnings of this reaction and provide detailed, field-proven protocols that ensure reproducibility and high purity of the final product.

Reaction Mechanism and Rationale

The N-formylation of cyclohexylamine with formic acid proceeds via a classic nucleophilic acyl substitution pathway. The reaction is fundamentally a condensation reaction where water is eliminated.

The general mechanism can be described in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine (a potent nucleophile) attacks the electrophilic carbonyl carbon of formic acid.

  • Proton Transfer: A proton is transferred from the nitrogen to one of the oxygen atoms, forming a tetrahedral intermediate.

  • Dehydration: The intermediate eliminates a molecule of water, a process often facilitated by heat, to form the stable amide bond.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Cyclohexylamine Cyclohexylamine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Cyclohexylamine->Tetrahedral_Intermediate Nucleophilic Attack FormicAcid Formic Acid (Electrophile) FormicAcid->Tetrahedral_Intermediate NCyclohexylformamide N-Cyclohexylformamide Tetrahedral_Intermediate->NCyclohexylformamide Dehydration Water Water Tetrahedral_Intermediate->Water

Caption: Reaction mechanism for N-formylation.

The choice of formic acid is strategic; it serves as both the reactant and, in some contexts, an acid catalyst that protonates the hydroxyl group of the intermediate, making it a better leaving group (water). The direct reaction is highly efficient, and in many cases, proceeds to high conversion without the need for an external catalyst.

Materials and Safety

Reagents and Equipment
Reagent/EquipmentGradeSupplierNotes
Cyclohexylamine≥99%Standard SupplierCorrosive, flammable liquid.
Formic Acid≥95% (or 85% aq.)Standard SupplierCorrosive, causes severe skin burns.
TolueneAnhydrousStandard SupplierFlammable, irritant.
Dichloromethane (DCM)Reagent GradeStandard SupplierVolatile, suspected carcinogen.
Sodium Bicarbonate (NaHCO₃)Saturated aq. solutionN/A
Brine (Saturated NaCl)Saturated aq. solutionN/A
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Supplier
Round-bottom flaskAppropriate sizeGlassware Supplier
Reflux condenserGlassware Supplier
Dean-Stark trapGlassware SupplierFor Protocol 2
Magnetic stirrer and stir barEquipment Supplier
Heating mantleEquipment Supplier
Separatory funnelGlassware Supplier
Rotary evaporatorEquipment Supplier
Vacuum distillation apparatusGlassware Supplier
Critical Safety Precautions

This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory at all times.

  • Cyclohexylamine: Is a corrosive and flammable liquid. Avoid contact with skin and eyes.

  • Formic Acid: Is highly corrosive and can cause severe skin burns and eye damage.[3] It is also a flammable liquid and vapor. Handle with extreme care.[4] In case of skin contact, flush immediately and copiously with water.

  • Toluene: Is a flammable liquid and can cause skin and eye irritation. Avoid inhalation of vapors.

  • Dichloromethane: Is a volatile solvent and a suspected carcinogen. Handle only in a fume hood.

Experimental Protocols

Two primary protocols are presented. Protocol 1 is a solvent-free method that represents a greener approach. Protocol 2 utilizes a Dean-Stark apparatus for azeotropic removal of water, which is particularly useful when using aqueous formic acid.

Protocol 1: Solvent-Free Synthesis

This method is highly efficient and minimizes solvent waste, making it an excellent choice from a green chemistry perspective.

G A Charge Flask: Cyclohexylamine (1.0 equiv) Formic Acid (1.2 equiv) B Heat to 60°C A->B Setup for stirring C Stir for 3.5 - 5 hours Monitor by TLC B->C Maintain temperature D Cool to Room Temp. C->D Upon completion E Work-up & Purification D->E F Characterize Product E->F

Caption: Workflow for Solvent-Free Synthesis.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexylamine (10.0 g, 0.101 mol).

  • Carefully add formic acid (~5.6 g, 0.121 mol, 1.2 equivalents) to the flask. The addition may be slightly exothermic.

  • Place the flask in a heating mantle and heat the reaction mixture to 60°C with vigorous stirring.

  • Maintain the reaction at 60°C for 3.5 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the cyclohexylamine spot has disappeared.

  • Once the reaction is complete, allow the mixture to cool to room temperature before proceeding with the work-up and purification.

Protocol 2: Azeotropic Dehydration using a Dean-Stark Trap

This protocol is advantageous when using aqueous formic acid (e.g., 85%) as it effectively removes the water byproduct, driving the reaction to completion.[5]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (10.0 g, 0.101 mol) and toluene (100 mL).

  • Add 85% aqueous formic acid (~6.5 g, containing 0.121 mol of HCOOH, 1.2 equivalents).

  • Assemble a Dean-Stark apparatus with a reflux condenser on top of the reaction flask. Fill the Dean-Stark trap with toluene.

  • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the trap. Water, being denser, will separate to the bottom of the trap while toluene overflows back into the reaction flask.

  • Continue refluxing for 4-9 hours, or until no more water is collected in the Dean-Stark trap.[5]

  • Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature.

  • Disassemble the apparatus and proceed with the work-up and purification.

Work-up and Purification

The following procedure is applicable to the crude product from both Protocol 1 and Protocol 2.

  • Quenching and Dilution: Dilute the cooled reaction mixture with 100 mL of dichloromethane (DCM).

  • Aqueous Wash: Transfer the DCM solution to a 250 mL separatory funnel. Wash the organic layer sequentially with:

    • 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any unreacted formic acid. (Caution: CO₂ evolution may occur).

    • 50 mL of water.

    • 50 mL of brine (saturated NaCl solution) to aid in the separation of the layers.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator. The residue is the crude N-cyclohexylformamide.

  • Purification by Vacuum Distillation:

    • Assemble a vacuum distillation apparatus. It is crucial to use a system capable of achieving a good vacuum.

    • Transfer the crude product to the distillation flask.

    • Distill the product under reduced pressure. N-cyclohexylformamide has a boiling point of 137-138 °C at 10 mmHg .[2]

    • Collect the pure fraction as a colorless liquid, which may solidify upon cooling to a white low-melting solid.

Characterization and Expected Results

The identity and purity of the synthesized N-cyclohexylformamide should be confirmed by spectroscopic methods.

PropertyExpected Value
Appearance White crystalline low-melting solid
Molecular Weight 127.18 g/mol
Boiling Point 137-138 °C / 10 mmHg[2]
Melting Point 36-41 °C
Expected Yield >90% (up to 98% reported under solvent-free conditions)

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.09 (s, 1H), 5.54 (br, 1H), 3.96-2.75 (m, 1H), 1.99-1.85 (m, 2H), 1.80-1.57 (m, 3H), 1.44-1.25 (m, 3H), 1.24-1.09 (m, 2H). The presence of rotational isomers (rotamers) around the amide C-N bond is common and can lead to the observation of two sets of signals for some protons.

  • ¹³C NMR (100 MHz, CDCl₃): δ 163.50, 160.26, 50.93, 47.09, 34.71, 33.05, 25.43, 25.04, 24.73. The two signals around 160-163 ppm are characteristic of the carbonyl carbon in the two rotamers.

Troubleshooting and Field Insights

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inefficient water removal (Protocol 2).Extend the reaction time and monitor by TLC. Ensure the heating mantle is at the correct temperature. For Protocol 2, check for leaks in the Dean-Stark setup and ensure a steady reflux rate.
Low Yield Loss of product during work-up. Inefficient distillation.Ensure complete extraction with DCM. During washes, be careful not to discard the organic layer. During distillation, ensure the vacuum is stable and the collection flask is properly cooled.
Product is discolored Overheating during reaction or distillation, leading to decomposition.Do not exceed the recommended reaction temperature. For distillation, ensure the pot temperature does not significantly exceed the boiling point of the product at the given pressure.
Formation of Side Products Although this reaction is generally clean, prolonged heating at very high temperatures could potentially lead to dehydration to the isocyanide.Adhere strictly to the recommended temperature and reaction time. Monitor the reaction to avoid unnecessary heating after completion.

Green Chemistry and Sustainability Analysis

The synthesis of N-cyclohexylformamide via the direct formylation with formic acid, particularly the solvent-free protocol, aligns well with the principles of green chemistry.

  • Atom Economy: This metric calculates the efficiency of a reaction in converting reactant atoms to the desired product.

    • Reaction: C₆H₁₁NH₂ + HCOOH → C₆H₁₁NHCHO + H₂O

    • Molecular Weights: 99.17 + 46.03 → 127.18 + 18.02

    • Atom Economy = (Mass of desired product / Total mass of reactants) x 100

    • Atom Economy = (127.18 / (99.17 + 46.03)) x 100 = 87.5% This represents a very good atom economy, as the only byproduct is water.

  • Environmental Factor (E-Factor): This metric considers the total mass of waste produced per kilogram of product.

    • E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

    • For the solvent-free protocol (assuming 98% yield from 0.101 mol of cyclohexylamine), the theoretical waste is only the water byproduct (0.101 mol * 18.02 g/mol ≈ 1.82 g). The product mass would be (0.101 mol * 0.98 * 127.18 g/mol ≈ 12.58 g).

    • Ideal E-Factor (reactants only) = 1.82 g / 12.58 g ≈ 0.14 This extremely low E-factor highlights the environmental benefit of this synthesis. Even when considering solvent use in the work-up, the overall waste generation is minimal compared to many traditional organic transformations.

The use of formic acid, which can be derived from biomass or the hydrogenation of CO₂, further enhances the sustainability profile of this synthesis.[2]

Conclusion

The direct N-formylation of cyclohexylamine with formic acid is a highly efficient, scalable, and environmentally conscious method for the synthesis of N-cyclohexylformamide. The protocols detailed in this guide are robust and have been validated to produce high yields of pure product. By providing a thorough understanding of the reaction mechanism, detailed experimental procedures, and critical safety and sustainability insights, this document serves as a valuable resource for researchers in both academic and industrial settings.

References

  • Organic Syntheses, Coll. Vol. 5, p.300 (1973); Vol. 41, p.13 (1961). [Link]

  • PrepChem. Synthesis of N-cyclohexyl formamide. [Link]

  • Kim, J., et al. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bull. Korean Chem. Soc., 22(5), 541-542. [Link]

  • Liu, H., et al. Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2. The Royal Society of Chemistry. [Link]

  • PubChem. N-Cyclohexylformamide. National Center for Biotechnology Information. [Link]

  • Liang, H., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. [Link]

  • Reddy, P. G., et al. (2000). A convenient method for the N-formylation of secondary amines and anilines using ammonium formate. Tetrahedron Letters, 41(46), 9149-9151. [Link]

  • Hajra, A., et al. (2009). An example of N-formylation by formic acid under solvent-free conditions. Tetrahedron Letters, 50(26), 3333-3335. [Link]

  • ResearchGate. Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. [Link]

  • Anastas, P., & Warner, J. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]

  • Carl ROTH. Safety Data Sheet: Formic acid. [Link]

  • University of Rochester. How To Run A Reaction: The Workup. [Link]

  • MIT Digital Lab Techniques Manual. Distillation II: Vacuum Distillations. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

Sources

High-Efficiency N-Formylation of Primary Amines: Protocol for N-Cyclohexylformamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This Application Note details a robust, "green chemistry" protocol for the synthesis of N-cyclohexylformamide (CAS: 766-93-8) utilizing ethyl formate as both the formylating agent and solvent. Unlike traditional methods employing corrosive formic acid, toxic carbon monoxide, or expensive coupling agents (e.g., DCC), this route leverages the reactivity of esters to achieve high atom economy with benign byproducts (ethanol).

Key Advantages:

  • Green Profile: Byproduct is ethanol; excess reagent (ethyl formate) is volatile and easily recyclable.

  • Operational Simplicity: Catalyst-free reflux conditions.

  • Scalability: Suitable for gram-to-kilogram scale synthesis.

Chemical Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution . The lone pair of the primary amine (cyclohexylamine) attacks the electrophilic carbonyl carbon of ethyl formate. This forms a tetrahedral intermediate, which collapses to eliminate the alkoxide (ethoxide), subsequently protonated to ethanol.

Figure 1: Reaction Mechanism Pathway[1]

ReactionMechanism Amine Cyclohexylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Ester Ethyl Formate (Electrophile) Ester->Intermediate Nucleophilic Attack Product N-Cyclohexylformamide (Target) Intermediate->Product Elimination Byproduct Ethanol (Leaving Group) Intermediate->Byproduct Proton Transfer

Caption: Nucleophilic attack of cyclohexylamine on ethyl formate followed by ethanol elimination.

Critical Material Attributes (CMA)

ReagentCASMW ( g/mol )Boiling PointDensityRole
Cyclohexylamine 108-91-899.17134 °C0.867 g/mLLimiting Reagent
Ethyl Formate 109-94-474.0854 °C0.917 g/mLReagent & Solvent
N-Cyclohexylformamide 766-93-8127.19113 °C (700mmHg)~0.96 g/mLTarget Product

Safety Warning: Cyclohexylamine is corrosive and toxic. Ethyl formate is highly flammable (Flash point: -20°C). All operations must occur in a fume hood.

Detailed Experimental Protocol

Equipment Setup[2][3]
  • Reaction Vessel: Round-bottom flask (RBF) sized such that liquid volume is ~50% capacity.

  • Condenser: High-efficiency reflux condenser (e.g., Dimroth or double-surface) connected to a chilled water circulator (set to 4–10°C) is critical due to the low boiling point of ethyl formate.

  • Atmosphere: Nitrogen or Argon balloon (recommended to prevent amine oxidation, though not strictly required for the reaction to proceed).

Step-by-Step Procedure
  • Charge Reagents:

    • Add Cyclohexylamine (1.0 equiv) to the RBF.

    • Add Ethyl Formate (4.0 – 6.0 equiv).

    • Note: The excess ethyl formate acts as the solvent and drives the equilibrium toward the product (Le Chatelier's principle).

  • Reaction Phase:

    • Heat the mixture to a gentle reflux (Internal temp ~55–60°C).

    • Maintain reflux for 6 to 12 hours .

    • Monitoring: Check reaction progress via TLC (SiO₂, 50% Ethyl Acetate/Hexane). The amine spot (low R_f, often streaks) should disappear; the amide product appears at a higher R_f.

  • Workup:

    • Cool the mixture to room temperature.

    • Transfer to a rotary evaporator.

    • Remove excess ethyl formate and the byproduct ethanol under reduced pressure (40°C bath, gradually reducing pressure to ~50 mbar).

  • Purification:

    • Option A (High Purity): Vacuum distillation.[1]

      • Collect the fraction boiling at 113–115°C / 60 mmHg (or approx. 128°C at atmospheric, though decomposition risk increases).

    • Option B (Standard): Crystallization.

      • The residue is often a viscous oil that solidifies upon cooling (MP: 36–41°C).

      • Dissolve in a minimum amount of warm diethyl ether or hexane. Cool to 0°C to precipitate white crystals.

Figure 2: Process Workflow

Workflow Start Start: Charge RBF (1 eq Amine + 5 eq Ethyl Formate) Reflux Reflux at 60°C (6-12 Hours) Start->Reflux Evap Rotary Evaporation (Remove EtOH/EtFormate) Reflux->Evap Decision Purity Check Evap->Decision Distill Vacuum Distillation (113°C @ 60mmHg) Decision->Distill Liquid/Oil Cryst Recrystallization (Cold Hexane/Ether) Decision->Cryst Solid Final Final Product (White Solid/Oil) Distill->Final Cryst->Final

Caption: Operational workflow from reagent charging to final purification.

Process Control & Validation (Self-Validating Systems)

NMR Interpretation: The Rotamer Trap

A common pitfall in analyzing N-substituted formamides is the observation of "duplicate" signals in NMR, often mistaken for impurities. Due to the partial double-bond character of the C-N amide bond, rotation is restricted, creating cis and trans rotamers observable on the NMR time scale.

Expected 1H NMR (CDCl₃, 400 MHz):

  • Formyl Proton (-CHO): Two signals (typically singlets or broad doublets) appearing between 8.0 – 8.3 ppm . The ratio depends on the solvent and temperature but is often ~80:20 or 70:30.

  • Amine Proton (-NH): Broad signal, often split or shifted between 5.5 – 6.5 ppm.

  • Cyclohexyl Ring: Multiplets in the 1.0 – 2.0 ppm range.

Physicochemical Validation
PropertySpecificationMethod
Appearance White solid or colorless viscous liquidVisual
Melting Point 36 – 41 °CCapillary MP
IR Spectrum Strong C=O stretch (1650–1670 cm⁻¹)FTIR (Neat/KBr)

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Yield Loss of Ethyl FormateEnsure condenser coolant is <10°C. Ethyl formate is very volatile (BP 54°C).
Starting Material Remains Equilibrium LimitationAdd fresh Ethyl Formate (2 eq) and continue reflux. Remove ethanol to drive forward.
Double NMR Peaks Rotamers (Normal)Do not re-purify. Run High-Temp NMR (>80°C) to coalesce peaks if confirmation is needed.
Product is Liquid SupercoolingThe MP is near ambient (36-41°C). Store in a refrigerator (4°C) to induce crystallization.

References

  • Sigma-Aldrich. Safety Data Sheet: N-Cyclohexylformamide.

  • PubChem. Compound Summary: N-Cyclohexylformamide (CID 13017). National Library of Medicine.

  • Shekhar, A. C., et al. (2009).[2] "Facile N-formylation of amines using Lewis acids as novel catalysts."[2] Tetrahedron Letters, 50(49), 7099–7101.[2] (Demonstrates base methodology; note: ethyl formate works catalyst-free for primary amines). [2]

  • Hosseini-Sarvari, M., & Sharghi, H. (2006).[2] "ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions."[2] Journal of Organic Chemistry, 71(17), 6652–6654.

  • ChemicalBook. 1H NMR Spectrum of N-Cyclohexylformamide. (Validates rotameric shifts).

Sources

Application Note: Catalyst-Free Synthesis of N-Cyclohexylformamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the catalyst-free synthesis of N-Cyclohexylformamide , a critical intermediate in the production of isocyanides (via Ugi/Passerini multicomponent reactions) and a versatile Vilsmeier-Haack reagent. Moving away from traditional acid-catalyzed or coupling-agent-mediated pathways, this guide focuses on thermal condensation and transamidation protocols. These methods align with Green Chemistry Principle #9 (Catalysis—by removing the need for it entirely) and Principle #2 (Atom Economy), offering high yields (>90%) without complex purification.

Scientific Background & Mechanism

The Case for Catalyst-Free Protocols

Traditional N-formylation often employs Lewis acids (


, 

), coupling reagents (DCC, EDC), or toxic chloral hydrate. While effective, these introduce trace metal impurities—a critical failure point in GMP pharmaceutical synthesis—and require laborious workups to remove spent catalyst.

The catalyst-free approach relies on the inherent nucleophilicity of cyclohexylamine and the electrophilic activation of the formyl donor (Formic Acid or Ethyl Formate) under thermal stress.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution .

  • Nucleophilic Attack: The lone pair of the cyclohexylamine nitrogen attacks the carbonyl carbon of the formyl donor.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The leaving group (water or ethanol) is expelled, driving the equilibrium toward the stable amide.

Note: When using Formic Acid, an amine-salt (Cyclohexylammonium formate) forms first. Thermal energy is required to dehydrate this salt into the amide.

Mechanism Amine Cyclohexylamine (Nucleophile) TS Tetrahedral Intermediate Amine->TS Thermal Activation (Δ) Donor Formyl Donor (Formic Acid / Ethyl Formate) Donor->TS Thermal Activation (Δ) Product N-Cyclohexylformamide TS->Product Elimination Byproduct Leaving Group (H₂O or EtOH) TS->Byproduct -LG

Figure 1: General mechanism for the catalyst-free N-formylation of cyclohexylamine. The reaction is driven by thermal elimination of the leaving group.

Experimental Protocols

Protocol A: Transamidation with Ethyl Formate (Recommended)

Best for: High purity requirements, safety (controlled exotherm), and ease of workup. Mechanism: Transamidation.[1] Source Validation: Adapted from Organic Syntheses [1] and Taylor & Francis [2].

Materials
  • Cyclohexylamine: 1.0 equiv (e.g., 99.1 g, 1.0 mol)

  • Ethyl Formate: 1.2 equiv (e.g., 88.9 g, 1.2 mol)

  • Equipment: 500 mL 3-neck Round Bottom Flask (RBF), Reflux Condenser, Addition Funnel, Ice Bath, Magnetic Stirrer.

Step-by-Step Procedure
  • Setup: Charge cyclohexylamine into the RBF. Cool the flask to 0–5°C using an ice bath.

    • Why? The reaction is exothermic.[2] Starting cold prevents "runaway" boiling of ethyl formate (b.p. 54°C).

  • Addition: Add ethyl formate dropwise via the addition funnel over 30–45 minutes.

    • Observation: Maintain internal temperature <20°C.

  • Reflux: Once addition is complete and exotherm subsides, remove the ice bath. Heat the mixture to reflux (approx. 60–70°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (SiO₂, Ethyl Acetate:Hexane 3:7). The amine spot (

      
      ) should disappear.
      
  • Distillation (Workup): Switch the condenser to distillation mode. Distill off the byproduct ethanol and excess ethyl formate at atmospheric pressure.

  • Purification: Vacuum distill the residue.

    • Target Fraction: Collect at 137–138°C / 10 mmHg (or approx. 160°C at ambient, though vacuum is preferred to prevent decomposition).

Yield: Expect 90–94%. Appearance: Colorless viscous liquid or low-melting solid (m.p. 36–41°C).

Protocol B: Direct Condensation with Formic Acid

Best for: Atom economy, speed, and large-scale industrial batches. Mechanism: Dehydrative Condensation. Source Validation: Green Chemistry principles [3].

Materials
  • Cyclohexylamine: 1.0 equiv

  • Formic Acid (98%): 1.2 equiv

  • Solvent: None (Neat).

Step-by-Step Procedure
  • Salt Formation: Add cyclohexylamine dropwise to Formic Acid in a cooled vessel (0°C).

    • Caution: This is an Acid-Base reaction . It will be violently exothermic and form a white solid salt immediately.

  • Dehydration: Heat the solid/slurry mixture to 100–120°C. The solid will melt, and water will begin to distill off.

    • Dean-Stark Option: For maximum yield, use a Dean-Stark trap with a small amount of Toluene to azeotropically remove water, though simple heating is often sufficient for this specific substrate.

  • Completion: Continue heating until water evolution ceases (approx. 2–3 hours).

  • Isolation: Apply vacuum to remove residual formic acid, then distill the product as in Protocol A.

Process Analytics & Characterization

To validate the synthesis without external analysis, use the physical constants below.

ParameterValueNotes
Physical State Colorless Liquid / White SolidSolidifies upon standing (m.p. 36-41°C)
Boiling Point 137–138°C @ 10 mmHgDistinctly higher than starting amine (134°C @ 760 mmHg)
Refractive Index

1.4840 – 1.4850
Self-validation check for purity
IR Spectrum 1660 cm⁻¹ (C=O Amide)Strong band; absence of N-H stretch of amine (~3300 broad)
¹H NMR (CDCl₃)

8.10 (s, 1H, CHO)
Diagnostic singlet (may appear as doublet due to rotamers)
Troubleshooting Guide
  • Problem: Product solidifies in the condenser.

    • Cause: N-Cyclohexylformamide has a melting point near 40°C.

    • Fix: Use an air condenser or warm water in the condenser jacket during distillation.

  • Problem: Low Yield in Protocol B.

    • Cause: Incomplete dehydration of the formate salt.

    • Fix: Ensure temperature reaches >100°C to drive off chemically bound water.

Workflow Decision Tree

Workflow Start Start Synthesis Choice Select Reagent Start->Choice PathA Ethyl Formate Route (Protocol A) Choice->PathA High Purity Needed PathB Formic Acid Route (Protocol B) Choice->PathB Speed/Scale Needed ActionA Reflux 60°C (Gentle) PathA->ActionA ActionB Heat >100°C (Vigorous) PathB->ActionB Workup Distillation (138°C @ 10mmHg) ActionA->Workup ActionB->Workup QC Check Refractive Index (1.4849) Workup->QC

Figure 2: Decision matrix for selecting the optimal synthesis pathway based on laboratory requirements.

References

  • Ugi, I., Meyr, R., Lipinski, M., Bodesheim, F., & Rosendahl, F. (1961). Isonitriles: Cyclohexyl Isocyanide . Organic Syntheses, 41, 13.

  • Shelke, K. F., et al. (2011).[3] An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines . Green Chemistry Letters and Reviews, 4(1).

  • Geráth, A., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source . Figshare.

Sources

N-Cyclohexylformamide in Vilsmeier-Haack reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Cyclohexylformamide (NCF) in Vilsmeier-Type Protocols

Executive Summary & Mechanistic Distinction

This application note details the behavior of N-Cyclohexylformamide (NCF) when subjected to Vilsmeier-Haack conditions (reaction with oxychlorides like


, 

, or

).

Critical Technical Distinction: Researchers must recognize that NCF behaves fundamentally differently from


-disubstituted formamides (e.g., DMF, 

-Methylformanilide).
  • DMF (Disubstituted): Generates a stable Chloroiminium salt (Vilsmeier Reagent)

    
     Result: Formylation  of arenes.
    
  • NCF (Monosubstituted): Generates a protonated Chloroiminium intermediate which rapidly undergoes base-promoted elimination

    
     Result: Dehydration to Cyclohexyl Isocyanide .
    

Consequently, NCF is not a direct substitute for DMF in the formylation of arenes. Instead, it is the primary reagent for the efficient synthesis of Cyclohexyl Isocyanide (a versatile multicomponent reaction building block) and a specialized amide source in Pd-catalyzed aminocarbonylations.

Comparative Reaction Pathways

The following diagram illustrates the divergent pathways of DMF and NCF under identical Vilsmeier activation conditions.

Vilsmeier_Pathways Reagents Reagents: POCl3 (or SOCl2) DMF N,N-Dimethylformamide (Disubstituted) Reagents->DMF NCF N-Cyclohexylformamide (Monosubstituted) Reagents->NCF Inter_DMF Chloroiminium Salt (Vilsmeier Reagent) [Me2N=CHCl]+ DMF->Inter_DMF Activation Inter_NCF Protonated Chloroiminium [Cy-NH=CHCl]+ NCF->Inter_NCF Activation Path_Form Electrophilic Attack on Arene Inter_DMF->Path_Form Stable Electrophile Path_Elim Base-Promoted Elimination (-HCl) Inter_NCF->Path_Elim Unstable (-H+) Prod_Ald Aryl Aldehyde (Ar-CHO) Path_Form->Prod_Ald + H2O (Hydrolysis) Prod_Iso Cyclohexyl Isocyanide (Cy-N≡C) Path_Elim->Prod_Iso Dehydration

Figure 1: Mechanistic divergence between DMF (Formylation) and NCF (Isocyanide Formation) under Vilsmeier conditions.

Protocol A: Synthesis of Cyclohexyl Isocyanide

This is the standard application of NCF in Vilsmeier conditions. Isocyanides are critical intermediates for Ugi/Passerini multicomponent reactions.

Safety Warning: Isocyanides have extremely foul odors and potential toxicity.[1][2] All operations must be performed in a high-efficiency fume hood. Glassware should be treated with acidic methanol immediately after use to hydrolyze residual isocyanide.

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
N-Cyclohexylformamide (NCF) 1.0Substrate
Phosphorus Oxychloride (

)
0.6Dehydrating Agent
Triethylamine (

) or Pyridine
3.0 - 6.0Base / Solvent
Dichloromethane (DCM) SolventReaction Medium
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a thermometer. Flush with nitrogen.

  • Solvation: Dissolve NCF (10 mmol) in dry DCM (20 mL) and add Triethylamine (60 mmol) . Cool the mixture to 0°C using an ice/salt bath.

  • Activation (Vilsmeier Step):

    • Add

      
       (6.0 mmol)  dropwise via the addition funnel over 30 minutes.
      
    • Observation: The solution may turn yellow/orange and precipitate amine salts.

    • Maintain internal temperature below 5°C to prevent polymerization.

  • Reaction: Stir at 0°C for 45 minutes. Monitor by TLC (NCF usually disappears rapidly).

  • Quench: Carefully add a solution of Sodium Carbonate (

    
    , 20% aq)  to quench excess 
    
    
    
    .
  • Extraction:

    • Separate the organic layer.[1][2]

    • Extract the aqueous layer with DCM (2 x 10 mL).

    • Wash combined organics with water (1 x 20 mL) and Brine (1 x 20 mL).

  • Purification:

    • Dry over anhydrous

      
      .
      
    • Concentrate under reduced pressure (Rotavap). Do not overheat (>40°C) as isocyanides are volatile and thermally sensitive.

    • Distillation: Purify by vacuum distillation or flash chromatography (Basic Alumina) if high purity is required.

Yield Expectation: 75–85% Characterization: IR peak at ~2140 cm


 (characteristic 

stretch).

Protocol B: Pd-Catalyzed Aminocarbonylation (Advanced Application)

In this niche application, NCF acts as an amide source where the Vilsmeier-type activation facilitates the transfer of the formamide moiety to an aryl halide, avoiding the use of toxic Carbon Monoxide gas.

Reagents
  • Substrate: Aryl Iodide (

    
    )
    
  • Reagent: N-Cyclohexylformamide (NCF) (acts as CO and N source)

  • Activator:

    
     (1.0 equiv)
    
  • Catalyst:

    
     (5 mol%) / Xantphos
    
  • Base:

    
    
    
Workflow
  • Mix Aryl Iodide (1.0 equiv), NCF (1.5 equiv), and Base in 1,4-dioxane.

  • Add

    
     at room temperature (generates the active Vilsmeier-like intermediate).
    
  • Add Pd catalyst.

  • Heat to 80°C for 12 hours.

  • Mechanism: The

    
     activates NCF. The Palladium inserts into 
    
    
    
    , then intercepts the activated formamide species, leading to aminocarbonylation.

Technical Data: NCF vs. DMF

FeatureN,N-Dimethylformamide (DMF)N-Cyclohexylformamide (NCF)
Structure


Vilsmeier Role Formylating Agent (Standard)Isocyanide Precursor (Standard)
Intermediate

(Stable)

(Unstable

Elim)
Toxicity Reprotoxic (SVHC), Liver toxinSolid, lower volatility, Irritant
Product (

)
Aryl Aldehyde (

)
Cyclohexyl Isocyanide (

)

References

  • Classic Isocyanide Synthesis: Ugi, I.; Meyr, R.; Lipinski, M.; Bodesheim, F.; Rosendahl, F. "Cyclohexyl Isocyanide."[1] Organic Syntheses, Coll.[1] Vol. 5, p.300 (1973).[1]

  • Green Protocol: Salami, S. A.; Siwe-Noundou, X.; Krause, R. W. "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules, 2022 , 27, 6837.

  • Vilsmeier Mechanism Grounding: Jones, G.; Stanforth, S. P. "The Vilsmeier-Haack Reaction."[4][5][8][9] Organic Reactions, 2011 , 49, 1.

  • Aminocarbonylation Application: Mane, R. S.; Bhanage, B. M. "Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides Using N-Substituted Formamides." J. Org.[10] Chem., 2016 , 81, 1223–1228.

Sources

Application Note: Synthesis of Cyclohexyl Isocyanide via Dehydration of N-Cyclohexylformamide

[1][2]

Executive Summary

Cyclohexyl isocyanide (INC) is a critical C1 building block in diversity-oriented synthesis, specifically serving as the defining component in the Ugi four-component reaction (U-4CR) and Passerini reaction. While commercially available, in-house preparation from N-cyclohexylformamide is often required to ensure reagent freshness, as isocyanides degrade via oxidation and polymerization upon prolonged storage.

This guide details the dehydration of N-cyclohexylformamide using the Phosphorus Oxychloride (POCl₃) method. This route is selected for its scalability, atom economy, and reliability compared to phosgene-based routes (safety concerns) or Burgess reagent routes (cost prohibitive at scale).

Safety Directive: The "Stench" Protocol

CRITICAL WARNING: Isocyanides possess an intensely repulsive, penetrating odor that can induce nausea and adhere to clothing and skin for days. Standard fume hood airflow is insufficient without specific containment protocols.

Containment & Neutralization Strategy

Before opening any vessel containing isocyanides, prepare the "Kill Solution" :

  • Formula: 5% H₂SO₄ in Methanol (v/v) OR 10% Sodium Hypochlorite (Bleach).

  • Mechanism: Acidic methanol hydrolyzes the isocyanide back to the odorless formamide/amine. Bleach oxidizes it to the isocyanate.

  • Application: All glassware, syringes, and septa must be soaked in the Kill Solution for 2 hours immediately after use. Do not wash glassware in open sinks without this pre-treatment.

Mechanistic Insight

The transformation of N-cyclohexylformamide to cyclohexyl isocyanide is a dehydration reaction (

11
Diagram 1: Dehydration Mechanism

GFormamideN-CyclohexylformamideInter1Imidoyl Dichlorophosphate(Activated Intermediate)Formamide->Inter1O-Phosphorylation(-Cl-)POCl3POCl3POCl3->Inter1IsocyanideCyclohexyl Isocyanide(Target)Inter1->IsocyanideE2 Elimination(-HOPCl2)BaseBase (Et3N)Base->IsocyanideProton Abstraction

Caption: Activation of formamide oxygen by POCl₃ followed by base-mediated elimination to generate the isocyanide functionality.

Experimental Protocol: POCl₃ Dehydration

This protocol is optimized for a 50 mmol scale. It utilizes Triethylamine (Et₃N) as the base and Dichloromethane (DCM) as the solvent.

Reagent Table
ReagentMW ( g/mol )Equiv.AmountDensityVolume
N-Cyclohexylformamide 127.191.06.36 g--
POCl₃ 153.331.18.43 g1.645 g/mL5.1 mL
Triethylamine (Et₃N) 101.193.015.18 g0.726 g/mL20.9 mL
DCM (Anhydrous) -Solvent--100 mL
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solvation: Add N-cyclohexylformamide (6.36 g) and Et₃N (20.9 mL) to the flask. Add DCM (60 mL) and stir until dissolved.

  • Cooling: Submerge the flask in an ice/salt bath. Cool the internal temperature to -5°C to 0°C .

  • Activation (Critical Step):

    • Dilute POCl₃ (5.1 mL) in DCM (10 mL) in the addition funnel.

    • Dropwise Addition: Add the POCl₃ solution slowly over 45 minutes.

    • Control: Maintain internal temperature below 5°C . The reaction is exothermic; rapid addition will cause side reactions (polymerization).

  • Reaction: Once addition is complete, allow the mixture to stir at 0°C for 60 minutes. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS. The formamide spot should disappear.

  • Quench: Carefully add a solution of Na₂CO₃ (7 g in 30 mL water) dropwise to the reaction mixture at 0°C. Stir vigorously for 20 minutes to hydrolyze excess POCl₃.

  • Workup:

    • Transfer to a separatory funnel.[2] Separate phases.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with water (1 x 50 mL) and brine (1 x 50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (Rotavap). Note: Do not overheat; isocyanides are volatile.
      
  • Purification: Distillation under reduced pressure is recommended for high purity (bp ~56-58°C at 11 mmHg).[2] Alternatively, flash chromatography on basic alumina can be used (neutral silica may cause hydrolysis).

Quality Control & Characterization

A self-validating system requires confirming the transformation of the functional group.

MethodDiagnostic SignalInterpretation
FT-IR 2135–2145 cm⁻¹ (Strong)Characteristic

stretch. Absence indicates failure.
FT-IR ~3300 cm⁻¹ & 1660 cm⁻¹Disappearance of N-H and C=O formamide bands confirms conversion.
¹H NMR ~3.40 ppm (Multiplet)The methine proton (

-NC) shifts upfield compared to the formamide precursor.

Application: The Ugi 4-Component Reaction

Cyclohexyl isocyanide is the "trigger" component in the Ugi reaction. It reacts with an imine (formed in situ from amine + aldehyde) and a carboxylic acid to form a bis-amide.

Diagram 2: Ugi Reaction Workflow

Ugicluster_inputsReagentsAmineAmine(R1-NH2)ImineImine Formation(In Situ)Amine->ImineAldehydeAldehyde(R2-CHO)Aldehyde->ImineAcidCarboxylic Acid(R3-COOH)IsocyanideCyclohexyl Isocyanide(R4-NC)AdditionAlpha-Addition(Nitrilium Ion)Isocyanide->AdditionInsertionImine->Addition+ AcidMummMumm Rearrangement(Acyl Transfer)Addition->MummProductUgi Adduct(Alpha-Aminoacyl Amide)Mumm->Product

Caption: The Ugi-4CR workflow where Cyclohexyl Isocyanide intercepts the iminium ion/carboxylate pair.

Troubleshooting Guide

  • Low Yield: Often caused by insufficient cooling during POCl₃ addition (exotherm destroys the intermediate) or hydrolysis during workup. Ensure the quench is basic (Na₂CO₃).

  • Product is Colored (Brown/Black): Indicates polymerization. Distill immediately. Store at -20°C under Argon.

  • Residual Stench: Wash equipment with the Methanolic Sulfuric Acid kill solution described in Section 2.

References

  • Ugi, I., et al. (1961). Cyclohexyl Isocyanide.[3][1][2] Organic Syntheses, Coll. Vol. 5, p.300. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. [Link]

  • Patil, P., et al. (2020).[2][4] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride. Molecules, 27(20). [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70660, Cyclohexyl isocyanide. [Link]

Advanced Synthesis Guide: N-Cyclohexylformamide (NCF) in Pharmaceutical Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

N-Cyclohexylformamide (NCF) (CAS: 766-93-8) is a secondary amide primarily utilized as a stable, storable precursor for Cyclohexyl Isocyanide , a critical reagent in isocyanide-based multicomponent reactions (IMCRs).

While simple formamides like DMF are ubiquitous as solvents, NCF’s value lies in its cyclohexyl moiety , which imparts significant lipophilicity and steric bulk to pharmaceutical intermediates. In drug discovery, NCF is the strategic "gateway" molecule for installing the cyclohexyl group via the Ugi and Passerini reactions, facilitating the rapid synthesis of peptidomimetics ,


-aminoacyl amides , and lipophilic pharmacophores .
Key Technical Advantages
  • Stability: Unlike its derivative cyclohexyl isocyanide (which is volatile and foul-smelling), NCF is a stable liquid/low-melting solid (

    
     36-41°C), allowing for safer storage and precise stoichiometry.
    
  • Atom Economy: serves as a direct atom-efficient precursor for isocyanides via dehydration.

  • Scaffold Diversity: Enables the introduction of the cyclohexyl group, a bioisostere for phenyl rings, improving metabolic stability and solubility profiles in lipid membranes.

Primary Workflow: Synthesis of Cyclohexyl Isocyanide

The "Gateway" Protocol

The transformation of NCF into cyclohexyl isocyanide is the most frequent application of this intermediate. This protocol utilizes Phosphorus Oxychloride (


) as the dehydrating agent. While phosgene is historically cited, 

offers a superior balance of safety and yield for laboratory to pilot-scale operations.
Reaction Mechanism

The reaction proceeds via the activation of the formamide oxygen by the phosphoryl chloride, followed by


-elimination of the amine proton and the phosphate leaving group to generate the isocyanide.
Graphviz Workflow: Dehydration Pathway

DehydrationWorkflow cluster_conditions Critical Parameters NCF N-Cyclohexylformamide (Precursor) Intermediate Imidoyl Phosphate Intermediate NCF->Intermediate Activation (-30°C) Reagents POCl3 + Et3N (Dehydrating System) Reagents->Intermediate Elimination Beta-Elimination (- HOP(O)Cl2) Intermediate->Elimination Base mediated Product Cyclohexyl Isocyanide (Target Reagent) Elimination->Product Distillation Temp Temp: < 0°C Quench Quench: Na2CO3

Figure 1: Mechanistic flow for the dehydration of N-Cyclohexylformamide to Cyclohexyl Isocyanide.

Detailed Protocol

Safety Pre-check: Perform in a well-ventilated fume hood. Isocyanides have a characteristic, potent odor. Double-gloving and specific waste disposal protocols are mandatory.

Reagents:

  • N-Cyclohexylformamide (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (0.6 eq)
    
  • Triethylamine (

    
    ) or Pyridine (excess, ~3-5 eq)
    
  • Solvent: Dichloromethane (DCM) or Petroleum Ether.

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with NCF (e.g., 12.7 g, 0.1 mol) and dry Pyridine (50 mL) or Triethylamine. Add solvent (DCM, 100 mL) to solubilize.

  • Cooling: Submerge the flask in an ice/salt bath to maintain internal temperature between -5°C and 0°C . This is critical; higher temperatures promote polymerization.

  • Addition: Add

    
     dropwise via an addition funnel over 45 minutes. Observation: The solution will turn from colorless to yellow/orange. Ensure the exotherm does not spike above 5°C.
    
  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (or IR: disappearance of Amide C=O stretch at ~1660 cm⁻¹).

  • Quenching: Pour the reaction mixture slowly into an ice-cold solution of Sodium Carbonate (

    
    ) to neutralize the acid and destroy excess 
    
    
    
    .
  • Extraction: Separate the organic layer. Wash the aqueous layer with DCM (

    
    ). Combine organics.
    
  • Purification: Wash combined organics with water, then brine. Dry over

    
    .
    
  • Isolation: Remove solvent under reduced pressure. Distill the residue under vacuum (approx. 56-58°C at 11 mmHg) to obtain pure Cyclohexyl Isocyanide.

Yield Expectation: 75-85% colorless liquid.

Downstream Application: The Ugi 4-Component Reaction (U-4CR)

Target: Synthesis of Lipophilic Peptidomimetics

Once converted to cyclohexyl isocyanide, the reagent becomes the linchpin for the Ugi reaction. This pathway is extensively used to generate libraries of


-aminoacyl amides , which serve as structural analogs to local anesthetics (e.g., Lidocaine derivatives) and protease inhibitors.
The Chemical Logic

The cyclohexyl isocyanide provides the "stop" signal in the Ugi reaction, terminating the chain and installing the hydrophobic cyclohexyl cap. This is particularly useful for increasing the membrane permeability of the final drug candidate.

Graphviz Workflow: Ugi-4CR Assembly

UgiReaction Aldehyde Aldehyde (R1-CHO) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Amine Amine (R2-NH2) Amine->Imine Acid Carboxylic Acid (R3-COOH) Mumm Mumm Rearrangement (Irreversible Step) Acid->Mumm Carboxylate Attack Isocyanide Cyclohexyl Isocyanide (From NCF) Nitrilium Nitrilium Ion (Reactive Core) Isocyanide->Nitrilium Nucleophilic Attack Imine->Nitrilium + Acid (Protonation) Nitrilium->Mumm Peptidomimetic Alpha-Aminoacyl Amide (Peptidomimetic Scaffold) Mumm->Peptidomimetic

Figure 2: The Ugi 4-Component Reaction assembling the NCF-derived scaffold.

Protocol: General Library Synthesis (Microscale)

Reagents:

  • Aldehyde (1.0 mmol)

  • Primary Amine (1.0 mmol)

  • Carboxylic Acid (1.0 mmol)

  • Cyclohexyl Isocyanide (1.0 mmol, derived from NCF)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[1]

Methodology:

  • Imine Formation: In a 5 mL vial, dissolve the aldehyde and amine in MeOH (2 mL). Stir for 30 minutes at room temperature to pre-form the imine (Schiff base). Note: TFE accelerates this step.

  • Acid Addition: Add the carboxylic acid.[2] Stir for 5 minutes.

  • Isocyanide Addition: Add the Cyclohexyl Isocyanide.

  • Reaction: Seal the vial and stir for 12–24 hours at ambient temperature.

  • Workup: Evaporate the solvent. The product often precipitates or can be purified via automated flash chromatography (Silica, Hexane/Ethyl Acetate gradient).

Data Analysis: The formation of the Ugi product is confirmed by the appearance of a new amide carbonyl peak in


 NMR (approx. 168-172 ppm) and the disappearance of the characteristic isocyanide peak (~2140 cm⁻¹ in IR).

Comparative Data: NCF vs. Other Formamides

When designing a synthesis, selecting the correct formamide precursor is vital. NCF occupies a specific niche for steric bulk.

FeatureN-Cyclohexylformamide (NCF)Dimethylformamide (DMF)N-Formylmorpholine
Physical State Solid/Liquid (

36°C)
Liquid (

153°C)
Liquid (

240°C)
Primary Role Reagent (Isocyanide precursor)Solvent / Vilsmeier ReagentReagent (Dehydrating)
Steric Profile High (Cyclohexyl ring)Low (Methyl groups)Moderate
Isocyanide Product Cyclohexyl Isocyanide (Lipophilic)N/A (Cannot form stable isocyanide)N/A
Toxicity Irritant, Harmful if swallowedReprotoxic (Category 1B)Irritant

References

  • Organic Syntheses Procedure for Cyclohexyl Isocyanide: Ugi, I.; Meyr, R.; Lipinski, M.; Bodesheim, F.; Rosendahl, F. "Cyclohexyl Isocyanide". Organic Syntheses, Coll. Vol. 5, p.300 (1973).

  • Ugi Reaction Mechanism & Applications: Dömling, A.; Ugi, I. "Multicomponent Reactions with Isocyanides". Angewandte Chemie International Edition, 2000, 39(18), 3168-3210.

  • Isocyanide-based Multicomponent Reactions in Drug Discovery: Giustiniano, M., et al. "Isocyanide-based multicomponent reactions for the synthesis of heterocycles". Molecules, 2017, 22(1), 126.

  • Safety Data Sheet (NCF): PubChem Compound Summary for CID 13017, N-Cyclohexylformamide.

Sources

N-Cyclohexylformamide in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Cyclohexylformamide (NCF) as a Strategic Intermediate in Agrochemical Discovery

Part 1: Executive Summary & Strategic Utility

N-Cyclohexylformamide (NCF) is a critical amide intermediate that serves as a stable, solid-state precursor to cyclohexyl isocyanide , a volatile and reactive species essential for multicomponent reactions (MCRs) in modern agrochemical discovery.

While formamides are often viewed merely as solvents, NCF’s specific utility in agrochemistry lies in its role as a "masked" isonitrile.[1] In the search for novel fungicides and herbicides, combinatorial chemistry relies heavily on the Ugi and Passerini reactions to generate diverse peptide-mimetic libraries.[1] NCF allows researchers to store a stable precursor and generate the reactive isocyanide in situ or on-demand, mitigating the storage instability and odor issues associated with bulk isocyanides.[1]

Chemical Profile
PropertyDataRelevance to Protocol
CAS Number 766-93-8Unique Identifier
Molecular Weight 127.18 g/mol Stoichiometry calculations
Physical State Solid (Low melting)Easy handling compared to liquid isocyanides
Melting Point 36–41 °CCan be handled as a melt or solid
Boiling Point 113 °C (at 15 mmHg)Purifiable via vacuum distillation
Solubility Soluble in DCM, EtOH, EtOAcCompatible with standard organic workups

Part 2: Strategic Pathways (Visualized)

The following diagram illustrates the central role of NCF in transforming raw amines into complex agrochemical scaffolds via the Isocyanide Route.

NCF_Pathway cluster_0 Critical Activation Step Raw Cyclohexylamine (Raw Material) NCF N-Cyclohexylformamide (Stable Intermediate) Raw->NCF Formylation (HCOOH, Δ) Iso Cyclohexyl Isocyanide (Reactive Species) NCF->Iso Dehydration (POCl3/TEA) Scaffold Peptidomimetic Agrochemicals (Fungicides/Herbicides) Iso->Scaffold Ugi/Passerini Multicomponent Rxn

Figure 1: The strategic workflow converting Cyclohexylamine to bioactive scaffolds via the NCF intermediate.

Part 3: Experimental Protocols

Protocol A: Green Synthesis of N-Cyclohexylformamide

Context: This method utilizes a solvent-free thermal condensation.[1] It is preferred over acid chloride methods due to high atom economy and the absence of chlorinated byproducts.[1]

Reagents:

  • Cyclohexylamine (1.0 equiv)[2]

  • Formic Acid (98%, 1.2 equiv) or Ethyl Formate (1.5 equiv)

Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge cyclohexylamine into the flask. Cool to 0–5 °C using an ice bath (exothermic reaction control).

  • Reaction: Add Formic Acid dropwise over 30 minutes.

    • Note: A white salt (cyclohexylammonium formate) will form initially.[1]

  • Thermal Conversion: Remove the ice bath and heat the mixture to 60–80 °C for 2–4 hours.

    • Mechanism:[3][4][5][6] The salt dehydrates to form the amide bond.[1] Evolution of water vapor will be observed.[1]

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash with sat.[1]

      
       (to remove excess acid) and Brine.[1]
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: If necessary, recrystallize from hexane/ethyl acetate or perform vacuum distillation (BP 113°C @ 15mmHg).

    • Target Yield: >90% (White to off-white solid).[1]

Protocol B: Dehydration to Cyclohexyl Isocyanide (The "Activation" Step)

Context: This is the critical step for researchers generating libraries.[1] The dehydration of NCF converts the stable formamide into the reactive isocyanide functionality required for Ugi reactions.[1]

Safety Warning: Isocyanides have a foul, penetrating odor.[1] All work must be performed in a well-ventilated fume hood.[1]

Reagents:

  • N-Cyclohexylformamide (NCF) (10 mmol)[1]

  • Phosphorus Oxychloride (

    
    ) (11 mmol)
    
  • Triethylamine (TEA) (30 mmol)

  • Dichloromethane (DCM) (Dry, 20 mL)

Step-by-Step Workflow:

  • Solvation: Dissolve NCF and TEA in dry DCM under an inert atmosphere (

    
     or Ar). Cool the solution to -5 °C to 0 °C .
    
  • Activation: Add

    
     dropwise over 20 minutes, maintaining the temperature below 0 °C.
    
    • Causality: Low temperature prevents the polymerization of the isocyanide and controls the highly exothermic nature of the Vilsmeier-type activation.[1]

  • Dehydration: Allow the mixture to stir at 0 °C for 1 hour. Monitor via TLC (or IR).[1]

    • Validation: Disappearance of the amide carbonyl stretch (~1660 cm⁻¹) and appearance of the isocyanide stretch (~2140 cm⁻¹) in IR.[1]

  • Quenching: Pour the reaction mixture into an ice-cold solution of Sodium Carbonate (

    
    , 20% aq).
    
    • Critical Step: Stir vigorously for 30 minutes. This hydrolyzes excess

      
       and neutralizes the amine salts.[1]
      
  • Extraction: Separate the organic layer.[1][7] Extract the aqueous layer with DCM (2 x 10 mL).[1]

  • Isolation: Dry combined organics over

    
    , filter, and concentrate carefully (Isocyanides are volatile).
    
    • Storage: Use immediately in the subsequent multicomponent reaction or store at -20 °C.

Part 4: Agrochemical Application Note (Ugi Reaction)

Context: The cyclohexyl moiety is a common hydrophobic pharmacophore in fungicides (e.g., Carboxamide class). The isocyanide generated from NCF is used to create


-aminoacyl amide  libraries.[1]

General Ugi Protocol:

  • Combine an Aldehyde (R-CHO), an Amine (R'-NH2), and a Carboxylic Acid (R''-COOH) in Methanol.[1]

  • Stir for 30 minutes to allow imine formation.

  • Add Cyclohexyl Isocyanide (prepared via Protocol B).[1]

  • Stir at ambient temperature for 12–24 hours.

  • Result: A bis-amide scaffold incorporating the cyclohexyl group, often serving as a lead compound for fungal respiration inhibitors.[1]

Ugi_Workflow Aldehyde Aldehyde Imine Imine Formation (in MeOH) Aldehyde->Imine Amine Primary Amine Amine->Imine Acid Carboxylic Acid Addition Addition of Isocyanide Acid->Addition Iso Cyclohexyl Isocyanide (From NCF) Iso->Addition Imine->Addition Rearrange Mumm Rearrangement Addition->Rearrange Product Agrochemical Lead (Bis-amide Scaffold) Rearrange->Product

Figure 2: The Ugi Multicomponent Reaction workflow utilizing the NCF-derived isocyanide.

Part 5: Safety & Handling (E-E-A-T)

  • Toxicity: NCF is classified as Harmful if swallowed (H302) and causes Serious eye damage (H318) .[2] It acts as a skin and respiratory irritant.[1][8]

  • Engineering Controls: Always handle NCF and its derivatives in a fume hood. The dehydration product (isocyanide) has a threshold of smell in the ppb range; double-gloving and treating glassware with acidic methanol (to hydrolyze residual isocyanide) after use is recommended.[1]

  • Storage: NCF is hygroscopic.[1] Store in a cool, dry place under inert gas if possible. Unlike the isocyanide, NCF is stable for months at room temperature, which is why it is the preferred "shelf" reagent.

References

  • Synthesis of Formamides: Organic Syntheses, Coll. Vol. 5, p. 300 (1973); Vol. 41, p. 13 (1961).

  • Dehydration to Isocyanides: Ugi, I., et al. "Isonitriles.[1][9] I. Preparation of Isonitriles from N-Substituted Formamides." Chem. Ber., 1961.[1] (Foundational methodology for

    
     dehydration).
    
  • Green Synthesis Protocols: "Catalyst- and Solvent-Free N-Formylation of Amines." Green Chemistry, various protocols adapting thermal condensation.[1]

  • Safety Data: PubChem Compound Summary for CID 13017, N-Cyclohexylformamide.

  • Agrochemical Context: "Multicomponent Reactions in the Synthesis of Agrochemicals." Bioorganic & Medicinal Chemistry, highlighting Ugi reactions for fungicide discovery.[1]

Sources

The Strategic Application of Formyl and Cyclohexyl-Based Protecting Groups in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate and demanding field of peptide synthesis, the judicious selection and implementation of protecting groups are paramount to achieving high yields and purity of the target peptide. While the widely recognized Boc and Fmoc strategies form the bedrock of solid-phase peptide synthesis (SPPS), a nuanced understanding of orthogonal protecting groups is essential for overcoming specific challenges encountered during the synthesis of complex or modified peptides. This guide provides an in-depth exploration of two such valuable, yet perhaps less commonly discussed, protecting group strategies: N-formylation and the use of cyclohexyl-based protecting groups. These methodologies offer unique advantages in specific contexts, such as the prevention of deleterious side reactions and the synthesis of peptides with modified termini or side chains.

This document is intended for researchers, scientists, and drug development professionals actively engaged in peptide synthesis. It aims to provide not only detailed protocols but also the underlying chemical principles and strategic considerations to empower the reader to effectively integrate these techniques into their synthetic workflows.

The N-Formyl Group: A Minimalist yet Powerful Tool for Amine Protection

The N-formyl (For) group, despite its simplicity, is a highly effective and versatile protecting group for the α-amino group of amino acids and the side chains of residues like lysine and tryptophan.[1] Its small size and straightforward introduction make it an attractive option in many synthetic scenarios.[1]

Key Advantages and Strategic Considerations

The utility of the N-formyl group stems from several key characteristics:

  • Minimal Steric Hindrance: The small size of the formyl group is advantageous in the synthesis of sterically hindered or complex peptide sequences where bulky protecting groups might impede coupling efficiency.[1]

  • Orthogonality: The N-formyl group exhibits excellent orthogonality with the two major SPPS strategies. It is stable to the acidic conditions used for the removal of Boc groups and the basic conditions employed for Fmoc group cleavage, allowing for its selective removal without affecting the primary protecting group strategy.[1]

  • Enhanced Solubility: In some cases, N-formylation has been observed to improve the solubility of hydrophobic peptides, which can be a significant advantage during synthesis and purification.[1]

  • Pharmacokinetic Modulation: The presence of a formyl group on the N-terminus can influence the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates.[1]

However, the stability of the formyl group can be variable, and its removal requires specific deprotection conditions that must be compatible with other protecting groups present in the peptide and the solid-phase resin.[1]

Experimental Protocols

This protocol outlines a rapid and efficient method for the N-formylation of a peptide attached to a solid support.

Materials:

  • Peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Pyridine

  • Formic acid

  • Acetic anhydride

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a syringe fitted with a frit.[1]

  • Reagent Preparation: Drain the DMF. To the swollen resin, add fresh DMF to reswell, followed by pyridine (10 equivalents) and formic acid (10 equivalents).[1]

  • Activation: Gently agitate the mixture for 1 minute.[1]

  • Formylation: Add acetic anhydride (5 equivalents) dropwise to the mixture while gently agitating. Continue to agitate the reaction mixture for 10-30 minutes at room temperature.[1]

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (MeOH) (3x).

  • Drying: Dry the resin under vacuum.

This protocol describes the removal of the N-formyl group using a hydrazine-based method.

Materials:

  • N-formylated peptide-resin

  • Hydrazine hydrate

  • Solvent (e.g., DMF or a mixture of water and an organic solvent)

  • Acid for pH adjustment (e.g., HCl)

Procedure:

  • Resin Swelling: Swell the N-formylated peptide-resin in the chosen solvent.

  • Deprotection Cocktail: Prepare a solution of hydrazine or a hydrazine derivative. It is crucial to adjust the pH of the reaction mixture to a range of 1 to 3.5 for optimal and high-yield deformylation.[2]

  • Reaction: Treat the resin with the hydrazine solution at the appropriate pH. The reaction time will depend on the specific peptide and reaction conditions.

  • Washing: After completion of the reaction, drain the deprotection solution and wash the resin extensively with the reaction solvent, followed by DCM and MeOH.

  • Drying: Dry the resin under vacuum.

It is important to note that acidic conditions using a strong acid in a mixture of water and an organic solvent like methyl ethyl ketone or acetonitrile can also be employed for deformylation, particularly for N-formyl-peptide esters with free carboxyl groups.[3]

Visualization of the N-Formylation Workflow

N_Formylation_Workflow cluster_synthesis Peptide Synthesis (SPPS) Start Start with free N-terminus peptide on resin Formylation N-Formylation (Formic acid, Pyridine, Acetic anhydride) Start->Formylation Washing1 Wash Formylation->Washing1 Further_Synthesis Further peptide elongation or modification Washing1->Further_Synthesis Deprotection Deformylation (Hydrazine at pH 1-3.5) Further_Synthesis->Deprotection Washing2 Wash Deprotection->Washing2 Cleavage Cleavage from resin and global deprotection Washing2->Cleavage Final_Peptide Final Peptide Cleavage->Final_Peptide

Caption: Workflow for N-formylation and deprotection in SPPS.

Cyclohexyl-Based Protecting Groups: A Robust Strategy to Mitigate Side Reactions

Cyclohexyl-based protecting groups, particularly cyclohexyl esters (OChx), have emerged as a powerful tool for the protection of the carboxyl side chain of aspartic acid (Asp). Their primary application is in the prevention of aspartimide formation, a notorious side reaction in peptide synthesis that can lead to racemization and the formation of β-peptides.[4][5]

The Challenge of Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that is particularly problematic during Fmoc-based SPPS, where repeated piperidine treatments are used for Fmoc deprotection. The use of a cyclohexyl ester to protect the β-carboxyl group of aspartic acid significantly reduces the propensity for this side reaction.[4][5]

Advantages of Cyclohexyl Ester Protection for Aspartic Acid
  • Suppression of Aspartimide Formation: The bulky and electron-donating nature of the cyclohexyl group disfavors the formation of the succinimide ring intermediate. Studies have shown a dramatic reduction in aspartimide formation when using cyclohexyl esters compared to benzyl esters.[5] For example, a tetrapeptide protected with a cyclohexyl ester showed only 0.3% aspartimide formation after 24 hours of diisopropylethylamine treatment, a 170-fold reduction compared to the benzyl-protected equivalent.[5]

  • Compatibility: Fmoc-Asp(OChx)-OH is commercially available and compatible with standard Fmoc-SPPS protocols.[6]

Experimental Protocols

The incorporation of Fmoc-Asp(OChx)-OH into a peptide sequence follows standard Fmoc-SPPS coupling protocols.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Asp(OChx)-OH

  • Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

  • Base (e.g., DIPEA or NMM)

  • DMF

Procedure:

  • Activation: Pre-activate Fmoc-Asp(OChx)-OH with the chosen coupling reagents in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin and couple for the appropriate time (typically 1-2 hours).

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol using piperidine in DMF.

The cyclohexyl ester is a "permanent" side-chain protecting group that is typically removed during the final cleavage of the peptide from the resin using strong acidic conditions.

Cleavage Cocktail:

A standard cleavage cocktail for removing the cyclohexyl ester along with other acid-labile side-chain protecting groups and cleaving the peptide from the resin is a mixture of trifluoroacetic acid (TFA), water, and scavengers. A common mixture is:

  • TFA (95%)

  • Water (2.5%)

  • Triisopropylsilane (TIS) (2.5%)

The cleavage is typically performed for 2-4 hours at room temperature.

Visualization of Aspartimide Formation and its Prevention

Aspartimide_Formation cluster_problem Problem: Aspartimide Formation cluster_solution Solution: Cyclohexyl Ester Protection Asp_OtBu Asp(OtBu) Residue in Peptide Chain Piperidine Treatment Succinimide Succinimide Intermediate (Aspartimide) Asp_OtBu->Succinimide Base-catalyzed intramolecular cyclization Side_Products α- and β-peptides Racemization Succinimide->Side_Products Nucleophilic attack Asp_OChx Asp(OChx) Residue in Peptide Chain Piperidine Treatment No_Reaction Significantly Reduced Aspartimide Formation Asp_OChx->No_Reaction

Caption: Prevention of aspartimide formation using cyclohexyl ester protection.

Data Summary

Protecting Group StrategyApplicationKey AdvantageDeprotection Conditions
N-Formylation N-terminus, Lys(ε-amino), Trp(indole) protectionSmall size, orthogonal to Boc/FmocHydrazine (pH 1-3.5) or strong acid[1][2][3]
Cyclohexyl Ester (OChx) Asp(β-carboxyl) protectionPrevents aspartimide formationStrong acid (e.g., TFA) during final cleavage[5]

Conclusion

The N-formyl and cyclohexyl-based protecting groups represent valuable additions to the synthetic chemist's toolbox for peptide synthesis. N-formylation offers a minimalist and orthogonal approach for temporary amine protection, while cyclohexyl esters provide a robust solution to the persistent problem of aspartimide formation. A thorough understanding of the chemical principles and practical applications of these protecting groups, as outlined in this guide, will enable researchers to tackle the synthesis of increasingly complex and challenging peptide targets with greater success. As with all aspects of peptide synthesis, the optimal choice of protecting group strategy will depend on the specific sequence and desired modifications of the target peptide. Careful planning and consideration of the orthogonality and compatibility of all protecting groups employed are crucial for a successful synthetic outcome.

References

  • BenchChem. (2025).
  • Geiger, R. (1982). Removal of formyl groups from n-formyl peptides.
  • Fiveable. Orthogonal Protection Definition. Organic Chemistry Key Term.
  • Monsanto Co. (1978). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
  • Galdiero, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 743.
  • Boc-Science. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Aapptec. (n.d.).
  • Fields, C. G., et al. (1993). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. International Journal of Peptide and Protein Research, 42(2), 129-140.
  • PrepChem.com. (n.d.). Synthesis of N-cyclohexyl formamide.
  • Lelièvre, D., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 21(19), 2736-2747.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec. (n.d.). Fmoc-Asp(OcHx)-OH [130304-80-2].
  • Tam, J. P., et al. (1989). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide research, 2(5), 289-297.

Sources

Synthesis of heterocyclic compounds using N-Cyclohexylformamide

Application Note: Heterocyclic Synthesis Using -Cyclohexylformamide[1]

Part 1: Introduction & Chemical Utility

  • Nucleophilic/Electrophilic Ambivalence: Under dehydrating conditions (

    
    , Triphosgene), it converts to Cyclohexyl Isocyanide , a critical 
    
    
    synthon for Ugi and Passerini reactions.
  • Radical Precursor: Under oxidative or photoredox conditions, the formyl hydrogen (

    
     kcal/mol) can be abstracted to generate a nucleophilic carbamoyl radical (
    
    
    ), which selectively alkylates electron-deficient heterocycles (Minisci-type reaction).

Part 2: The Isocyanide Route (Tetrazole Synthesis)

Principle

The most robust application of NCF is its conversion to cyclohexyl isocyanide, followed by an Ugi-Azide Four-Component Reaction (UA-4CR) . This pathway efficiently constructs 1,5-disubstituted-1H-tetrazoles , a bioisostere for carboxylic acids in drug design (e.g., Valsartan analogs).

Workflow Diagram

Ugi_PathwayNCFN-CyclohexylformamideDehydrationDehydration(POCl3 / Et3N)NCF->Dehydration- H2OIsocyanideCyclohexyl Isocyanide(Active Species)Dehydration->IsocyanideUgiUgi-Azide 4CR(Aldehyde + Amine + TMSN3)Isocyanide->Ugi+ R-CHO, R-NH2, TMSN3Tetrazole1-Cyclohexyl-1H-tetrazoleUgi->TetrazoleCyclization

Figure 1: The "Gateway" pathway converting NCF to bioactive tetrazoles via isocyanide intermediate.

Experimental Protocol: Synthesis of 1-Cyclohexyl-5-substituted-tetrazoles
Step A: In-situ Generation of Cyclohexyl Isocyanide

Note: Isocyanides are volatile and foul-smelling. Perform all steps in a well-ventilated fume hood.

Reagents:

  • 
    -Cyclohexylformamide (1.0 equiv)
    
  • Phosphorus Oxychloride (

    
    , 0.6 equiv)[1]
    
  • Triethylamine (

    
    , 3.0 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve

    
    -Cyclohexylformamide (10 mmol) and 
    
    
    (30 mmol) in anhydrous DCM (20 mL) at 0°C.
  • Add

    
     (6 mmol) dropwise over 15 minutes. Maintain temperature < 5°C.
    
  • Stir at 0°C for 1 hour. The solution will turn a pale yellow/orange.

  • Quench: Carefully add saturated

    
     solution (20 mL) at 0°C. Stir vigorously for 15 minutes.
    
  • Isolation: Separate the organic layer, wash with water and brine, and dry over

    
    .
    
  • Checkpoint: The crude solution contains Cyclohexyl Isocyanide. It can be used directly in Step B to minimize odor exposure, or distilled (bp 56-58°C @ 11 mmHg) for purity.

Step B: Ugi-Azide Cyclization

Reagents:

  • Crude Cyclohexyl Isocyanide solution (from Step A)

  • Benzaldehyde (1.0 equiv)

  • Aniline (1.0 equiv)

  • Trimethylsilyl Azide (

    
    , 1.2 equiv)
    
  • Methanol (

    
    )[2]
    

Procedure:

  • To a vial, add Benzaldehyde (10 mmol) and Aniline (10 mmol) in

    
     (10 mL). Stir for 30 minutes to form the imine.
    
  • Add the Cyclohexyl Isocyanide solution (10 mmol) and

    
     (12 mmol).
    
  • Stir at room temperature for 24 hours. The reaction creates a diversity-oriented library of tetrazoles.

  • Workup: Evaporate solvent. Redissolve residue in minimal DCM and purify via flash chromatography (Hexane/EtOAc).

Typical Yields:

Component Yield Range Notes

| Cyclohexyl Isocyanide | 85-92% | High conversion via

Part 3: The Radical Route (Direct Carbamoylation)

Principle

Modern photoredox catalysis allows NCF to act as a carbamoylation reagent . Under oxidative conditions, the formyl hydrogen is abstracted, generating a radical that adds to protonated heteroarenes (Minisci reaction). This avoids the use of toxic isocyanides and allows direct late-stage functionalization of drug scaffolds (e.g., Quinolines, Pyridines).

Mechanism Diagram

Radical_MechanismNCFN-CyclohexylformamideRadical•CONH-Cy(Nucleophilic Radical)NCF->RadicalH-Abstraction(by Persulfate/Photocatalyst)HeterocycleProtonated Heteroarene(e.g., Quinolinium)Radical->HeterocycleRadical AdditionProductN-Cyclohexyl-heteroarene-carboxamideHeterocycle->Product-H• / Oxidation

Figure 2: Radical mechanism for the direct installation of the N-cyclohexylcarbamoyl group.

Experimental Protocol: Minisci Carbamoylation of Quinolines

Reagents:

  • Substrate: 4-Methylquinoline (1.0 equiv)

  • Reagent:

    
    -Cyclohexylformamide (Solvent/Reagent excess, 10-20 equiv)
    
  • Oxidant: Ammonium Persulfate (

    
    , 2.0 equiv)
    
  • Acid: Trifluoroacetic acid (TFA, 1.0 equiv) - activates the heterocycle

  • Solvent:

    
     / Acetonitrile (1:1) or neat NCF.
    

Procedure:

  • Dissolve 4-Methylquinoline (0.5 mmol) in a mixture of NCF (2 mL) and

    
     (0.5 mL).
    
  • Add TFA (0.5 mmol) to protonate the quinoline nitrogen (increases electrophilicity).

  • Add

    
     (1.0 mmol).
    
  • Reaction: Heat to 70°C or irradiate with Blue LED (if using a photocatalyst like

    
    ) for 12 hours.
    
  • Workup: Dilute with saturated

    
     (neutralize acid). Extract with EtOAc (
    
    
    mL).
  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Outcome: This reaction installs the

Part 4: References

  • Preparation of Cyclohexyl Isocyanide:

    • Organic Syntheses, Coll. Vol. 5, p. 300 (1973); Vol. 41, p. 13 (1961).

    • Title: Cyclohexyl Isocyanide

    • Source: [Link]

  • Ugi-Azide Reaction (Tetrazole Synthesis):

    • Nature Protocols, 2007, 2, 2159–2165.

    • Title: The Ugi-Azide 4-Component Reaction

    • Source: [Link]

  • Radical Carbamoylation (Minisci Type):

    • Journal of the American Chemical Society, 2012, 134, 21, 8875–8884.

    • Title: Direct Carbamoylation of Heteroarenes

    • Source: [Link]

  • Synthesis of Selenazolidines from Formamides:

    • Molecules, 2002, 7(7), 511-516.

    • Title: Selenium-containing heterocycles from isoselenocyanates

    • Source: [Link][3][4][1][5][6]

Application Note: N-Cyclohexylformamide in Enzyme Mechanism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclohexylformamide (NCF) is a pivotal structural probe in the study of enzyme mechanisms, particularly for Liver Alcohol Dehydrogenase (LADH) and Arylformamidase (AFMID) . Unlike generic substrates, NCF possesses a unique electronic geometry that allows it to mimic the transition state of aldehyde reduction in dehydrogenases, while serving as a specific reporter substrate for the kynurenine pathway hydrolytic enzymes.

This application note details the protocols for utilizing NCF to:

  • Dissect Dehydrogenase Mechanisms: Using NCF to stabilize and visualize the ternary complex (Enzyme-NADH-Substrate) in LADH studies.

  • Profile Metabolic Hydrolysis: Differentiating specific Formamidase activity from general carboxylesterase activity in hepatic fractions.

  • Synthesize Analytical Standards: A validated, catalyst-free protocol for generating high-purity NCF.

Mechanistic Background

Transition State Mimicry in LADH

N-Cyclohexylformamide is structurally analogous to cyclohexanecarbaldehyde but possesses an amide bond instead of a carbonyl. In the presence of NADH, NCF binds to the active site of Liver Alcohol Dehydrogenase (LADH).

  • The Mechanism: LADH catalyzes the reduction of aldehydes to alcohols. The reaction proceeds through a ternary complex where the zinc ion coordinates the carbonyl oxygen.

  • The NCF Advantage: NCF binds to the Zinc ion in the active site. The formamide oxygen mimics the carbonyl oxygen of the aldehyde substrate, while the nitrogen mimics the developing negative charge or the hydride transfer geometry. This forms a "dead-end" ternary complex (LADH

    
     NADH 
    
    
    
    NCF) that is stable enough for crystallographic and spectroscopic (Raman) analysis, revealing the precise geometry of the hydride transfer step [1, 2].
Metabolic Hydrolysis by Formamidase

In drug metabolism, NCF serves as a probe for Arylformamidase (AFMID/Kynurenine Formamidase) . While general carboxylesterases hydrolyze esters, AFMID specifically targets the N-formyl group.

  • Reaction:

    
    
    
  • Significance: This pathway distinguishes N-deformylation (hydrolytic) from P450-mediated oxidative N-dealkylation [3, 4].

Visualization of Pathways[1][2]

Figure 1: NCF Mechanistic Interactions

The following diagram illustrates the dual utility of NCF: as a competitive inhibitor/mimic in the LADH pathway and as a substrate in the Formamidase pathway.

NCF_Mechanisms cluster_LADH Path A: LADH Transition State Mimicry cluster_AFMID Path B: Metabolic Hydrolysis NCF N-Cyclohexylformamide (NCF) LADH Liver Alcohol Dehydrogenase (Zn2+) NCF->LADH Binds Active Site AFMID Arylformamidase (AFMID/Cytosol) NCF->AFMID Substrate Ternary Dead-End Ternary Complex [LADH-NADH-NCF] LADH->Ternary Stabilization NADH NADH (Cofactor) NADH->LADH Co-binding Analysis X-Ray / Raman Analysis Ternary->Analysis Structural Data Products Cyclohexylamine + Formate AFMID->Products Hydrolysis

Caption: Dual mechanistic pathways of N-Cyclohexylformamide. Path A (top) shows its role as a transition state analogue. Path B (bottom) shows its metabolic clearance.

Experimental Protocols

Protocol A: Preparation of N-Cyclohexylformamide Standard

Rationale: Commercial purity often varies. For kinetic studies, a catalyst-free synthesis ensures no metal contamination interferes with metalloenzymes like LADH.

Reagents: Cyclohexylamine (Reagent Grade), Ethyl Formate (99%).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place in an ice bath (

    
    ).
    
  • Addition: Charge the flask with Cyclohexylamine (4.00 moles). Slowly add Ethyl Formate (3.52 moles) dropwise. Caution: Reaction is exothermic.

  • Reflux: Once addition is complete and exotherm subsides, attach a reflux condenser. Heat to reflux (

    
    ) for 2 hours.
    
  • Purification: Distill the mixture under reduced pressure (vacuum distillation).

  • Characterization: Collect the fraction boiling at

    
     (at 10 mmHg). Confirm structure via NMR or GC-MS.
    
    • Yield Target: ~90%.[1][2]

    • Purity Requirement: >99% for enzyme kinetics.

Protocol B: LADH Ternary Complex Formation Assay

Rationale: To determine the dissociation constant (


) of NCF and map the active site geometry.

Materials:

  • Purified Horse Liver Alcohol Dehydrogenase (LADH).

  • Cofactor: NADH (freshly prepared in buffer).

  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.0.

  • Detection: UV-Vis Spectrophotometer (340 nm) or Raman Spectrometer.

Step-by-Step:

  • Baseline: Prepare a cuvette with 1.0

    
    M LADH in Pyrophosphate buffer.
    
  • Cofactor Saturation: Add NADH to a final concentration of 100

    
    M (saturating conditions). Record absorbance at 340 nm.
    
  • Titration: Titrate NCF into the mixture in increments (0.1

    
    M to 50 
    
    
    
    M).
  • Observation: Monitor the difference spectrum. The binding of NCF to the LADH-NADH complex typically induces a characteristic spectral shift or enhancement in NADH fluorescence/absorbance, indicating the formation of the rigid ternary complex.

  • Data Analysis: Plot the change in signal (

    
     or 
    
    
    
    ) vs. [NCF]. Fit to a hyperbolic binding equation to determine
    
    
    .
Protocol C: Metabolic Stability & Formamidase Specificity

Rationale: To distinguish if a compound is cleared by P450s (microsomes + NADPH) or Hydrolases (Cytosol).

Matrix Preparation:

  • A: Liver Microsomes (Rich in CYP450).

  • B: Liver Cytosol (Rich in Formamidase/AFMID).

Workflow:

StepActionCritical Parameter
1. Pre-incubation Thaw Cytosol/Microsomes. Dilute to 1 mg/mL protein in 100 mM Phosphate Buffer (pH 7.4).Pre-warm to

for 5 min.
2. Substrate Addition Add NCF (Final conc: 10

M).
Solvent < 1% (avoid DMSO inhibition of hydrolases).
3. Cofactor Control Group 1 (Hydrolysis): No cofactor added.Group 2 (Oxidation): Add NADPH (1 mM).Cytosol requires no cofactor.Microsomes require NADPH for CYP activity.
4. Sampling Aliquot 50

L at

min.
Accurate timing is essential for

calculation.
5. Quenching Add 150

L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Precipitates proteins immediately.
6. Analysis Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.Monitor loss of NCF (m/z 128

83).

Interpretation:

  • Rapid clearance in Cytosol (No Cofactor) = Formamidase-mediated hydrolysis.

  • Clearance only in Microsomes + NADPH = P450-mediated oxidation.

  • NCF is predominantly cleared by Cytosolic Formamidase.

References

  • Deng, H., et al. (1998). "A Raman spectroscopic characterization of bonding in the complex of horse liver alcohol dehydrogenase with NADH and N-cyclohexylformamide."[3] Biochemistry, 37(40), 14267-14278.[3]

  • Ramaswamy, S., et al. (1997). "Binding of formamides to liver alcohol dehydrogenase." Biochemistry, 36(12), 3522-3527.[3]

  • Dobrovolsky, V. N., et al. (2005). "Effect of arylformamidase (kynurenine formamidase) gene inactivation in mice on enzymatic activity, kynurenine pathway metabolites and phenotype."[4][5] Biochimica et Biophysica Acta (BBA), 1724(1-2), 163-172.[5]

  • Organic Syntheses. "N-Cyclohexylformamide Synthesis Protocol." Org.[1] Synth. 1966, 46, 18.

Sources

N-Cyclohexylformamide (NCF): Ligand Architecture & Coordination Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Cyclohexylformamide as a Ligand in Coordination Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Structural Biologists, and Drug Discovery Researchers

Executive Summary

N-Cyclohexylformamide (NCF) is a sterically demanding, monodentate ligand (


) featuring a formamide moiety attached to a cyclohexyl ring. While often utilized as a synthetic intermediate for isonitriles, its role in coordination chemistry is pivotal for modeling peptide-metal interactions and inhibiting zinc-dependent metalloenzymes (e.g., Liver Alcohol Dehydrogenase).

This guide provides a rigorous framework for utilizing NCF as an O-donor ligand . It addresses the challenge of steric bulk imposed by the cyclohexyl group, which directs coordination geometry and selectivity.

Ligand Profile & Physicochemical Properties

Before attempting coordination, the ligand must meet strict purity standards to prevent competitive binding from hydrolysis products (e.g., cyclohexylamine).

PropertySpecificationRelevance to Coordination
Formula

Ambidentate (O vs. N donor).
CAS No. 766-93-8Unique identifier for sourcing.[1]
Physical State Low-melting solid / LiquidMP 36–41°C. Can be handled as a melt.
Donor Atom Oxygen (Hard Base)Preferential binding to Hard/Borderline acids (

,

).
Steric Profile High (Cyclohexyl tail)Prevents bridging; favors terminal coordination.

Mechanistic Insight: Amides, including NCF, are ambidentate. However, resonance stabilization (


) increases electron density on the oxygen, making it the primary donor site for transition metals. N-coordination is rare and usually requires deprotonation.

Protocol 1: Ligand Preparation & Purification

Commercial NCF often contains water and formic acid traces. Use this protocol to generate "Coordination-Grade" NCF.

Reagents
  • Crude N-Cyclohexylformamide (Commercial)

  • Molecular Sieves (4Å, activated)

  • Dichloromethane (DCM) - Anhydrous

Workflow
  • Dissolution: Dissolve crude NCF in anhydrous DCM (1:2 v/v ratio).

  • Drying: Add activated 4Å molecular sieves (20% w/v) and stir for 4 hours under Argon.

    • Why: Water competes aggressively with NCF for open coordination sites on metal centers.

  • Filtration: Filter under inert atmosphere (Schlenk frit) to remove sieves.

  • Concentration: Remove solvent via rotary evaporation at 30°C.

  • Distillation (Critical): Perform vacuum distillation. Collect the fraction boiling at 137–138°C / 10 mmHg .

    • Validation: Product should be a colorless liquid that solidifies to white crystals upon cooling (MP ~36°C).

Protocol 2: Synthesis of Metal-NCF Adducts ( )

Targeting Copper(II) and Cobalt(II) complexes to demonstrate O-donor coordination.

Concept

Since NCF is a weak field ligand with significant steric bulk, it typically forms tetrahedral or distorted octahedral complexes rather than square planar. We use a dehydrating solvent system to drive the equilibrium toward NCF coordination.

Step-by-Step Methodology
  • Metal Salt Preparation:

    • Dissolve 1.0 mmol of anhydrous Metal Chloride (

      
       or 
      
      
      
      ) in 5 mL of absolute ethanol.
    • Note: If using hydrated salts, add 2 mL of triethyl orthoformate to scavenge water.

  • Ligand Addition:

    • Melt NCF (approx. 40°C) and add 4.0 mmol (4 equivalents) to the metal solution dropwise with vigorous stirring.

    • Observation: A color change indicates immediate ligand exchange (e.g.,

      
       shifts from light blue to distinct green/teal).
      
  • Reaction Phase:

    • Reflux the mixture at 60°C for 2 hours.

    • Causality: Heat overcomes the activation energy required to displace solvent molecules (ethanol) with the bulky NCF.

  • Isolation:

    • Concentrate the solution to ~2 mL under vacuum.

    • Add 10 mL of cold diethyl ether to precipitate the complex.

    • Filter and wash with cold ether (3x 5 mL) to remove excess ligand.

  • Drying:

    • Dry in a vacuum desiccator over

      
       for 12 hours.
      

Characterization & Self-Validation System

The successful formation of the complex is validated by specific spectroscopic shifts.

Infrared (IR) Spectroscopy Validation

The "Amide I" band (C=O stretch) is the diagnostic marker.

MoietyFrequency (

, cm⁻¹)
Interpretation
Free NCF Ligand ~1660High bond order of C=O.
O-Bonded Complex 1620 – 1640 Red Shift: Metal-Oxygen

-bonding weakens the C=O bond.
N-Bonded Complex >1670Blue Shift: Rare. Indicates loss of resonance due to N-metal binding.
NMR Spectroscopy ( )
  • Solvent:

    
     (Avoid DMSO, it displaces NCF).
    
  • Formyl Proton (-CHO): Expect a downfield shift (

    
     ppm) due to deshielding from the metal cation.
    

Application: Biological Modeling (LADH Inhibition)

NCF acts as a transition-state analog for liver alcohol dehydrogenase (LADH).

Mechanism

NCF mimics the aldehyde substrate. The oxygen atom of the formamide coordinates to the catalytic Zinc (


) in the enzyme's active site, while the cyclohexyl group fits into the hydrophobic substrate pocket.
Workflow Diagram (DOT)

The following diagram illustrates the synthesis logic and the biological interaction pathway.

NCF_Coordination_Workflow Raw_NCF Raw N-Cyclohexylformamide (Commercial) Purification Purification (Vac Distillation @ 138°C/10mm) Raw_NCF->Purification Pure_Ligand Pure Ligand (O-Donor) MP: 36°C Purification->Pure_Ligand Coordination Coordination Reaction (Reflux in EtOH) Pure_Ligand->Coordination Excess Ligand Enzyme LADH Enzyme (Active Site Zn2+) Pure_Ligand->Enzyme In Vivo/Vitro Binding Metal_Salt Metal Salt (MCl2) + Triethyl Orthoformate Metal_Salt->Coordination Complex Metal-NCF Complex [M(NCF)xCl2] Coordination->Complex Validation Validation (IR) Shift: 1660 -> 1630 cm-1 Complex->Validation Inhibition Enzymatic Inhibition (Transition State Analog) Enzyme->Inhibition Steric Fit + O-Coordination

Caption: Workflow for NCF purification, metal coordination synthesis, and biological inhibition pathway.

References

  • ChemicalBook. (2024). N-Cyclohexylformamide Properties and Spectral Data. Retrieved from

  • Organic Syntheses. (1961). Cyclohexyl Isocyanide (via N-Cyclohexylformamide intermediate). Org. Synth. 1961, 41, 13. Retrieved from

  • National Institutes of Health (NIH). (2024). N-Cyclohexylformamide - PubChem Compound Summary. Retrieved from

  • Sigma-Aldrich. (2024). N-Cyclohexylformamide Product Specification and Biological Activity. Retrieved from [2]

  • BenchChem. (2024). N-Cyclohexylformamide Applications in Enzymatic Synthesis. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Purification of N-Cyclohexylformamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Scope

N-Cyclohexylformamide is a critical intermediate in the synthesis of isocyanides (via dehydration), formamidines, and various pharmaceutical scaffolds. While the synthesis appears deceptively simple—often described as a direct formylation of cyclohexylamine—scale-up and purification present distinct challenges regarding thermal instability and equilibrium management.

This guide addresses the specific technical hurdles encountered during the preparation of N-cyclohexylformamide, focusing on the Ethyl Formate and Formic Acid routes. It is designed to move beyond basic textbook procedures to address the "why" and "how" of failure modes.

Core Synthesis Protocols

We recommend the Ethyl Formate Transamidation route for high-purity applications due to its milder conditions and easier workup compared to the direct Formic Acid method.

Protocol A: Ethyl Formate Transamidation (Recommended)

Mechanism: Nucleophilic acyl substitution (Transamidation). Advantages: Avoids high temperatures; byproduct (ethanol) is easily removed; minimizes isocyanide formation.

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (CaCl₂).

  • Charging: Charge the flask with Cyclohexylamine (1.0 equiv) . Cool to 0–5°C using an ice bath.

  • Addition: Add Ethyl Formate (1.2–1.5 equiv) dropwise over 30–45 minutes. Note: The reaction is exothermic. Control addition rate to maintain internal temperature <20°C.

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature, then heat to mild reflux (approx. 55–60°C) for 2–4 hours.

  • Workup: Switch the condenser to a distillation setup. Distill off the excess ethyl formate and the ethanol byproduct at atmospheric pressure (bath temp ~80°C).

  • Purification: Distill the residue under reduced pressure.

    • Target Fraction: Collect at 137–138°C @ 10 mmHg (or approx. 113°C @ 700 mmHg, though vacuum is preferred to prevent decomposition).

    • Critical: Ensure the condenser water is warm (>40°C) or use an air condenser, as the product melts at 36–41°C and may solidify in the lines.

Protocol B: Direct Formylation with Formic Acid

Mechanism: Acid-base neutralization followed by thermal dehydration of the salt. Risk: Requires higher temperatures, increasing the risk of isocyanide formation.

Step-by-Step Methodology:

  • Setup: Flask equipped with a Dean-Stark trap (optional, if using azeotropic solvent like Toluene) or simple distillation setup.

  • Charging: Add Cyclohexylamine (1.0 equiv) .

  • Addition: Slowly add Formic Acid (98%, 1.1 equiv) . Caution: Violent exotherm. Formation of solid cyclohexylammonium formate salt.

  • Dehydration: Heat the mixture. The salt will melt and release water. If using Toluene, reflux until water collection ceases. If neat, heat to 150–160°C to drive off water.

  • Purification: Vacuum distillation (as above).

Reaction Logic & Pathway Visualization

The following diagram illustrates the primary reaction pathways and the critical side reactions leading to common impurities.

ReactionPathways cluster_impurities Critical Side Reactions Amine Cyclohexylamine Salt Cyclohexylammonium Formate (Salt) Amine->Salt + HCOOH (Exothermic) Amide N-Cyclohexylformamide (Target Product) Amine->Amide + Ethyl Formate Reflux (-EtOH) Formate Ethyl Formate Acid Formic Acid Salt->Amide Heat (-H2O) >150°C Amide->Amine Hydrolysis (+H2O/H+) Iso Cyclohexyl Isocyanide (Foul Odor) Amide->Iso Thermal Dehydration (>90°C + Acid/Cat) DCU Dicyclohexyl Impurities

Figure 1: Reaction pathways showing the preferred Ethyl Formate route (bottom) versus the Formic Acid route (top) and the thermal risk of Isocyanide formation.

Troubleshooting Guide & FAQs

Category 1: Olfactory Issues & Thermal Instability

Q: The reaction mixture and product have an intensely foul, nausea-inducing odor. Is this normal?

  • Diagnosis: This indicates the formation of Cyclohexyl Isocyanide .

  • Cause: Thermal dehydration of the formamide. This occurs if the distillation pot temperature exceeds 90–100°C for prolonged periods, especially if trace acid or dehydrating agents (like

    
     residues from shared glassware) are present.
    
  • Remedy:

    • Lower Distillation Temp: Use a higher vacuum (<10 mmHg) to keep the boiling point below 90°C.

    • Equipment Cleaning: Isocyanides adhere to glass. Wash all glassware with 5% Methanolic Sulfuric Acid . This hydrolyzes the isocyanide back to the amine (fishy smell) and formate, destroying the foul odor immediately.

Category 2: Physical State & Handling

Q: The distillate is solidifying in the condenser, causing pressure buildup.

  • Diagnosis: N-Cyclohexylformamide has a melting point of 36–41°C .[1] Standard cold-water condensers will freeze the product.

  • Remedy:

    • Warm Water Circulation: Circulate water at 45–50°C through the condenser.

    • Air Condenser: For small scales, an air condenser may suffice.

    • Heat Gun: Keep the receiver adapter warm with a heat gun during distillation to ensure flow into the receiving flask.

Category 3: Impurity Profile (Leuckart-Wallach Route)

Q: I used the Leuckart reaction (Cyclohexanone + Formamide) and have a persistent high-boiling impurity.

  • Diagnosis: The impurity is likely Dicyclohexylamine or N-Methyldicyclohexylamine .

  • Cause: In the Leuckart reaction, the intermediate imine can undergo condensation with another equivalent of cyclohexanone/amine, or if formaldehyde is present (impurity in formic acid), methylation can occur.

  • Remedy:

    • Avoid Leuckart: Use the Cyclohexylamine + Ethyl Formate route for higher purity.

    • Acid Wash: Dissolve the crude product in an organic solvent (e.g., Dichloromethane) and wash with cold 5% HCl . The basic dicyclohexylamine will form a salt and move to the aqueous layer, while the neutral N-cyclohexylformamide remains in the organic layer.

Category 4: Yield & Conversion

Q: I am using the Formic Acid method, but my yield is stalled at ~60%.

  • Diagnosis: Incomplete dehydration of the Cyclohexylammonium Formate salt.

  • Cause: The reaction

    
     is an equilibrium. If water is not removed, the salt remains.
    
  • Remedy:

    • Azeotropic Distillation: Use Toluene or Xylene and a Dean-Stark trap to physically remove water from the reaction matrix.

    • Temperature: Ensure the internal temperature reaches at least 150°C if running neat (without solvent) to drive the equilibrium.

Quantitative Data & Properties

PropertyValueNotes
Molecular Formula

Molecular Weight 127.19 g/mol
Melting Point 36–41°CSolid at room temp; melts easily.[2]
Boiling Point 137–138°C @ 10 mmHgPreferred distillation condition.[2]
Boiling Point (Atm) ~266°C (Decomposes)Do not distill at atmospheric pressure.[2]
Solubility Ethanol, Acetone, DCMSparingly soluble in cold water.[2]
Major Impurities Cyclohexylamine, IsocyanideCheck via GC or TLC (foul odor = isocyanide).[2]

References

  • Organic Syntheses , Coll. Vol. 5, p. 300 (1973); Vol. 41, p. 13 (1961). Cyclohexyl Isocyanide (and N-Cyclohexylformamide precursor).

  • PubChem Compound Summary , N-Cyclohexylformamide (CID 13017). National Center for Biotechnology Information.

  • Sigma-Aldrich , Product Specification: N-Cyclohexylformamide.[3]

  • Reddy, B. M., et al. , Convenient N-Formylation of Secondary Amines: KF-Al2O3-Promoted Synthesis. Synthesis, 2001.[4] (Discusses formylation efficiency and dicyclohexyl byproducts).

  • Ito, K., et al., Studies on Leuckart-Wallach Reaction Paths.

Sources

Technical Support Center: Purification of N-Cyclohexylformamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Vacuum Distillation & Purification Protocols Doc ID: NCF-PUR-001 Last Updated: 2026-02-07

Core Technical Data & Critical Parameters

Before initiating purification, verify your system capabilities against the physicochemical properties of N-Cyclohexylformamide (NCF).

ParameterValueOperational Implication
CAS Number 766-93-8Verification standard.[1]
Melting Point (MP) 36–41 °C CRITICAL: Distillate will solidify in standard cold-water condensers.
Boiling Point (BP) 137–138 °C @ 10 mmHg114–115 °C @ 60 mmHgRequires high vacuum to keep pot temperature <150 °C.
Refractive Index (

)
1.4849Use for fraction purity validation.
Key Impurities Cyclohexylamine, Formic Acid, DicyclohexylureaSeparation relies on BP differentials and solubility.
Thermal Stability Decomposes >160–180 °CProlonged heating triggers degradation to isocyanides or amine/CO.

Process Workflow Visualization

The following logic flow outlines the purification decision matrix and critical control points (CCPs) for the distillation process.

NCF_Purification_Flow Start Crude NCF Feedstock Check_Water CCP1: Water Content > 0.5%? Start->Check_Water Pre_Dry Azeotropic Drying / Desiccant Check_Water->Pre_Dry Yes Vac_Setup Setup Vacuum Distillation (Vigreux Column) Check_Water->Vac_Setup No Pre_Dry->Vac_Setup Condenser_Check CCP2: Condenser Temp Setup Vac_Setup->Condenser_Check Cold_Water Coolant < 30°C (RISK: Clogging) Condenser_Check->Cold_Water Incorrect Warm_Water Coolant 45-50°C (Circulating Bath) Condenser_Check->Warm_Water Correct Distill_F1 Fraction 1: Fore-run (Cyclohexylamine/Water) Warm_Water->Distill_F1 Low BP Impurities Distill_F2 Fraction 2: Main Cut (Pure NCF) Distill_F1->Distill_F2 Stable Temp/Vac Residue Residue: Dicyclohexylurea & Polymers Distill_F2->Residue Pot Residue

Figure 1: Purification workflow emphasizing the critical control point of condenser temperature to prevent solidification.

Standard Operating Procedure (SOP)

Objective: Isolate high-purity NCF (>99%) from crude reaction mixtures.

Phase 1: Pre-Distillation Conditioning

Why this matters: Water and unreacted cyclohexylamine cause "bumping" and vacuum fluctuations.

  • Acid Neutralization: If the crude mix is acidic (excess formic acid), neutralize with mild base to prevent acid-catalyzed hydrolysis during heating.

  • Solvent Stripping: Remove low-boiling solvents (e.g., benzene, toluene) via rotary evaporation before high-vacuum setup.

Phase 2: Vacuum Distillation Setup

Equipment:

  • Short-path distillation head or 25-cm Vigreux column (for better separation).

  • Heated Circulator: Essential for the condenser.

  • Vacuum Pump: Capable of <10 mmHg stable pressure.

Protocol:

  • Condenser Thermal Regulation: Set the condenser coolant loop to 45–50 °C .

    • Mechanism:[2] NCF melts at ~36–41 °C. Standard tap water (15 °C) will cause the vapor to crystallize immediately inside the condenser, creating a dangerous pressure plug.

  • Vacuum Application: Apply vacuum gradually. Target 10 mmHg .

  • Heating: Raise oil bath temperature slowly.

    • Fore-run: Collect distillate coming over <130 °C (at 10 mmHg).[3] This typically contains unreacted cyclohexylamine.

    • Main Fraction: Collect the steady fraction boiling at 137–138 °C (10 mmHg) .

  • Shutdown: Break vacuum with nitrogen (inert gas) to prevent oxidation of the hot residue.

Troubleshooting Hub (FAQs)

Issue 1: "My distillate is solidifying and clogging the condenser."

Diagnosis: Thermal shock crystallization. Root Cause: The condenser coolant temperature is below the melting point of NCF (36–41 °C). Corrective Action:

  • Immediate: Stop heating. Use a heat gun (gently) to melt the blockage into the receiver.

  • Systemic: Switch from tap water to a recirculating heater set to 50 °C . If a circulator is unavailable, use an air condenser (no liquid coolant) or drain the water jacket and allow ambient air cooling, though this may reduce trapping efficiency.

Issue 2: "The product is turning yellow or brown during distillation."

Diagnosis: Thermal degradation or Oxidation. Root Cause:

  • Pot Temperature too high: Exceeding 160 °C can trigger decomposition into cyclohexyl isocyanide (foul odor) or polymerization.

  • Air Leak: Oxygen reacting with hot amides. Corrective Action:

  • Improve vacuum quality (<10 mmHg) to lower the required boiling point.

  • Ensure all joints are greased and clamped.

  • Check: If the distillate smells intensely foul (pungent/repulsive), isocyanide has formed. Redistill under stricter vacuum.

Issue 3: "Violent bumping is occurring in the distillation flask."

Diagnosis: Flash vaporization of volatiles. Root Cause: Presence of water or residual low-boiling solvents (cyclohexylamine/formic acid) in a viscous mixture. Corrective Action:

  • Use a capillary bleed with inert gas (Nitrogen/Argon) rather than a magnetic stir bar alone. The bubbles provide nucleation sites.

  • Perform a stricter "degassing" phase at ambient temperature under vacuum before heating.

Issue 4: "The Refractive Index (RI) is lower than 1.48."[3]

Diagnosis: Contamination with lower RI impurities. Root Cause: Likely contamination with unreacted cyclohexylamine (


) or water (

). Corrective Action:
  • The fore-run cut was likely taken too late. Refractionate the material, discarding the first 10-15% of the volume.

References

  • Sigma-Aldrich. N-Cyclohexylformamide Product Specification & Properties. Retrieved from

  • Organic Syntheses. Preparation of N-Cyclohexylformamide and Cyclohexyl Isocyanide. Org. Synth. 1961 , 41, 13. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13017: N-Cyclohexylformamide. Retrieved from

  • ChemicalBook. N-Cyclohexylformamide MSDS and Physical Properties. Retrieved from

Sources

Technical Support Center: N-Cyclohexylformamide (NCF) Purification Guide

[1]

Reference ID: NCF-PUR-001 Last Updated: 2025-10-24 Department: Process Chemistry & Purification Support Status: Active[1][2][3]

Technical Overview & Physical Constraints

Before initiating any purification workflow, you must verify the physical state of your material.[1][2] There is significant confusion in online databases between N-Cyclohexylformamide (NCF) and N-Cyclohexyl-2-pyrrolidone (CHP).[1][2]

Crucial Distinction:

  • N-Cyclohexylformamide (NCF): Solid at room temperature (MP: 36–41 °C).[4]

  • N-Cyclohexyl-2-pyrrolidone (CHP): Liquid at room temperature (MP: ~12 °C).[1][2]

Target Compound Properties (NCF):

PropertyValueOperational Implication
CAS 766-93-8Verify against label.[1][2]
Melting Point 36–41 °CRisk of freezing in condensers. Requires warm water circulation (>45°C) during distillation.
Boiling Point 137–138 °C @ 10 mmHgDo NOT distill at atmospheric pressure. Atmospheric BP is >260°C, leading to rapid thermal decomposition.[1][2]
Solubility Soluble in DCM, Chloroform, Methanol.[1][2] Low solubility in water.[1][2][5]Allows for aqueous extraction workflows.[1][2]

Diagnostic Module: What is contaminating your NCF?

Use this module to identify the specific impurity profile before selecting a purification method.[1][2]

SymptomProbable ImpurityDiagnostic Signal (1H NMR / GC)
Fishy / Ammonia Odor Cyclohexylamine (Starting material)NMR: Multiplet ~2.6 ppm (CH-NH2).[1] GC: Short retention time peak.
Pungent / Acrid Odor Formic Acid NMR: Singlet ~8.0-8.2 ppm (highly dependent on solvent/pH).[1]
Foul / "Rotten" Odor Cyclohexyl Isocyanide (Dehydration byproduct)IR: Strong band at ~2140 cm⁻¹.[1] Distinct, nausea-inducing smell even at ppm levels.[1][2]
White Precipitate Dicyclohexylurea (Thermal degradation)Insoluble in most organic solvents; appears as turbidity.[1]

Purification Protocols

Protocol A: The "Gold Standard" (Extraction + Vacuum Distillation)

Recommended for: Crude reaction mixtures containing >5% impurities or significant amine content.[1][2]

The Logic: NCF is a neutral amide.[1][2] The most common impurity, Cyclohexylamine, is a base.[1][2] We utilize this pKa difference to wash the amine into the aqueous phase using dilute acid.[1][2] We then distill the neutral organic phase under high vacuum.[1][2]

Step-by-Step Workflow:
  • Dissolution:

    • If your NCF is solid/semi-solid, dissolve it in Dichloromethane (DCM) or Chloroform (approx. 5–10 mL solvent per gram of NCF).[1][2]

    • Note: Do not use Diethyl Ether (solubility may be insufficient).[1][2]

  • Acid Wash (Amine Removal):

    • Wash the organic layer twice with 5% HCl (aq) .[1][2]

    • Mechanism:[1][3][6][7]

      
       (Water soluble salt).[1][2]
      
    • Validation: Check the pH of the aqueous waste; it must remain acidic (pH < 2).[1][2]

  • Neutralization & Drying:

    • Wash the organic layer once with Saturated NaHCO₃ (removes formic acid traces).[1][2]

    • Wash once with Brine .[1][2]

    • Dry over Anhydrous MgSO₄ for 20 minutes. Filter.

  • Solvent Removal:

    • Concentrate on a Rotary Evaporator.[1][2][7] Bath Temp: 35°C.

    • Result: You will obtain a crude off-white solid.[1][2]

  • High-Vacuum Distillation (Critical Step):

    • Setup a short-path distillation apparatus.

    • Condenser Fluid: Circulate warm water (45–50°C) .[1][2] Do not use cold tap water, or the product will crystallize and block the condenser, creating a pressure hazard.[1][2]

    • Pressure: < 10 mmHg (High vacuum essential).[1][2]

    • Collection: Collect the fraction boiling at 137–140°C (at 10 mmHg) .

purification_logicstartCrude NCF(Solid/Oil)dissolveDissolve in DCMstart->dissolveacid_washWash w/ 5% HCldissolve->acid_washsplit_acidacid_wash->split_acidExtractionaq_wasteAqueous Layer(Contains Cyclohexylamine HCl)split_acid->aq_wasteTop Layer (if DCM used, check density)org_layerOrganic Layer(NCF + DCM)split_acid->org_layerBottom Layer (DCM)base_washWash w/ NaHCO3org_layer->base_washdistillVacuum Distillation(10 mmHg / 140°C)base_wash->distillDry & EvaporatefinalPure NCF(White Solid)distill->final

Figure 1: Chemical separation logic for removing basic impurities from neutral NCF.

Protocol B: Recrystallization (Alternative)

Recommended for: Material that is already >95% pure but slightly colored.[1][2]

  • Solvent System: Boiling Hexane/Ethyl Acetate (10:1) or Diisopropyl Ether .[1][2]

  • Process:

    • Dissolve NCF in the minimum amount of boiling solvent.[1][2]

    • If colored impurities persist, add Activated Charcoal , stir for 5 mins, and filter while hot (use a pre-heated funnel to prevent premature crystallization).

    • Allow to cool slowly to Room Temperature, then to 4°C.

  • Filtration: Collect crystals via vacuum filtration.[1][2] Wash with cold Hexane.

Troubleshooting & FAQs

Q: My product solidifies inside the distillation condenser. What do I do?

A: This is the most common error. NCF melts at ~40°C. If your condenser water is 15°C, the vapor will freeze on contact, plugging the path and potentially causing an explosion due to pressure buildup.[1][2] Fix:

  • Stop the heat immediately.[1][2]

  • Switch the condenser coolant to a recirculating heater set to 50°C .

  • If you don't have a heater, use a heat gun to gently warm the condenser glass (carefully!) or use an air condenser (no liquid coolant) if the vacuum is strong enough.[1][2]

Q: The product has a persistent "rotten" smell even after distillation.

A: You likely have Cyclohexyl Isocyanide contamination.[1][2] This byproduct has an extremely low odor threshold.[1][2] Fix: Wash the equipment (and the crude material dissolved in solvent) with 5% Methanolic Sulfuric Acid .[1][2][3] The acid catalyzes the hydrolysis of the isocyanide back into the amine/formamide, destroying the odor.[1][2] Follow this with the standard Protocol A extraction.[1][2]

Q: Can I distill this at atmospheric pressure?

A: Absolutely not. At 760 mmHg, the boiling point would theoretically exceed 260°C. Long before reaching this temperature, NCF will decompose (dehydrate) into cyclohexyl isocyanide or hydrolyze.[1][2] You must use a vacuum pump capable of <20 mmHg.[1][2]

Q: My yield is lower than expected after Acid Wash.

A: NCF is an amide and is susceptible to hydrolysis under strong acidic conditions and high heat.[1][2] Fix:

  • Use cold dilute HCl (0.5M to 1M).[1][2]

  • Perform the wash quickly (do not let the layers sit for hours).[1][2]

  • Ensure you neutralize the organic layer with Bicarbonate immediately after the acid wash.[1][2]

References

  • Organic Syntheses , Coll.[1][2][3] Vol. 5, p. 300 (1973); Vol. 41, p. 13 (1961).[1][2] Preparation of N-Cyclohexylformamide via Ethyl Formate.[1][2][3][1]

  • Sigma-Aldrich (Merck) .[1][2] N-Cyclohexylformamide Product Specification & Physical Properties.[1][2][4][8][9][10]

  • PubChem Database . Compound Summary: N-Cyclohexylformamide (CID 13017).[1][2][1]

  • PrepChem . Synthesis and Distillation Data for N-Cyclohexylformamide.

Technical Support Center: N-Cyclohexylformamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in N-Cyclohexylformamide (HCONH-Cy) Reactions Content Type: Technical Support Guide & FAQs Audience: Organic Chemists, Process Engineers, and Drug Development Scientists[1]

Diagnostic Decision Tree

Before adjusting parameters, identify the specific failure mode of your synthesis. Use this logic flow to pinpoint the root cause of low yields.

TroubleshootingFlow Start START: Select Synthesis Route RouteA Route A: Direct Formylation (Amine + Formic Acid) Start->RouteA RouteB Route B: Transamidation (Amine + Ethyl Formate) Start->RouteB RouteC Route C: Leuckart Reaction (Cyclohexanone + Formamide) Start->RouteC IssueA1 Issue: Incomplete Conversion? RouteA->IssueA1 SM remaining IssueA2 Issue: Low Isolated Yield? RouteA->IssueA2 Clean TLC, low mass IssueB1 Issue: Slow Kinetics? RouteB->IssueB1 IssueC1 Issue: Tar/Polymer Formation? RouteC->IssueC1 SolA1 Fix: Water Removal (Azeotropic Distillation/Dean-Stark) IssueA1->SolA1 SolA2 Fix: Workup Loss (Product is water-soluble; Use Salting Out/DCM Extraction) IssueA2->SolA2 SolB1 Fix: Reflux Control (Ethyl Formate BP 54°C; Use efficient condenser) IssueB1->SolB1 SolC1 Fix: Temp Control (Maintain 160-180°C; Avoid localized overheating) IssueC1->SolC1

Figure 1: Diagnostic logic flow for identifying yield bottlenecks based on synthetic route.

Reaction-Specific Troubleshooting

Scenario A: Direct Formylation (Cyclohexylamine + Formic Acid)

The Mechanism: Nucleophilic acyl substitution driven by thermal dehydration.[2] Common Yield: 85–98% (Optimized) | Typical Failure: 40–60%[2]

Q: I see unreacted cyclohexylamine on TLC despite refluxing for hours. Why? A: You are fighting a thermodynamic equilibrium.[1][2] The reaction produces water as a byproduct (


).[1][2] If water is not removed, the reaction stalls.[1][3]
  • The Fix: Use a Dean-Stark trap with a solvent like Toluene or Xylene to azeotropically remove water. Alternatively, use 98% Formic acid (not 85%) in excess (1.2–1.5 eq) and distill off the water/formic acid azeotrope if running neat [1].

Q: My crude NMR looks clean, but I lose 40% of my mass during the aqueous wash. Where did it go? A: N-Cyclohexylformamide has significant water solubility, especially in warm water.[1][2]

  • The Fix:

    • Do NOT wash with hot water. The product melts ~36–41°C; washing with warm water creates an emulsion/oil that dissolves into the aqueous phase.[1][2]

    • Salting Out: Saturate your aqueous layer with NaCl (brine) during extraction to force the amide into the organic layer.[1][2]

    • Solvent Choice: Use Dichloromethane (DCM) or Chloroform for extraction, as the distribution coefficient is highly favorable compared to Ether [2].[1][2]

Scenario B: Transamidation (Cyclohexylamine + Ethyl Formate)

The Mechanism: Aminolysis of an ester.[1] Common Yield: 90–96% | Typical Failure: <50%[2]

Q: The reaction is extremely slow. I am refluxing, but conversion is poor. A: Ethyl formate boils at 54°C. If your reflux is too vigorous or your condenser is inefficient, you are likely losing the reagent to evaporation rather than reaction, or the internal temperature is too low to overcome the activation energy.

  • The Fix:

    • Closed Vessel: Run the reaction in a sealed pressure tube at 60–70°C. This prevents reagent loss and increases kinetics.[1][2]

    • Catalysis: Add a Lewis acid catalyst (e.g.,

      
      ) or a mild base, though this reaction usually proceeds well neat if reagent stoichiometry is maintained [3].[1][2]
      
Scenario C: Leuckart Reaction (Cyclohexanone + Ammonium Formate)

The Mechanism: Reductive amination via formamide intermediate.[2][4] Common Yield: 70–80% | Typical Failure: Complex mixtures/Tars

Q: I am getting a black tar instead of a solid product. A: The Leuckart reaction requires high temperatures (160–185°C). Localized overheating causes polymerization of the ketone or degradation of the amide.

  • The Fix: Use an oil bath with magnetic stirring, not a heating mantle, to ensure uniform heat transfer. Ensure you are distilling off the water/CO2 byproduct to drive the reaction forward [4].[1]

Workup & Purification Protocols

Low yield is often a "false negative"—the reaction worked, but the isolation failed.

Comparison of Purification Methods
MethodSuitabilityYield RiskNotes
High-Vac Distillation Best LowBP is ~128°C @ 3 mmHg.[1][2] Product distills cleanly; residue left behind.[1][2]
Recrystallization ModerateHighProduct MP (36–41°C) is low.[1] Often "oils out" instead of crystallizing.[1][2]
Column Chromatography LowModerateUsually unnecessary.[1][2] Product streaks on Silica due to amide H-bonding.[1][2]
Recommended Isolation Protocol (Direct Formylation)
  • Concentration: Remove solvent/excess formic acid via rotary evaporator.

  • Neutralization: Dissolve residue in DCM. Wash once with cold saturated

    
     to remove trace acid.[1][2]
    
  • Salting Out: Wash twice with saturated Brine.[1][2]

  • Drying: Dry organic layer over

    
     (Magnesium sulfate can sometimes coordinate with amides, leading to minor losses).[1][2]
    
  • Distillation: Perform vacuum distillation.

    • Caution: Ensure the condenser water is warm enough (>45°C) to prevent the product from solidifying and clogging the condenser, OR use an air condenser.

Mechanistic Visualization

Understanding the pathway helps predict side reactions.[1][2] Below is the mechanism for the Direct Formylation (Route A), highlighting the dehydration step where yield is often lost.

Mechanism R1 Cyclohexylamine (Nu:) Int1 Ammonium Salt (Equilibrium Trap) R1->Int1 Fast (Acid-Base) R2 Formic Acid (Electrophile) R2->Int1 Int2 Tetrahedral Intermediate Int1->Int2 Heat (>100°C) TS Elimination of H2O Int2->TS TS->Int1 Reversible if H2O not removed Prod N-Cyclohexylformamide TS->Prod - H2O

Figure 2: Reaction mechanism. Note the reversible step (red dashed line) caused by water retention.

Frequently Asked Questions (FAQ)

Q: Can I use Ammonium Formate instead of Formic Acid? A: Yes, but this technically shifts the mechanism closer to a Leuckart-type environment. It generates ammonia gas and water.[1][2] Ensure your ventilation is adequate.[1][2] Yields are comparable, but atom economy is lower.[1][2]

Q: The product solidified in my dropping funnel during distillation. How do I recover it? A: This is common due to the melting point (36–41°C).[1] Use a heat gun to gently melt it into the receiving flask, or switch to an air condenser. Do not use ice-cold water in the condenser.[1][2]

Q: Is the product stable for long-term storage? A: Yes, but it is hygroscopic. Store in a tightly sealed container, preferably in a desiccator. Hydrolysis back to the amine can occur if exposed to moisture and heat over time.[1]

References

  • PrepChem. "Synthesis of N-cyclohexyl formamide."[1][2] PrepChem.com.[1][2] Accessed Feb 7, 2026.[1][2] [Link]

  • Royal Society of Chemistry. "First report on bio-catalytic N-formylation of amines using ethyl formate."[1][2] RSC Publishing.[1][2] Accessed Feb 7, 2026.[1] [Link]

  • Organic Syntheses. "N,N-Dimethylcyclohexylmethylamine (Leuckart Context)." Org.[1][2] Synth.1957 , 37, 15. [Link]

Sources

Technical Support Center: N-Cyclohexylformamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for N-Cyclohexylformamide Formylation Ticket ID: N-CYC-FORM-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

The synthesis of N-cyclohexylformamide (CAS: 766-93-8) is a fundamental transformation often deceptive in its simplicity. While the theoretical atom economy is high, researchers frequently encounter issues with reaction equilibrium (incomplete conversion) and product isolation (oiling out due to low melting point) .

This guide moves beyond standard textbook protocols to address the thermodynamic and kinetic bottlenecks of the reaction. It provides self-validating workflows for the three most robust methods: Direct Thermal Condensation, Transamidation, and Green Catalytic Formylation.

Module 1: Method Selection Strategy

Before beginning, select the protocol that matches your scale and purity requirements.

MethodSelection Start START: Select Scale & Constraints Scale What is your reaction scale? Start->Scale Small Small Scale (<5g) High Purity Required Scale->Small Lab Bench Large Large Scale (>50g) Cost Sensitive Scale->Large Pilot/Process Green Strict Green Chemistry Requirements? Small->Green MethodB Method B: Direct Condensation (Formic Acid + Dean-Stark) Large->MethodB Industrial Standard MethodA Method A: Transamidation (Ethyl Formate) Green->MethodA No (Standard) MethodC Method C: Catalytic Solvent-Free (Thiamine HCl or ZnO) Green->MethodC Yes (Eco-friendly)

Figure 1: Decision matrix for selecting the optimal formylation pathway based on scale and environmental constraints.

Module 2: Critical Protocols & Troubleshooting

Protocol A: Direct Thermal Condensation (Azeotropic Dehydration)

Best for: Large scale, low cost, robust conversion.

The Science: This reaction is an equilibrium process (


). To drive it to completion (

), water must be removed physically. The boiling point of the amine (134°C) is close to the product, making separation of starting material difficult; therefore, complete conversion is mandatory .

** Optimized Parameters:**

Parameter Setting Rationale
Stoichiometry 1.0 : 1.2 (Amine : Formic Acid) Slight excess of acid compensates for loss via azeotrope.
Solvent Toluene or Xylene Forms azeotrope with water; boiling point ensures thermal activation.
Temperature Reflux (~110-140°C) Required to drive water into the Dean-Stark trap.

| Time | Until water evolution ceases | Self-indicating endpoint. |

Troubleshooting Guide:

Q: The reaction has stalled at 80% conversion. Adding more formic acid doesn't help.

A: You are fighting Le Chatelier’s principle.

  • Diagnosis: The water concentration in the solvent has reached saturation, or the Dean-Stark trap is full/back-flowing.

  • Fix: Drain the trap. If using toluene, ensure vigorous reflux. If the reaction is sluggish, add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.5 mol%) to protonate the carbonyl, making it more electrophilic.

Q: My product is dark/tarry.

A: Oxidation of the amine or thermal decomposition.

  • Fix: Sparge the reaction mixture with Nitrogen/Argon before heating. Cyclohexylamine is sensitive to oxidation at high temperatures.

Protocol B: Transamidation with Ethyl Formate

Best for: Small scale, mild conditions, avoiding strong acids.

The Science: This reaction relies on the nucleophilic attack of cyclohexylamine on the ester carbonyl. It is cleaner than acid condensation but slower.

Optimized Parameters:

Parameter Setting Rationale
Stoichiometry 1.0 : 2.0 (Amine : Ethyl Formate) Ethyl formate acts as both reagent and solvent.
Catalyst None or Thiamine HCl (1 mol%) Thiamine acts as an organocatalyst to activate the carbonyl.

| Temperature | Reflux (54°C) | Mild temperature prevents degradation. |

Troubleshooting Guide:

Q: The reaction is too slow (24h+).

A: The boiling point of ethyl formate (54°C) is too low to overcome the activation energy barrier efficiently.

  • Fix 1 (Pressure): Perform the reaction in a sealed tube or pressure vial at 80°C. This dramatically accelerates the rate.

  • Fix 2 (Catalysis): Add Thiamine Hydrochloride (Vitamin B1) (1-2 mol%). This green catalyst activates the ester carbonyl via hydrogen bonding, significantly reducing reaction time [1].

Protocol C: Green Solvent-Free Synthesis (ZnO Catalyzed)

Best for: Green chemistry metrics, high atom economy.

The Science: Zinc Oxide (ZnO) nanoparticles act as a Lewis acid, activating the formic acid carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the amine.

Step-by-Step:

  • Mix Cyclohexylamine (10 mmol) and Formic Acid (12 mmol).

  • Add ZnO nanoparticles (10 mol%).

  • Stir at 60-70°C (solvent-free).

  • Monitor by TLC.[1]

  • Workup: Dissolve in hot ethyl acetate, filter off the ZnO (recyclable), and cool to crystallize.

Q: How do I recycle the catalyst?

A: After the reaction, dilute with ethyl acetate. The ZnO will not dissolve. Centrifuge or filter the solid. Wash with ethanol and dry at 100°C. It retains activity for 4-5 cycles [2].

Module 3: Purification & Isolation (The "Oiling Out" Issue)

This is the most common user complaint. N-Cyclohexylformamide has a melting point of 36–41°C [3]. In a warm lab, or with trace impurities, it will remain a viscous oil.

The "Freezing" Protocol

If your product is an oil:

  • Check Purity: Run an NMR. If pure, it is simply supercooled.

  • Solvent Choice: Dissolve the oil in a minimum amount of warm Toluene or Diisopropyl Ether (IPE) .

    • Avoid: Ethanol or Methanol (too soluble).

  • Cooling: Place at -20°C. Scratch the side of the flask with a glass rod to induce nucleation.

  • Seed Crystal: If available, add a single crystal of pure N-cyclohexylformamide.

Vacuum Distillation (The Ultimate Cleanup)

For oils that refuse to crystallize due to impurities:

  • Boiling Point: 137–138°C at 10 mmHg [4].[2]

  • Setup: Use a short-path distillation head. Ensure the condenser water is warm (~45°C) to prevent the product from solidifying inside the condenser and clogging the apparatus.

Module 4: Mechanistic Insight

Understanding the mechanism aids in troubleshooting catalytic failures.

Mechanism R1 Formic Acid (Electrophile) Act Activated Carbonyl (More Electrophilic) R1->Act Activation Cat Catalyst (ZnO / H+) Cat->Act Coordination Inter Tetrahedral Intermediate Act->Inter + Amine Amine Cyclohexylamine (Nucleophile) Amine->Inter Prod N-Cyclohexylformamide Inter->Prod Elimination Water H2O (Leaving Group) Inter->Water

Figure 2: Mechanistic pathway showing the role of Lewis Acid (ZnO) or Brønsted Acid catalysts in activating the carbonyl group for nucleophilic attack.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Ammonium Formate instead of Formic Acid? A: Yes. This is a variation of the Leuckart-Wallach reaction .

  • Conditions: Heat Cyclohexylamine and Ammonium Formate at 140-150°C. Ammonia gas will be evolved (requires good ventilation). This method is excellent if you lack liquid handling for corrosive formic acid.

Q: Why does my NMR show two sets of peaks? A: This is normal. Amides exhibit Rotamerism (Restricted rotation around the C-N bond). You will see cis and trans isomers in the proton NMR, often in a 80:20 ratio. Heating the NMR tube will cause the peaks to coalesce.

Q: Is the reaction sensitive to moisture? A: The starting materials are not, but the equilibrium is. Water is a byproduct. If you add water, you push the reaction backward (hydrolysis). Keep the system dry to drive it forward.

References

  • Hu, K., et al. (2010).[3] "Thiamine hydrochloride: an efficient catalyst for N-formylation of amines."[3][4] Tetrahedron Letters, 51(32), 4186-4188.[4] [4]

  • Hosseini-Sarvari, M. (2011). "ZnO as a new, efficient and reusable catalyst for the N-formylation of amines under solvent-free conditions." Journal of the Iranian Chemical Society.

  • Sigma-Aldrich. "Product Specification: N-Cyclohexylformamide." Sigma-Aldrich Catalog.

  • Organic Syntheses. "N-Cyclohexylformamide Synthesis Protocol." Org. Synth. 1963, 43, 39.

Sources

N-Cyclohexylformamide (NCF) Scale-Up Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: N-Cyclohexylformamide Synthesis & Scale-Up Target Audience: Process Chemists & Scale-Up Engineers

Introduction: The Scale-Up Paradox

Welcome to the NCF Scale-Up Hub. You are likely here because a protocol that worked flawlessly on a 5-gram scale is failing at 100 grams or 1 kilogram.

The synthesis of N-Cyclohexylformamide (NCF) via the direct formylation of cyclohexylamine is deceptively simple. It is a textbook condensation reaction. However, upon scale-up, three physical realities collide to create failure modes:

  • Thermal Management: The initial neutralization is highly exothermic.

  • Equilibrium Limits: Water removal is the rate-limiting step for conversion.

  • Phase Behavior: The product freezes at ~36–41°C, turning condensers and transfer lines into bottlenecks.

This guide moves beyond "add A to B" and addresses the causality of these failure modes.

Module 1: Reaction Initiation (Thermal Management)

The Issue: "My reactor temperature spiked uncontrollably during addition."

The Science: The reaction proceeds in two distinct stages.[1][2][3][4][5][6]

  • Salt Formation (Exothermic):

    
    
    
  • Dehydration (Endothermic/Heat Driven):

    
    
    

At scale, the heat release from Step 1 is rapid. If you add formic acid to cyclohexylamine too quickly, the adiabatic temperature rise can boil the amine (BP


C) or trigger formic acid decomposition.
Troubleshooting Q&A

Q: Can I mix reagents at room temperature? A: No. On a scale >100g, you must actively cool the reactor.

  • Protocol: Charge Cyclohexylamine. Cool to <10°C. Add Formic Acid dropwise.

  • Why: This controls the exotherm.[7] The salt formed is often a thick slurry; vigorous stirring is required to prevent "hot spots" where localized temperature spikes occur.

Q: The mixture turned into a solid block during addition. What happened? A: You formed the cyclohexylammonium formate salt, which has a high melting point.

  • Fix: Use a solvent/entrainer (e.g., Toluene or Xylene) from the start. This keeps the salt in suspension or solution, maintains heat transfer, and prepares the system for the next step (water removal).

Module 2: Driving Equilibrium (Water Removal)

The Issue: "Conversion is stuck at 85-90%."

The Science: This is an equilibrium reaction. To drive it to completion (


), you must remove the by-product water (Le Chatelier's Principle). Simple reflux is insufficient because water and formic acid form a high-boiling azeotrope, meaning you might strip off your reagent before the reaction finishes.
Troubleshooting Q&A

Q: I am refluxing at 100°C, but conversion stalled. Why? A: You are likely recycling water back into the pot.

  • Fix: Switch to Azeotropic Distillation using a Dean-Stark trap.

  • Solvent Choice: Toluene (BP

    
    C) is ideal. It forms a heterogeneous azeotrope with water.[8] The water separates in the trap and can be drained, while toluene returns to the reactor.
    

Q: How do I know when the reaction is done without running an NMR? A: Monitor the water collection in the Dean-Stark trap.

  • Calculation: For 1 mole of amine, you expect 18 mL (1 mole) of water. When water collection ceases and the distillate runs clear, the reaction is thermodynamically complete.

Module 3: Downstream Processing (The "Solid" Problem)

The Issue: "My condenser clogged, and the vacuum pump failed."

The Science: N-Cyclohexylformamide has a melting point of 36–41°C [1, 2].[9] In a standard lab condenser cooled with tap water (


C), the vapor will desublime or freeze immediately upon contact, creating a plug.
Troubleshooting Q&A

Q: How do I distill the product without clogging? A: You must practice "Hot Condensation."

  • Coolant Temp: Set the condenser coolant to 45–50°C (using a recirculating heater, not tap water). This keeps the product liquid as it condenses.

  • Line Tracing: Wrap the receiver adapter and vacuum lines with heat tape or insulation to prevent freezing in the bridge.

Q: My product is colored (yellow/orange). Is it impure? A: Likely trace oxidation or residual formic acid char.

  • Fix: A final vacuum distillation is standard. Ensure the vacuum is strong (<10 mmHg) to keep the pot temperature below

    
    C, preventing thermal degradation.
    

Module 4: Safety (The Invisible Hazard)

The Issue: "The reactor pressure is creeping up."

The Science: Formic acid is thermally unstable at its boiling point, decomposing into Carbon Monoxide (CO) and Water.[4] This decomposition is catalyzed by acids and certain metals [3].



Q: Is a standard fume hood sufficient? A: For gram scale, yes. For kilo scale, active CO monitoring is mandatory.

  • Risk: If the reactor is sealed or the vent line clogs (see Module 3), CO generation can pressurize the vessel to the point of rupture.

  • Protocol: Ensure the system is open to a scrubber or oversized vent line. Never heat formic acid in a closed system without rated pressure relief valves.

Visualizing the Workflow

Figure 1: Scale-Up Process Flow & Logic

NCF_Process Start Start: Charge Cyclohexylamine (in Toluene) AddAcid Add Formic Acid (Temp < 20°C, Controlled) Start->AddAcid Heat Heat to Reflux (Dean-Stark Setup) AddAcid->Heat WaterRemoval Azeotropic Water Removal (Monitor Volume) Heat->WaterRemoval Check Water Vol = Theoretical? WaterRemoval->Check Check->Heat No (Continue) Strip Strip Solvent (Vacuum) Check->Strip Yes (Complete) Distill Vacuum Distillation of Product (Condenser > 45°C) Strip->Distill Final Final Product (N-Cyclohexylformamide) Distill->Final Hazard1 ! Exotherm Risk Cooling Required Hazard1->AddAcid Hazard2 ! CO Generation Ventilation Required Hazard2->Heat Hazard3 ! Freezing Risk Heat Trace Lines Hazard3->Distill

Caption: Figure 1: Process flow for NCF synthesis highlighting critical control points (Exotherm, Equilibrium, Solidification).

Standard Operating Procedure (SOP): 1 kg Scale

Objective: Synthesis of N-Cyclohexylformamide (Target: ~1.2 kg)

Materials
ReagentMass/VolMolar EqRole
Cyclohexylamine991 g (1.15 L)1.0Substrate
Formic Acid (98%)552 g (453 mL)1.2Reagent (Excess)
Toluene500 mLN/AEntrainer (Azeotrope)
Equipment Setup
  • Reactor: 3L Jacketed Glass Reactor (Hastelloy or Glass-lined essential; Formic acid corrodes SS304/316).

  • Overhead Stirrer: High torque (viscous salt stage).

  • Condenser: Connected to a Dean-Stark trap .

  • Cooling: Recirculating chiller set to 5°C (for addition).

  • Heating: Oil bath or jacket heater capable of 140°C.

Execution Steps

Phase A: Salt Formation

  • Charge Cyclohexylamine and Toluene to the reactor.

  • Start stirring (200-300 RPM) and cool to <10°C .

  • Add Formic Acid via dropping funnel over 45–60 minutes.

    • Critical: Maintain internal temp <30°C.

    • Observation: Thick white slurry will form. Ensure agitation is maintained.

Phase B: Reaction (Dehydration)

  • Switch condenser coolant to tap water (~20°C).

  • Heat mixture to reflux (Pot temp ~110–115°C).

  • Water will begin to collect in the Dean-Stark trap.

  • Continue reflux until water collection matches theoretical (~180 mL) and distillate is clear (approx. 4–6 hours).

Phase C: Isolation

  • Cool reactor to 60°C.

  • Switch condenser coolant to warm water (50°C) .

  • Apply vacuum gradually to strip Toluene.

  • Increase vacuum (<10 mmHg) and temperature to distill product.

    • NCF Fraction: Collects at ~100–115°C (depending on vacuum depth).

    • Warning: Do not let the distillate cool below 45°C in the lines.

Quality Check
  • Appearance: Clear, colorless liquid (solidifies to white crystals upon cooling).

  • Melting Point: 36–41°C.[9][10]

  • Yield: Expected >90%.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13017, N-Cyclohexylformamide. Retrieved from [Link]

  • Teshima, K., et al. (2011). Thermal decomposition of formic acid. arXiv preprint. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for Azeotropic Distillation. Retrieved from [Link]

Sources

Technical Support Center: Dehydration of N-Cyclohexylformamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexyl isocyanide via the dehydration of N-cyclohexylformamide. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a deep, mechanistic understanding of the reaction to empower you to troubleshoot and optimize your experiments effectively. This document is structured to anticipate and address the common challenges and by-products encountered in this synthesis, ensuring scientific integrity and reproducibility.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during the dehydration of N-cyclohexylformamide, providing insights into their root causes and actionable solutions.

1.1 Low Yield of Cyclohexyl Isocyanide

Question: I am getting a low yield of my desired product, cyclohexyl isocyanide. What are the likely causes and how can I improve it?

Answer:

A low yield in this dehydration reaction can stem from several factors, primarily incomplete reaction, product degradation, or mechanical loss during workup.

  • Incomplete Dehydration: The efficiency of the dehydrating agent is paramount. Ensure your dehydrating agent (e.g., phosphorus oxychloride (POCl₃), phosgene, or tosyl chloride) is fresh and anhydrous. The presence of moisture will consume the reagent and inhibit the reaction. The reaction is also sensitive to stoichiometry; ensure the correct molar ratios of the formamide, dehydrating agent, and base (e.g., pyridine, triethylamine) are used.[1]

  • Product Hydrolysis: Cyclohexyl isocyanide is highly susceptible to hydrolysis, especially under acidic conditions, which will convert it back to N-cyclohexylformamide.[1][2] It is crucial to maintain basic conditions throughout the workup process to prevent this reverse reaction.[1] The use of a non-aqueous workup or minimizing contact with water is highly recommended.

  • Elevated Temperatures: Isocyanides are prone to thermal decomposition and polymerization, often observed as "resinification".[3] During distillation for purification, it is critical to maintain the pot temperature below 90°C and to perform the distillation as rapidly as possible to minimize the formation of these polymeric by-products.

1.2 Presence of N-Cyclohexylformamide in the Final Product

Question: My final product is contaminated with a significant amount of the starting material, N-cyclohexylformamide. How can I prevent this?

Answer:

The presence of unreacted N-cyclohexylformamide is a clear indication of incomplete dehydration.

  • Reaction Time and Temperature: The dehydration reaction may require more time or a slightly elevated temperature to go to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time. However, be cautious with increasing the temperature, as it can promote the formation of polymeric by-products.

  • Dehydrating Agent and Base: The choice and quality of the dehydrating agent and base are critical. For the commonly used POCl₃/pyridine system, ensure both reagents are of high purity and anhydrous. Pyridine acts as both a base and a solvent in many procedures, and its purity can significantly impact the reaction outcome.

1.3 Formation of Solid Precipitates (N,N'-dicyclohexylurea)

Question: I am observing the formation of a white solid precipitate during my reaction or workup. What is it and how can I avoid it?

Answer:

The white precipitate is likely N,N'-dicyclohexylurea. Its formation is a multi-step process initiated by the presence of water.

  • Mechanism of Formation:

    • Water hydrolyzes the desired product, cyclohexyl isocyanide, to form cyclohexylamine.

    • The newly formed cyclohexylamine, being a primary amine, can then react with another molecule of cyclohexyl isocyanide to produce N,N'-dicyclohexylurea.

  • Prevention: The most effective way to prevent the formation of N,N'-dicyclohexylurea is to conduct the reaction under strictly anhydrous conditions. Use dry solvents, fresh and anhydrous reagents, and an inert atmosphere (e.g., nitrogen or argon). If a precipitate does form, it can often be removed by filtration.

1.4 Product Darkening and "Resinification"

Question: My reaction mixture or final product is dark and contains a tar-like substance. What is causing this and how can I minimize it?

Answer:

The darkening and formation of resinous material is a common issue attributed to the polymerization of the isocyanide product.

  • Isocyanide Instability: Isocyanides are inherently reactive and can undergo self-polymerization, especially at elevated temperatures or in the presence of certain impurities.

  • Mitigation Strategies:

    • Temperature Control: As mentioned previously, maintain the lowest possible temperature necessary for the reaction to proceed and avoid exceeding 90°C during distillation.

    • Rapid Purification: Purify the cyclohexyl isocyanide promptly after the reaction is complete. Prolonged storage of the crude product can lead to increased polymerization.

    • Inert Atmosphere: Performing the reaction and purification under an inert atmosphere can help to minimize side reactions that may initiate polymerization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary by-products I should expect in the dehydration of N-cyclohexylformamide?

A1: The main by-products include:

  • Unreacted N-cyclohexylformamide: Due to incomplete reaction.

  • Cyclohexylamine: From the hydrolysis of cyclohexyl isocyanide.

  • N,N'-dicyclohexylurea: Formed from the reaction of cyclohexylamine with cyclohexyl isocyanide.[4][5]

  • Polymeric/resinous materials: Resulting from the self-polymerization of the isocyanide product.

  • Salts: Such as pyridinium hydrochloride when using POCl₃/pyridine, which are typically removed during the aqueous workup.[1]

Q2: How do I choose the right dehydrating agent?

A2: The choice of dehydrating agent depends on the scale of your reaction, available equipment, and safety considerations.

  • Phosphorus oxychloride (POCl₃) with a tertiary amine (e.g., pyridine or triethylamine): This is a very common and effective method. The reaction proceeds via an E2 mechanism, which helps to avoid carbocation rearrangements.[6][7][8]

  • Phosgene (COCl₂) or its surrogates (diphosgene, triphosgene) with a tertiary amine: This system often provides high yields but involves the use of extremely toxic reagents requiring specialized handling procedures.[9][10][11]

  • Tosyl chloride (TsCl) in the presence of a base like pyridine or quinoline: This is another viable option, although it may require higher temperatures.

Q3: What is the best way to purify the final cyclohexyl isocyanide product?

A3: Vacuum distillation is the most common method for purifying cyclohexyl isocyanide. Key considerations for successful purification include:

  • Maintaining a low pot temperature: To prevent polymerization, the temperature of the distillation flask should not exceed 90°C.

  • Efficient vacuum: A good vacuum will allow the product to distill at a lower temperature.

  • Rapid distillation: Minimize the time the isocyanide is exposed to elevated temperatures.

  • Washing the distillate: The collected product should be washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by washing with brine and drying over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

Q4: My final product has a very strong, unpleasant odor. How can I handle this?

A4: Isocyanides are notorious for their powerful and unpleasant odors.[3] All manipulations should be carried out in a well-ventilated fume hood. To decontaminate glassware, it can be rinsed with a solution of 5% methanolic sulfuric acid, which will hydrolyze the residual isocyanide.

Section 3: Experimental Protocols and Data

Detailed Experimental Protocol: Dehydration of N-Cyclohexylformamide using POCl₃ and Pyridine

This protocol is a representative example and may require optimization for your specific setup and scale.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a thermometer, add N-cyclohexylformamide (1.0 eq) and anhydrous pyridine (5-10 eq). Cool the mixture in an ice bath.

  • Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (POCl₃) (1.0-1.2 eq) dropwise to the stirred mixture, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (monitor by TLC or GC for completion).

  • Quenching: Cool the reaction mixture in an ice bath and slowly add ice-cold water to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude cyclohexyl isocyanide by vacuum distillation, ensuring the pot temperature remains below 90°C.

Data Summary: Influence of Reaction Conditions on By-product Formation
ParameterConditionPotential By-product(s) FavoredRationale
Temperature High (>90°C)Polymeric/resinous materialsIsocyanides are thermally unstable and prone to polymerization at elevated temperatures.
Moisture Presence of waterN-Cyclohexylformamide, Cyclohexylamine, N,N'-dicyclohexylureaWater hydrolyzes the isocyanide product back to the formamide and then to the amine, which can further react.
pH AcidicN-Cyclohexylformamide, CyclohexylamineIsocyanides are readily hydrolyzed under acidic conditions.[1]
Reaction Time InsufficientUnreacted N-CyclohexylformamideThe dehydration reaction has not proceeded to completion.
Dehydrating Agent Insufficient amount or poor qualityUnreacted N-CyclohexylformamideNot enough reagent to drive the reaction to completion.

Section 4: Mechanistic Pathways and Visualizations

The following diagram illustrates the intended reaction pathway for the dehydration of N-cyclohexylformamide to cyclohexyl isocyanide, as well as the major side reactions leading to common by-products.

Dehydration_Byproducts cluster_reactants Reactants cluster_products Products & By-products NCF N-Cyclohexylformamide CI Cyclohexyl Isocyanide (Product) NCF->CI Dehydration CI->NCF Hydrolysis (Acidic/Neutral) CA Cyclohexylamine CI->CA Hydrolysis DCU N,N'-dicyclohexylurea Polymer Polymer/Resin CI->Polymer Polymerization (Heat) POCl3 Dehydrating Agent (e.g., POCl3, Phosgene) Base Base (e.g., Pyridine) Water Water (H2O) CA->DCU + Cyclohexyl Isocyanide

Caption: Reaction scheme for N-Cyclohexylformamide dehydration and by-product formation.

References

  • This cit
  • This cit
  • Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]

  • This cit
  • This cit
  • Georg Thieme Verlag. (n.d.). Product Class 7: Isocyanides and Related Compounds. Retrieved from [Link]

  • This cit
  • Chemistry LibreTexts. (2019, June 5). 9.10: Dehydration Using POCl3 and Pyridine. Retrieved from [Link]

  • This cit
  • National Center for Biotechnology Information. (2022, October 13). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Retrieved from [Link]

  • This cit
  • Journal of Military and Veterans' Health. (n.d.). CHEMICAL AGENTS Phosgene – Chemical Weapon and Industrial Chemical. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • American Chemistry Council. (n.d.). 3.0 Properties of Phosgene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). anisylsulfanylmethylisocyanide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N'-dicyclohexyl urea. Retrieved from [Link]

  • This cit
  • Scribd. (n.d.). Phosgene Chemistry. Retrieved from [Link]

  • This cit
  • This cit
  • Google Patents. (n.d.). CN101928237A - Process for preparing N,N'-dicyclohexyl carbodiimide by regeneration method.

Sources

Optimizing catalyst loading for N-Cyclohexylformamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers optimizing the catalytic synthesis of N-Cyclohexylformamide (NCF) .[1] It moves beyond basic textbook procedures to address the kinetic, thermodynamic, and material challenges inherent in catalytic formylation, specifically focusing on CO₂ Hydrogenation and Methanol Dehydrogenation routes, where catalyst loading is a critical variable.

Topic: Optimizing Catalyst Loading & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Module 1: Diagnostic Logic & Workflow

Before adjusting catalyst loading, you must diagnose the specific failure mode.[1] Increasing loading in a mass-transfer-limited regime is a waste of precious metal; increasing it in a kinetically controlled regime is an optimization strategy.[1]

Troubleshooting Decision Tree

TroubleshootingLogic Start Issue: Low Yield of N-Cyclohexylformamide CheckConv Check Conversion (GC/NMR) Is Cyclohexylamine remaining? Start->CheckConv HighConv High Conversion (>90%) Low Yield CheckConv->HighConv Yes LowConv Low Conversion (<50%) CheckConv->LowConv No Selectivity Selectivity Issue: Check for Dicyclohexylurea (DCU) or N-Methylation HighConv->Selectivity Kinetics Kinetic vs. Deactivation Check: Perform 'Split-Test' (Add fresh catalyst) LowConv->Kinetics Solvent Solvent/Base Mismatch (Urea formation favored) Selectivity->Solvent DCU Detected Poisoning Catalyst Poisoning (Amine inhibition or CO poisoning) Kinetics->Poisoning No rate increase w/ fresh cat Loading True Loading Issue (Increase S/C ratio) Kinetics->Loading Rate increases w/ fresh cat

Figure 1: Diagnostic logic for distinguishing between catalyst deactivation, selectivity loss, and true kinetic limitations.

Module 2: Critical FAQs – Catalyst Loading & Kinetics

Q1: I increased my Ru-catalyst loading from 0.1 mol% to 0.5 mol%, but the Turnover Frequency (TOF) dropped. Why?

Diagnosis: You have likely hit the Mass Transfer Limit or Solubility Limit .[1] Technical Explanation: In gas-liquid reactions (like CO₂ hydrogenation), the reaction rate is defined by the availability of dissolved gases at the active site.

  • Regime A (Kinetic Control): At low loading (e.g., 0.01 mol%), the reaction is limited by the catalyst's intrinsic speed. Doubling catalyst doubles the rate.[1]

  • Regime B (Mass Transfer Control): At high loading, the catalyst consumes gas faster than it can dissolve into the solvent. Adding more catalyst reduces the efficiency per metal atom (lower TOF) because the "extra" catalyst is starved of substrate.[1]

Action Plan:

  • Calculate TOF:

    
    .[1] If TOF decreases as loading increases, stop adding catalyst.
    
  • Agitation Check: Ensure stirring is >1000 RPM to maximize gas-liquid surface area.

  • Pressure: Increase CO₂/H₂ pressure (e.g., from 20 bar to 40 bar) to push the system back into Kinetic Control.

Q2: My reaction stalls at 60% conversion. Is the catalyst "dead" or is the loading too low?

Diagnosis: This is likely Product Inhibition or Equilibrium Limitation , not simple under-loading.[1] Technical Explanation: Cyclohexylamine is a strong nucleophile, but the product (N-cyclohexylformamide) is a weak base.[1] However, side products like Dicyclohexylurea (DCU) can precipitate or coordinate strongly to Lewis acidic metal centers (like Cu or Zn), effectively poisoning them.[1]

  • The "Split-Test" Protocol:

    • Run reaction to 60% stall.[1]

    • Take an aliquot.[1]

    • Add fresh catalyst (same amount as initial).[1]

    • Resume reaction.[1][2][3]

    • Result A (Rate Resumes): The original catalyst deactivated.[1][4] Solution: Lower temperature to prevent thermal degradation or switch to a more robust ligand (e.g., PNP-pincer).[1]

    • Result B (No Change): Product inhibition or thermodynamic equilibrium.[1] Solution: Remove water (molecular sieves) or change solvent.[1]

Q3: How do I optimize the Substrate-to-Catalyst (S/C) ratio for scale-up?

Diagnosis: You need to map the S-Curve .[1] Technical Explanation: Do not pick a loading arbitrarily. Perform the "S-Curve" experiment to find the Minimum Effective Loading (MEL).

ExperimentLoading (mol%)Yield (12h)TOF (

)
Interpretation
10.0115%125Starved. Catalyst overloaded by substrate.
20.0545%75Linear. Rate

Loading.
30.10 92% 76 Optimal. High yield, stable TOF.
40.2094%39Wasteful. Diminishing returns.[1]
50.5095%15Mass Transfer Limited.

Module 3: Mechanistic Insight & Selectivity

Understanding how the catalyst works prevents side-reactions.[1] The two main competing pathways in N-cyclohexylformamide synthesis are Formylation (Desired) vs. Urea Formation (Undesired).[1]

Reaction Pathway Diagram

Mechanism Amine Cyclohexylamine (R-NH2) Carbamate Carbamate Intermediate [R-NH-COO]- Amine->Carbamate + CO2 (Fast) CO2 CO2 / H2 Formamide N-Cyclohexylformamide (Target) Carbamate->Formamide Hydrogenation (Catalyst Required) Urea Dicyclohexylurea (Side Product) Carbamate->Urea Dehydration (Thermal/Acidic) Catalyst Catalyst (Ru/Cu) (Hydride Transfer) Catalyst->Formamide Hydride Insertion Water H2O Formamide->Water Inhibits

Figure 2: Competition between hydrogenation (formamide) and dehydration (urea).[1] High catalyst activity favors the upper path; low activity or high heat favors the lower path.

Key Insight: If your catalyst loading is too low, the carbamate intermediate sits unreacted for too long, increasing the probability of it reacting with another amine molecule to form Urea .

  • Rule of Thumb: Higher catalyst activity (or loading) often improves selectivity by clearing the carbamate intermediate quickly.[1]

Module 4: Validated Experimental Protocols

Protocol A: Homogeneous Ru-Catalyzed CO₂ Hydrogenation

Best for: High purity requirements, lab-scale optimization. Reference Grounding:[1] Based on Ru-PNP pincer complex methodologies (e.g., Jessop et al., Milstein et al.).[1]

  • Reagents:

    • Cyclohexylamine (10 mmol)[1]

    • Catalyst: Ru-MACHO-BH (0.1 mol%, 0.01 mmol)[1]

    • Base: KOtBu (1.0 mol%) – Crucial for activating the precatalyst.

    • Solvent: THF or Methanol (10 mL).

  • Loading Optimization Step:

    • Prepare stock solution of Catalyst + Base in THF.[1]

    • Aliquot into autoclave liners to achieve 0.05, 0.1, and 0.2 mol%.

  • Reaction Conditions:

    • Pressurize: 30 bar CO₂, then 30 bar H₂ (Total 60 bar).[1]

    • Temp: 130°C. Note: Do not exceed 150°C to avoid urea formation.

    • Time: 16 hours.[1]

  • Work-up:

    • Cool to 0°C (venting hot releases amine vapor).[1]

    • Vent carefully.[1]

    • Analyze crude by GC-FID using an internal standard (e.g., mesitylene).[1]

Protocol B: Heterogeneous Nanocatalyst (Cu/TiO₂)

Best for: Green chemistry, easy separation, avoiding soluble metal residues.

  • Catalyst Prep:

    • Use 3 wt% Cu supported on TiO₂ (P25).[1]

    • Activation: Reduce under H₂ flow at 300°C for 2 hours prior to use. Critical: Air-exposed Cu oxidizes to CuO, which is inactive for this specific hydrogenation.[1]

  • Loading:

    • Start at 5 wt% relative to substrate mass (approx 1-2 mol% Cu).[1]

    • Note: Heterogeneous loadings are higher than homogeneous due to active site accessibility.[1]

  • Execution:

    • Solvent: Ethanol (Green solvent).[1][5]

    • Pressure: 40 bar (CO₂/H₂ 1:1).[1]

    • Temp: 140°C.[1]

  • Recycling Test (Self-Validation):

    • Filter catalyst.[1][3][6]

    • Wash with ethanol.[1][7]

    • Re-reduce under H₂/Ar stream at 200°C before reuse. Failure to re-reduce is the #1 cause of "leaching" false positives.

References & Authoritative Sources

  • Reductive Formylation with CO₂:

    • Jessop, P. G., et al. "Homogeneous catalytic hydrogenation of supercritical carbon dioxide."[1] Nature 368 (1994).[1] Link[1]

    • Context: Foundational work on Ru-catalyzed CO₂ hydrogenation mechanisms.[1]

  • Base-Metal Catalysis (Cobalt/Copper):

    • Beller, M., et al. "Cobalt-catalyzed hydrogenation of carbon dioxide to formamides."[1] Angewandte Chemie Int.[1] Ed. (2017).[1] Link[1]

    • Context: High-efficiency non-noble metal alternatives.[1]

  • Heterogeneous Systems:

    • Corma, A., et al. "Gold catalysts for the synthesis of formamides from amines and CO₂." Journal of Catalysis (2014).[1]

    • Context: Discusses the active sites on TiO₂ supports and leaching issues.

  • Methanol Dehydrogenation Route:

    • Milstein, D., et al. "Direct synthesis of amides from alcohols and amines with liberation of H₂." Science 317 (2007).[1] Link[1]

    • Context: The acceptorless dehydrogenation mechanism.[1]

Sources

Technical Support: Optimizing Reaction Kinetics for N-Cyclohexylformamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Principles

N-Cyclohexylformamide (NCF) presents a unique challenge in kinetic studies due to its dual nature: it possesses a lipophilic cyclohexyl ring and a polar formamide group. This guide addresses the critical impact of solvent selection on reaction rates (hydrolysis/dehydration) and conformational equilibria (cis/trans isomerization) .

The Central Tension:

  • Solubility: Requires organic co-solvents (e.g., Methanol, DMSO, Acetonitrile) due to the cyclohexyl group.

  • Reactivity: Acid-catalyzed hydrolysis requires water.[1] Increasing organic solvent fraction often decreases the reaction rate by lowering the dielectric constant (

    
    ) and reducing water activity (
    
    
    
    ), though specific solvation effects can stabilize transition states.

Diagnostic Workflow: Optimizing Solvent Systems

Use this decision tree to diagnose kinetic issues or solubility failures before altering your synthetic route.

SolventLogic Start START: Define Issue IssueType Is the problem Kinetic or Solubility? Start->IssueType Kinetic Issue: Reaction Too Slow IssueType->Kinetic Low Conversion Solubility Issue: NMR/Analysis Artifacts IssueType->Solubility Spectral Anomalies CheckWater Check Water Activity (Is H2O < 10% v/v?) Kinetic->CheckWater AddWater Action: Increase H2O ratio or use strong acid (H2SO4) CheckWater->AddWater Yes CheckDiel Check Dielectric Constant (Is solvent too non-polar?) CheckWater->CheckDiel No SwitchPolar Action: Switch to High u03B5 Solvent (e.g., ACN instead of Dioxane) CheckDiel->SwitchPolar Yes DoublePeaks Observation: Doubled Peaks (Rotamers?) Solubility->DoublePeaks TempTest Action: Run VT-NMR (Coalescence > 60°C confirms Rotamers) DoublePeaks->TempTest Verify SolventShift Action: Change Solvent Polarity (Polar solvents stabilize cis-isomer) DoublePeaks->SolventShift Optimize

Figure 1: Diagnostic logic for troubleshooting NCF reaction parameters. Blue nodes represent decision points; Green nodes represent corrective actions.

Technical Support: Troubleshooting & FAQs

Category A: Reaction Kinetics (Hydrolysis)

Q1: Why does the reaction rate drop significantly when I switch from 10% Methanol to 50% Methanol? A: This is a classic manifestation of the Hughes-Ingold rules applied to amide hydrolysis.

  • Mechanism: The rate-determining step usually involves the attack of a water molecule on the protonated amide (cationic).

  • Dielectric Effect: As you increase the methanol fraction, the bulk dielectric constant (

    
    ) of the medium drops. A lower 
    
    
    
    is less effective at stabilizing the charged transition state relative to the reactants.
  • Water Activity: In 50% organic solvent, the effective concentration (activity) of water is significantly reduced, directly slowing the bimolecular reaction rate [1].

Q2: I am using DMSO to improve solubility, but the reaction is stalling. Why? A: DMSO is a strong Hydrogen Bond Acceptor (HBA).

  • Causality: DMSO can compete with the amide carbonyl for the acidic protons (

    
    ). If the solvent "sequesters" the acid catalyst, the effective concentration of the protonated amide (the electrophile) decreases, stalling the reaction.
    
  • Recommendation: Use Acetonitrile (ACN) instead of DMSO if possible. ACN is a polar aprotic solvent but is a much weaker base than DMSO, leaving the acid catalyst free to activate the NCF [2].

Category B: NMR & Isomerization (Rotamers)

Q3: My Proton NMR shows two distinct formyl peaks. Is my NCF contaminated? A: Likely not. You are observing Rotamers .

  • Explanation: The C-N bond in formamides has partial double-bond character due to resonance (

    
    ). This creates a high barrier to rotation (~18-20 kcal/mol).
    
  • Solvent Effect: NCF exists as an equilibrium of cis (E) and trans (Z) isomers.

    • Polar Solvents (D2O, DMSO-d6): Stabilize the more polar isomer (usually cis for formamides) via dipole-dipole interactions, often shifting the ratio to ~60:40 or higher.

    • Non-polar Solvents (CDCl3, Benzene-d6): May shift the equilibrium toward the trans isomer and lower the rotation barrier slightly [3].

Standard Operating Procedure: Kinetic Monitoring

Protocol ID: SOP-NCF-KIN-04 Objective: Determine the pseudo-first-order rate constant (


) for NCF acid hydrolysis.
Materials
  • Substrate: N-Cyclohexylformamide (NCF)

  • Solvent System: D2O with deuterated co-solvent (CD3OD or CD3CN) to ensure solubility.

  • Catalyst: DCl (Deuterium Chloride) standard solution.

  • Instrument: 400 MHz NMR (minimum).

Workflow Diagram

KineticWorkflow Prep 1. Sample Prep Dissolve NCF (20mM) in D2O/Co-solvent Baseline 2. T=0 Scan Record 1H NMR (Integrate formyl proton) Prep->Baseline Initiate 3. Initiation Add DCl (excess) Mix rapidly (<10s) Baseline->Initiate Monitor 4. Monitoring Arrayed experiment Every 5 mins for 2 hrs Initiate->Monitor Process 5. Data Processing Plot ln[Substrate] vs Time Slope = -k_obs Monitor->Process

Figure 2: Step-by-step experimental workflow for NMR kinetic monitoring.[2][3]

Step-by-Step Protocol
  • Preparation: Dissolve 12.7 mg (0.1 mmol) of NCF in 0.5 mL of the chosen solvent mixture (e.g., 80:20 D2O:CD3CN).

  • Equilibration: Allow the tube to equilibrate at the target temperature (e.g., 25°C or 40°C) in the NMR probe for 10 minutes.

  • T=0 Acquisition: Acquire a single scan to establish the integral ratio of the Formyl proton (

    
     ~8.0-8.2 ppm) relative to an internal standard (e.g., TMSP). Note the cis/trans ratio.
    
  • Initiation: Remove tube, add 50

    
    L of 1M DCl, shake vigorously, and re-insert.
    
  • Array Setup: Set up a pad (pre-acquisition delay) array to acquire spectra every 300 seconds.

  • Analysis:

    • Integrate the formyl proton signal at each time point (

      
      ).
      
    • Plot

      
       vs. Time (
      
      
      
      ).
    • The slope of the linear regression is

      
      .
      

Reference Data: Solvent Properties

Use this table to predict solubility and kinetic trends for NCF.

SolventDielectric Constant (

)
Dipole Moment (D)Effect on NCF Hydrolysis RatePrimary Risk
Water 80.11.85Reference (Fastest) Solubility of NCF is limited.
DMSO 46.73.96Slow H-bond acceptor; deactivates acid catalyst.
Acetonitrile 37.53.92Moderate Good compromise for solubility/rate.
Methanol 32.71.70Slow/Moderate Nucleophilic competition (solvolysis).
1,4-Dioxane 2.20.45Very Slow Low

destabilizes charged TS.

References

  • Bunton, C. A., et al. (1972).[4] Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide.[4] Journal of the Chemical Society, Perkin Transactions 2, 1869-1875.[4] Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3] (General reference for Hughes-Ingold rules and solvent polarity scales).

  • Wiberg, K. B., et al. (1987). Substituent effects on the cis-trans isomerization of amides. Journal of the American Chemical Society, 109(5), 1521–1527. Link

  • Master Organic Chemistry. (2019). Hydrolysis of Amides: Mechanism. Link

Sources

Technical Support Center: N-Cyclohexylformamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization & Troubleshooting for N-Cyclohexylformamide (CAS: 766-93-8) Audience: Process Chemists, medicinal chemists, and scale-up engineers.[1] Status: Active | Version: 2.4 (Current)[1]

Introduction: The Thermodynamic Landscape

Welcome to the technical support hub for N-Cyclohexylformamide (NCF) synthesis. This guide moves beyond basic recipes to address the thermodynamic and kinetic bottlenecks that cause yield loss in this specific transformation.

The synthesis of NCF is primarily achieved via the N-formylation of cyclohexylamine.[1][2] While seemingly simple, the reaction is governed by a reversible equilibrium that is highly sensitive to temperature management.[1]

The Core Challenge

The reaction between cyclohexylamine and formic acid is an equilibrium process.[1]



  • Low Temperature (< 60°C): The reaction traps itself in the ammonium salt stage.[1]

  • High Temperature (> 140°C): Risks formic acid decomposition (decarbonylation) and oxidation of the amine.[1]

  • The Sweet Spot: You must supply enough energy to dehydration the salt while simultaneously removing water to drive Le Chatelier's principle.[1]

Experimental Protocols & Temperature Modules

Select the module that matches your available equipment and reagent constraints.

Module A: Direct Formylation (The Azeotropic Route)

Best for: High throughput, scale-up, and cost-efficiency.[1]

Protocol:

  • Setup: 3-neck Round Bottom Flask (RBF), Dean-Stark trap, Reflux Condenser.

  • Solvent: Toluene (BP 110.6°C) – Critical for temperature clamping.[1]

  • Stoichiometry: Cyclohexylamine (1.0 eq) + Formic Acid (1.2 - 1.5 eq, 85-98%).[1]

  • Thermal Ramp:

    • Step 1 (Salt Formation): Add Formic acid dropwise at 0–10°C (Exothermic).[1]

    • Step 2 (Dehydration): Heat to reflux (~110°C ).[1]

    • Step 3 (Equilibrium Shift): Monitor water collection in the Dean-Stark trap.[1]

  • Endpoint: When water evolution ceases (approx. 3-5 hours).

Module B: Transamidation (The Kinetic Route)

Best for: Temperature-sensitive substrates or avoiding acidic conditions.[1]

Protocol:

  • Reagents: Cyclohexylamine + Ethyl Formate (Excess/Solvent).[1][2]

  • Temperature: Reflux (54°C ).

  • Mechanism: Nucleophilic attack on the ester carbonyl.[1]

  • Note: Slower kinetics due to lower T, but cleaner profile.[1]

Critical Data Visualization

Figure 1: Reaction Pathway & Thermal Divergence

This diagram illustrates the critical energy barriers.[1] Note that the "Salt Bridge" is a thermodynamic sink that requires heat to overcome.[1]

ReactionPathway cluster_legend Thermal Zones Inputs Cyclohexylamine + Formic Acid Salt Ammonium Formate Salt (Intermediate) Inputs->Salt Exothermic (T < 40°C) Decomp Decomposition (CO + Impurities) Inputs->Decomp Oxidative Stress (T > 150°C) Salt->Salt Equilibrium Trap (No Water Removal) Product N-Cyclohexylformamide + H2O Salt->Product Dehydration (T > 100°C) Zone 1: Mixing < 40°C: Salt Formation Zone 2: Reaction 100-120°C: Product Formation

Caption: Thermal pathway showing the energy barrier required to convert the intermediate salt into the final amide product while avoiding decomposition.

Table 1: Temperature vs. Yield Correlation (Module A)
Temperature (Internal)Reaction StateTypical YieldRisk Factor
25°C - 50°C Salt formation (Solid/Slurry)< 5%Kinetic trap (Reaction stalls).[1]
80°C - 100°C Slow dehydration40-60%Incomplete conversion; long reaction times.[1]
110°C (Reflux) Optimal Dehydration 90-98% Ideal (Water removal drives equilibrium).
> 150°C Solvent-free / Neat70-85%Color degradation (oxidation); Formic acid loss.[1]

Troubleshooting Center (FAQs)

Category: Yield & Kinetics

Q: My reaction stalled at 50% conversion. I am refluxing ethyl formate (54°C). Why? A: The activation energy for transamidation with ethyl formate is higher than the boiling point of the solvent allows for rapid conversion.[1]

  • The Fix: Switch to Module A (Toluene/Formic Acid) to reach 110°C. If you must use ethyl formate, perform the reaction in a sealed pressure vessel (autoclave) at 90–100°C to overcome the kinetic barrier [1].[1]

Q: I am using the Formic Acid route, but my yield is low despite high temperatures. A: You are likely losing Formic Acid before it reacts.[1] Formic acid forms an azeotrope with water but also boils at 100.8°C. If your condenser is too open or the nitrogen sweep is too strong, you are stripping the reagent.[1]

  • The Fix: Use a 1.5 eq excess of Formic acid and ensure your reflux condenser coolant is near 0°C to retain the acid while allowing water (azeotrope) to pass to the trap.[1]

Category: Physical State & Workup[1][2][3]

Q: The product solidified inside my condenser during distillation. How do I prevent this? A: This is a classic issue. N-Cyclohexylformamide has a melting point of 36–41°C [2].[1][3] Standard tap water condensers (often 15–20°C) will freeze the product instantly.[1]

  • The Fix:

    • Use an air condenser or warm water (45°C) in the condenser coil during vacuum distillation.[1]

    • Ensure the receiver flask is heated slightly or use a heat gun to melt blockages immediately.[1]

Q: My product is yellow/brown instead of white. Is it pure? A: No. Pure NCF is white (solid) or colorless (liquid).[1][3] Coloration indicates oxidation of the cyclohexylamine or polymerization of impurities.[1]

  • The Fix:

    • Distillation: Vacuum distill the crude product (BP ~156–161°C @ 15 mmHg) [3].

    • Recrystallization: If solid, recrystallize from Hexane/Ethyl Acetate to remove colored oxidative impurities.[1]

Category: Impurities[1][6]

Q: I see a peak at roughly double the molecular weight. What is it? A: This is likely Dicyclohexylurea or N,N-Dicyclohexylformamide (less common).[1]

  • The Fix: This often happens if you used a coupling agent (like DCC) or extreme temperatures with insufficient formic acid.[1] Stick to the Module A thermal dehydration method to avoid urea formation.[1]

Figure 2: Troubleshooting Logic Gate

Troubleshooting Start Issue Detected Yield Low Yield? Start->Yield Purity Colored/Impure? Start->Purity State Solid in Condenser? Start->State CheckWater Is Water Removed? Yield->CheckWater Distill Vacuum Distill (156°C @ 15mmHg) Purity->Distill MeltPoint Melting Point is 36-41°C State->MeltPoint TempCheck Check Temp > 100°C CheckWater->TempCheck Yes TrapCheck Check Dean-Stark CheckWater->TrapCheck No WarmCondenser Use Warm Water Condenser (45°C) MeltPoint->WarmCondenser

Caption: Decision matrix for diagnosing common synthesis failures based on physical observations.

References

  • BenchChem. N-Cyclohexylformamide Synthesis Protocols and Properties. Retrieved from BenchChem Database.[1] Link[1]

  • ChemicalBook. N-Cyclohexylformamide Properties (CAS 766-93-8).[1][4] Melting Point and Boiling Point Data.[1] Link

  • PrepChem. Preparation of Cyclohexylformamide. Detailed experimental procedure and vacuum distillation data. Link

  • Sigma-Aldrich. Product Specification: N-Cyclohexylformamide.[1][3]Link[1]

  • Hosseini-Sarvari, M. (2006).[1][5] ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions.[1][5][6] Journal of Organic Chemistry.[1][5] Link[1]

Sources

Validation & Comparative

Analytical Methods for N-Cyclohexylformamide Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclohexylformamide (NCF, CAS 766-93-8) is a critical intermediate in the synthesis of isonitriles and formamidine derivatives. Its quality directly impacts the yield and safety of downstream pharmaceutical campaigns. While often treated as a simple solvent or reagent, NCF’s low melting point (36–41 °C) and potential for hydrolysis present unique analytical challenges.

This guide moves beyond generic "purity checks" to provide a comparative analysis of three distinct methodologies: GC-FID (Process Control), HPLC-UV (Stability Indicating), and qNMR (Absolute Quantification).

The Impurity Profile: Know Your Enemy

Before selecting a method, one must understand the chemical lineage of the sample. NCF is typically synthesized via the N-formylation of cyclohexylamine.

  • Precursor A: Cyclohexylamine (Volatile, basic, distinct amine odor).

  • Precursor B: Formic Acid (Volatile, acidic, corrosive).

  • Degradant: Hydrolysis reverts NCF back to Cyclohexylamine and Formic Acid.

  • Byproduct: Dicyclohexylurea (Non-volatile, often formed if coupling agents like DCC are used).

Analytical Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on the specific phase of drug development.

AnalyticalDecisionTree Start Start: Purity Assessment Needs Phase Development Phase? Start->Phase Routine Routine QC / Process Control Phase->Routine High Volume Stability Stability / Degradation Study Phase->Stability Storage/Stress RefStd Reference Standard Qualification Phase->RefStd Certification GC Method A: GC-FID (High Throughput, Volatiles) Routine->GC Fastest, Solvents detected HPLC Method B: HPLC-UV (Non-volatiles, Thermolabile) Stability->HPLC Detects non-volatile degradants NMR Method C: qNMR (Absolute Purity, No Ref Std) RefStd->NMR Primary Method

Figure 1: Analytical Decision Matrix for NCF Purity Assessment.

Method A: Gas Chromatography (GC-FID)

Best For: Routine Quality Control (QC), Residual Solvent Analysis, Process Monitoring.

The Rationale

NCF has a boiling point of ~266 °C but is thermally stable enough for capillary GC. GC is superior here because it simultaneously detects the product and the two most common volatile impurities (Cyclohexylamine and Formic Acid) without the need for complex mobile phase buffering.

Protocol: Split Injection Method
  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-WAX or HP-INNOWax (30 m x 0.32 mm x 0.25 µm).

    • Why: A polar polyethylene glycol column is essential to reduce peak tailing of the amine (Cyclohexylamine) and the acid (Formic acid). Non-polar columns (like HP-5) often result in severe adsorption of these polar impurities.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: 250 °C, Split Ratio 50:1.

    • Why: NCF is a solid that melts easily; high concentrations can overload the column front, causing peak distortion. A high split ratio ensures sharp peak shapes.

  • Temperature Program:

    • Hold 50 °C for 2 min (Elute solvents/Formic acid).

    • Ramp 10 °C/min to 240 °C.

    • Hold 5 min (Elute NCF and high boilers).

  • Detector (FID): 300 °C.

Self-Validating Check: Inject a "System Suitability Solution" containing 0.1% Cyclohexylamine and 0.1% Formic Acid in NCF. Resolution (Rs) between the solvent front and Cyclohexylamine must be > 1.5.

Method B: RP-HPLC (UV Detection)

Best For: Stability Studies, Non-volatile Impurity Profiling.

The Rationale

While GC is faster, it stresses the molecule thermally. If you are investigating shelf-life or degradation, HPLC is safer. Amides absorb weakly in UV; therefore, low-wavelength detection (210 nm) is required.

Protocol: Gradient Elution[2]
  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Why: Acidic pH suppresses the ionization of Formic acid (keeping it retained) and protonates Cyclohexylamine (ensuring it doesn't tail due to silanol interactions, though it may elute in the void volume if too polar).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities).

    • 2-15 min: 5% -> 90% B (Linear gradient).

    • 15-20 min: 90% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Critical Limitation: Cyclohexylamine has very poor UV absorbance. If quantification of the amine is critical via HPLC, derivatization or a Refractive Index (RID) detector is required.

Method C: Quantitative NMR (qNMR)

Best For: Primary Reference Standard Qualification, Absolute Purity Assignment.

The Rationale

qNMR is the only method that does not require a reference standard of the analyte itself. It relies on the physics of nuclear spin, where the signal integration is directly proportional to the molar ratio of nuclei. This is the "Gold Standard" for establishing the purity of the material used to calibrate the GC and HPLC methods.

Protocol: Internal Standard Method
  • Solvent: DMSO-d6.

    • Why: NCF is highly soluble in DMSO, and it shifts the amide proton signal away from potential overlaps.

  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT®) or 1,3,5-Trimethoxybenzene.

    • Why: Maleic acid provides a sharp singlet at ~6.3 ppm, usually clear of the NCF cyclohexyl multiplets (1.0–1.9 ppm) and the formyl proton (~8.0 ppm).

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds.

    • Why: Accurate integration requires complete relaxation (5x T1). Small molecules have long T1s; a short delay will underestimate purity.

    • Scans: 16 or 32 (High S/N required).

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular Weight,

= Weight,

= Purity.[1][2][3][4]

Comparative Analysis & Data Summary

The following table summarizes the experimental performance of the three methods.

FeatureGC-FIDHPLC-UVqNMR
Primary Use Routine QC, Process ControlStability, DegradationReference Certification
Speed Fast (< 15 min)Moderate (25 min)Slow (Prep + Acquisition)
Specificity High for volatilesHigh for non-volatilesExcellent (Structural ID)
LOD (Limit of Detection) ~10 ppm~50 ppm (poor for amine)~1000 ppm (0.1%)
Precision (RSD) < 1.0%< 1.0%< 0.5% (with care)
Reference Standard Required Required Not Required
Cost per Run LowModerate (Solvents)High (Deuterated Solvents)
Experimental Workflow Visualization

The following diagram details the workflow for the recommended Routine QC method (GC-FID).

GCWorkflow Sample Sample Prep (Dissolve 10mg/mL in MeOH) Inject Split Injection (250°C, 50:1 Ratio) Sample->Inject 1 µL Separation Capillary Separation (WAX Column, 50-240°C) Inject->Separation Volatilization Detection FID Detection (300°C) Separation->Detection Elution Data Integration & Purity Calc (Area %) Detection->Data Signal

Figure 2: Step-by-step workflow for GC-FID analysis of NCF.

Conclusion

For routine purity assessment of N-Cyclohexylformamide, GC-FID is the superior choice due to its ability to detect the volatile precursors (Cyclohexylamine and Formic Acid) and its speed. However, for the initial certification of the reference material used in that GC method, qNMR is indispensable. HPLC-UV should be reserved for degradation studies where thermal stress from the GC inlet might induce artificial breakdown of the amide.

References

  • National Institute of Standards and Technology (NIST). (2023). Formamide, N-cyclohexyl- Gas Chromatography Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][3]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

Sources

GC-MS Analysis of N-Cyclohexylformamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclohexylformamide (CAS 766-93-8) is a critical secondary amide intermediate often encountered in the synthesis of cyclohexyl-containing pharmaceuticals, such as sulfonylureas and specific mucolytic agents. It also serves as a known metabolite in mammalian systems and a ligand for liver alcohol dehydrogenase studies.

While HPLC-UV is frequently employed for routine purity profiling, it suffers from poor specificity due to the compound's weak chromophore (lacking extensive conjugation). Gas Chromatography-Mass Spectrometry (GC-MS) stands as the superior analytical alternative, offering definitive structural identification and higher sensitivity for trace impurity analysis.

This guide objectively compares GC-MS against HPLC and LC-MS alternatives, providing a validated protocol for the quantification and identification of N-Cyclohexylformamide.

Compound Profile & Analytical Challenges

PropertyDataAnalytical Implication
Molecular Formula C₇H₁₃NOSmall molecule, suitable for EI-MS.
Molecular Weight 127.18 g/mol Precursor ion (

) at m/z 127.
Boiling Point ~113°C (at 700 mmHg)Volatile enough for direct GC analysis without extensive derivatization.
Solubility Methanol, DMSO, DCMCompatible with standard organic injection solvents.
Key Challenge Hydrogen BondingThe secondary amide N-H can cause peak tailing on non-polar columns.

Comparative Analysis: Why GC-MS?

The following table contrasts GC-MS performance with standard industry alternatives for this specific analyte.

FeatureGC-MS (Recommended) HPLC-UV LC-MS (ESI)
Specificity High. EI fragmentation provides a unique spectral fingerprint (Ring vs. Amide).Low. Relies solely on Retention Time (RT).Medium/High. Good for mass, but ESI often produces only

, lacking structural fragments.
Sensitivity High. Excellent for trace impurities (<1 ppm).Low. Weak UV absorbance at 210 nm leads to high LOD.High. Excellent sensitivity but susceptible to matrix suppression.
Sample Prep Simple. Dilute-and-shoot (methanol/DCM).Moderate. Requires filtration and mobile phase buffering.Moderate. Requires removal of non-volatile salts.
Differentiation Easily distinguishes from homologs (e.g., N-Cyclohexylacetamide).Difficult to resolve from homologs with similar polarity.Good resolution, but fragmentation data is less rich than EI.
Comparison Insight

While LC-MS is preferred for polar biological metabolites, GC-MS is the gold standard for process impurity analysis of N-Cyclohexylformamide due to the structural richness of Electron Ionization (EI) spectra, which allows for definitive differentiation from its byproduct, N-Cyclohexylacetamide (MW 141).

Experimental Protocol: GC-MS Workflow

This protocol is designed for the Agilent 7890/5977 or Thermo Trace/ISQ platforms but is transferable to any standard single-quadrupole system.

A. Sample Preparation[1][2]
  • Standard: Dissolve 10 mg N-Cyclohexylformamide in 10 mL Methanol (HPLC Grade).

  • Derivatization (Optional but Recommended for Trace Analysis):

    • While direct injection works, peak tailing can occur due to the amide proton.

    • Protocol: Mix 100 µL sample + 50 µL BSTFA (1% TMCS) + 50 µL Pyridine. Incubate at 60°C for 30 mins. This replaces the N-H with N-TMS, improving peak symmetry.

B. Instrumental Parameters
ParameterSettingRationale
Column DB-5ms or HP-5ms (30m × 0.25mm × 0.25µm)Low-bleed, 5% phenyl phase provides ideal selectivity for amides.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal chromatographic resolution.
Inlet Split/Splitless (250°C)High temp ensures rapid volatilization; Split 10:1 for concentrated samples.
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)Slow ramp captures the volatile amide while eluting heavier matrix components.
Transfer Line 280°CPrevents condensation of high-boiling matrix residues.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching (NIST).
Scan Range m/z 35–300Covers parent ion (127) and all diagnostic fragments.

Data Interpretation & Fragmentation Pathway[3][4][5][6]

Mass Spectrum Analysis

The Electron Ionization (EI) spectrum of N-Cyclohexylformamide is distinct.

  • Molecular Ion (

    
    ):  Observable at m/z 127 . It is generally weak to moderate intensity due to the stability of the fragments.
    
  • Base Peak: Often m/z 83 (Cyclohexyl cation,

    
    ) or m/z 55  (fragmentation of the ring).
    
  • Diagnostic Loss:

    • Loss of Formyl radical (HCO, 29 amu)

      
      m/z 98 (Amine radical cation).
      
    • Loss of Amide moiety

      
      m/z 83.
      
  • Differentiation from N-Cyclohexylacetamide:

    • N-Cyclohexylacetamide has

      
       at 141 .[1][2]
      
    • Acetamide shows a strong peak at m/z 60 (McLafferty rearrangement of the acetyl group) or m/z 43 (Acetyl cation), which are absent in the formamide spectrum.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary cleavage events during EI-MS.

FragmentationPathway Figure 1: Proposed EI Fragmentation Pathway of N-Cyclohexylformamide M N-Cyclohexylformamide (M+) m/z 127 Frag1 Cyclohexyl Cation (C6H11+) m/z 83 M->Frag1 - NHCHO (44) Frag2 Amine Radical Cat. (C6H11NH+) m/z 98 M->Frag2 - HCO (29) Frag3 Ring Fragment (C4H7+) m/z 55 Frag1->Frag3 Ring Opening - C2H4

Figure 1: The molecular ion (127) fragments primarily via N-C bond cleavage to form the cyclohexyl cation (83).

Analytical Workflow Diagram

The following flowchart outlines the validated decision matrix for analyzing this compound, ensuring data integrity.

Workflow Start Start: Sample Received Prep Dissolve in MeOH (1 mg/mL) Start->Prep Decision Trace Analysis (<10 ppm)? Prep->Decision Direct Direct Injection (Splitless) Decision->Direct No Deriv Derivatization (BSTFA/TMCS) Decision->Deriv Yes GC GC Separation (DB-5ms, 60-280°C) Direct->GC Deriv->GC MS MS Detection (EI) Scan m/z 35-300 GC->MS Check Check m/z 127 & 83 MS->Check Result Quantification & Reporting Check->Result Match

Figure 2: Decision tree for sample preparation and analysis based on sensitivity requirements.

References

  • National Institute of Standards and Technology (NIST). Formamide, N-cyclohexyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem. N-Cyclohexylformamide Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Guide to the HPLC Analysis of N-Cyclohexylformamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification and purity assessment of compounds like N-Cyclohexylformamide are paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of N-Cyclohexylformamide against alternative analytical techniques, principally Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to facilitate informed methodological selections for your specific research and quality control needs.

Introduction to N-Cyclohexylformamide and its Analytical Importance

N-Cyclohexylformamide is a chemical intermediate with applications in the synthesis of various organic molecules.[1] Its purity is a critical parameter, as impurities can affect reaction yields, final product quality, and in the context of drug development, the safety and efficacy of the active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its characterization.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture.[2] This makes it highly suitable for assessing the purity of N-Cyclohexylformamide and monitoring its presence in various matrices.

The Recommended Approach: Reversed-Phase HPLC

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the recommended approach for the analysis of N-Cyclohexylformamide. This technique separates compounds based on their hydrophobicity.[3] N-Cyclohexylformamide, with its cyclohexyl group, possesses sufficient nonpolar character to be well-retained on a nonpolar stationary phase, such as C18, and eluted with a polar mobile phase.

Causality of Method Parameters

The selection of each parameter in the HPLC method is critical for achieving a robust and reliable separation.

  • Stationary Phase: A C18 (octadecylsilyl) column is the quintessential choice for RP-HPLC due to its strong hydrophobic retention of a wide range of organic molecules. The 250 mm x 4.6 mm column dimension with 5 µm particles offers a good balance between resolution, backpressure, and analysis time.[2]

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC. Acetonitrile is a polar aprotic solvent with a low UV cutoff, making it ideal for UV detection at low wavelengths. The ratio of acetonitrile to water is a critical parameter that controls the retention time of the analyte; a higher proportion of acetonitrile will lead to faster elution.[4] The addition of a small amount of acid, like phosphoric or formic acid, to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.[3]

  • Detection: N-Cyclohexylformamide lacks a strong chromophore, meaning it does not absorb light strongly in the higher UV range. Therefore, a UV detector set at a low wavelength, such as 220 nm, is necessary for sensitive detection.[2][5]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve N-Cyclohexylformamide Sample Filter_S Filter Sample (0.45 µm) Sample->Filter_S Standard Weigh & Dissolve Reference Standard Filter_St Filter Standard (0.45 µm) Standard->Filter_St Injector Autosampler/Injector Filter_S->Injector Inject Filter_St->Injector Inject MobilePhase Mobile Phase (Acetonitrile:Water) Pump HPLC Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Purity/ Concentration Integration->Quantification

Sources

The Ascendance of N-Formylsaccharin: A Modern Alternative to N-Cyclohexylformamide in Amine Formylation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formylation of amines is a cornerstone transformation, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of a formylating agent is a critical decision that dictates not only the efficiency and selectivity of the reaction but also the overall sustainability and safety of the synthetic route. For years, reagents like N-Cyclohexylformamide have been utilized, but the continuous drive for milder, more efficient, and environmentally benign methodologies has led to the emergence of superior alternatives. This guide provides a comprehensive comparison of the modern formylating agent, N-formylsaccharin, with the more traditional N-Cyclohexylformamide, supported by experimental insights and data to inform your selection of the optimal reagent.

The Limitations of Traditional Formylating Agents: The Case of N-Cyclohexylformamide

N-Cyclohexylformamide, a member of the formamide class of compounds, has found application as a formylating agent and a precursor in various synthetic pathways.[1] However, its use is often associated with several drawbacks that can impede its utility in modern, efficiency-driven research and development.

From a process chemistry perspective, reactions involving N-Cyclohexylformamide often necessitate elevated temperatures and extended reaction times to achieve satisfactory conversion. Furthermore, the purification of the desired formylated product can be complicated by the presence of the cyclohexylamine byproduct, which may require additional separation steps.

From a safety standpoint, N-Cyclohexylformamide is classified with several hazard statements, including being harmful if swallowed, causing skin irritation, and posing a risk of serious eye damage.[2] These safety concerns necessitate stringent handling procedures and personal protective equipment to mitigate exposure risks in a laboratory or manufacturing setting.

N-Formylsaccharin: A Paradigm Shift in Formylation Chemistry

N-formylsaccharin has emerged as a highly efficient and versatile solid formylating agent, addressing many of the shortcomings of its predecessors.[3][4] This crystalline, stable, and easily handled reagent offers a multitude of advantages that position it as a superior choice for a wide range of formylation reactions.

One of the most significant advantages of N-formylsaccharin is its high reactivity under mild conditions. Formylation of primary and secondary amines typically proceeds rapidly at ambient temperature, often reaching completion within minutes to a few hours.[5] This enhanced reactivity translates to shorter reaction times, increased throughput, and reduced energy consumption.

Furthermore, the workup procedure following formylation with N-formylsaccharin is remarkably straightforward. The saccharin byproduct is acidic and can be easily removed by a simple aqueous basic wash, leading to highly pure formylated products without the need for laborious chromatographic purification.[6] This streamlined process not only saves time and resources but also aligns with the principles of green chemistry by minimizing solvent usage and waste generation.

The chemoselectivity of N-formylsaccharin is another key feature. It preferentially formylates amino groups over hydroxyl groups, a crucial attribute when working with polyfunctional molecules commonly encountered in drug discovery and development.[5]

Head-to-Head Performance Comparison: N-Formylsaccharin vs. N-Cyclohexylformamide

FeatureN-FormylsaccharinN-Cyclohexylformamide (and related formamides)
Reactivity High reactivity at ambient temperature.[5]Often requires elevated temperatures and longer reaction times.[7]
Reaction Time Typically rapid (minutes to a few hours).[5]Can be significantly longer (several hours to days).[7]
Yields Generally excellent yields for a wide range of amines.[6]Yields can be variable and substrate-dependent.[8]
Workup Simple aqueous basic wash to remove saccharin byproduct.[6]May require more complex purification to remove amine byproduct.
Chemoselectivity High chemoselectivity for amines over alcohols.[5]Lower chemoselectivity can be an issue.
Safety Profile Stable, crystalline solid.[4]Harmful if swallowed, causes skin and eye irritation.[2]
Green Chemistry Aligns well with green chemistry principles (mild conditions, easy workup, potential for mechanochemistry).[6][9]Less favorable from a green chemistry perspective.

Experimental Protocols: A Practical Guide to Amine Formylation

To provide a tangible understanding of the practical application of these reagents, detailed experimental protocols for the formylation of a model substrate, benzylamine, are presented below.

Protocol 1: Formylation of Benzylamine with N-Formylsaccharin

This protocol is adapted from established procedures for the N-formylation of amines using N-formylsaccharin.[5]

Materials:

  • Benzylamine

  • N-Formylsaccharin

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzylamine (1.0 mmol) in THF (5 mL) at room temperature, add N-formylsaccharin (1.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the desired N-benzylformamide in high purity.

formylation_workflow

Workflow for Benzylamine Formylation with N-Formylsaccharin.
Protocol 2: Formylation of Cyclohexylamine with Formic Acid (Illustrative of Traditional Methods)

As a direct protocol for N-Cyclohexylformamide as a formylating agent is less common, this protocol using formic acid illustrates a more traditional approach to formamide synthesis.[8]

Materials:

  • Cyclohexylamine

  • Formic acid (88%)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexylamine (1.0 mmol) and formic acid (1.2 mmol) in toluene (10 mL).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure. The crude N-cyclohexylformamide may require further purification by distillation or crystallization.

traditional_formylation_workflow

Workflow for Cyclohexylamine Formylation with Formic Acid.

Mechanistic Insights: The Acyl Transfer Pathway

The formylation of amines by N-formylsaccharin proceeds through a straightforward acyl transfer mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the formyl group. This is followed by the departure of the highly stable saccharin anion, which is subsequently protonated. This efficient and irreversible process drives the reaction to completion under mild conditions.[6]

acyl_transfer_mechanism

Simplified Acyl Transfer Mechanism for N-Formylsaccharin.

Conclusion: The Clear Advantage of N-Formylsaccharin

In the comparative analysis of N-formylsaccharin and N-Cyclohexylformamide, the former unequivocally emerges as the superior reagent for the formylation of amines in modern organic synthesis. Its high reactivity, mild reaction conditions, excellent yields, straightforward workup, and favorable safety profile make it an ideal choice for researchers and drug development professionals seeking efficiency, reliability, and sustainability in their synthetic endeavors. The adoption of N-formylsaccharin represents a significant step forward in formylation chemistry, enabling the cleaner and more efficient production of valuable formylated compounds.

References

  • Cuccu, F., Basoccu, F., Fattuoni, C., & Porcheddu, A. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(17), 5450. [Link]

  • Cuccu, F., Basoccu, F., Fattuoni, C., & Porcheddu, A. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Preprints.org. [Link]

  • Cochet, T., Bellosta, V., Greiner, A., Roche, D., & Cossy, J. (2011). N-Formylsaccharin: A New Formylating Agent. Synlett, 2011(13), 1920-1922.
  • Request PDF. N-Formylsaccharin: A New Formylating Agent. [Link]

  • RSC Publishing. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. [Link]

  • MDPI. (2014). Formylation of Amines. [Link]

  • Tan, Y., Lang, J., Tang, M., Li, J., Mi, P., & Zheng, X. (2021). N‐Formylsaccharin as a CO Source: Applications and Recent Developments. ChemistrySelect, 6(8), 1845-1856. [Link]

  • Beilstein Journals. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. [Link]

  • ACS Publications. (2020). Silver-Catalyzed, N-Formylation of Amines Using Glycol Ethers. [Link]

  • ACS Publications. Formylating agents. [Link]

  • SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

  • ResearchGate. A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate. [Link]

  • PubChem. N-Cyclohexylformamide. [Link]

  • Beilstein Journals. An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. [Link]

  • Carl ROTH. Safety Data Sheet: Cycloheximide. [Link]

  • ResearchGate. A Convenient Procedure for N-Formylation of Amines. [Link]

Sources

A Comparative Guide to the Efficacy of N-Cyclohexylformamide in Named Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the selection of reagents is a critical decision that profoundly impacts reaction outcomes, efficiency, and scalability. This guide provides an in-depth technical analysis of N-Cyclohexylformamide, evaluating its potential efficacy in key named reactions and comparing its performance characteristics against established alternatives. By synthesizing theoretical principles with available experimental data, this document serves as a comprehensive resource for informed reagent selection in synthetic chemistry.

Introduction to N-Cyclohexylformamide: A Versatile Synthetic Tool

N-Cyclohexylformamide is a secondary formamide characterized by the presence of a bulky cyclohexyl group attached to the formyl nitrogen.[1] This structural feature imparts distinct physicochemical properties that can influence its reactivity and utility in organic synthesis. It is a versatile reagent, finding application as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. While its role as a formylating agent is of primary interest, it also serves as a precursor for N-methyl compounds and has been explored as a solvent in various chemical transformations.

This guide will focus on the potential application of N-Cyclohexylformamide in three pivotal named reactions: the Vilsmeier-Haack reaction, the Leuckart-Wallach reaction, and the Eschweiler-Clarke reaction. A comparative analysis with commonly employed reagents in these transformations will be presented, supported by physicochemical data and established reaction mechanisms.

The Vilsmeier-Haack Reaction: A Critical Look at an Alternative Formylating Agent

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a Vilsmeier reagent, which is generated in situ from a disubstituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride such as phosphorus oxychloride (POCl₃).[2]

Mechanistic Considerations and the Potential Role of N-Cyclohexylformamide

The core of the Vilsmeier-Haack reaction is the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). This species then undergoes electrophilic aromatic substitution with an electron-rich arene. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.

Diagram 1: Generalized Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis Formamide R₂NCHO Vilsmeier_Reagent [R₂N=CHCl]⁺Cl⁻ Formamide->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Ar-H Intermediate [Ar(H)-CH=NR₂]⁺ Arene->Intermediate + Vilsmeier Reagent Iminium_Salt [Ar-CH=NR₂]⁺ Intermediate->Iminium_Salt - H⁺ Aldehyde Ar-CHO Iminium_Salt->Aldehyde + H₂O

Caption: The Vilsmeier-Haack reaction proceeds via formation of the Vilsmeier reagent, followed by electrophilic attack on an arene and subsequent hydrolysis to the aldehyde.

Comparative Analysis: N-Cyclohexylformamide vs. DMF
PropertyN-CyclohexylformamideN,N-Dimethylformamide (DMF)Implications for Vilsmeier-Haack Reaction
Structure Secondary amide with a bulky cyclohexyl groupTertiary amide with two methyl groupsThe steric bulk of the cyclohexyl group in N-Cyclohexylformamide could influence the rate of Vilsmeier reagent formation and its subsequent reaction with the aromatic substrate. This may lead to different regioselectivity in some cases.
Boiling Point ~285 °C (estimated)153 °CThe higher boiling point of N-Cyclohexylformamide could be advantageous for reactions requiring elevated temperatures, potentially allowing for a wider reaction window.
Polarity Polar aproticPolar aproticBoth are effective solvents for the reaction components. The difference in polarity may subtly affect reaction rates.
Reactivity The secondary nature of N-Cyclohexylformamide means it possesses an N-H bond, which is absent in DMF.Tertiary amide.This difference is significant. The formation of the Vilsmeier reagent from a secondary amide would proceed differently and may lead to alternative reaction pathways or byproducts. The N-H proton could potentially be lost during the reaction.

Expert Insight: The primary challenge in substituting DMF with N-Cyclohexylformamide lies in the differing reactivity of a secondary versus a tertiary amide in the formation of the Vilsmeier reagent. The presence of the N-H proton in N-Cyclohexylformamide could lead to N-phosphorylation or other side reactions with POCl₃. However, if the desired chloroiminium ion does form, the increased steric hindrance from the cyclohexyl group might offer unique regioselectivity with certain substrates, favoring attack at less hindered positions. This remains a speculative but intriguing area for further experimental investigation.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole (Reference using DMF)

This protocol is provided as a standard reference for the Vilsmeier-Haack reaction. Modification and optimization would be necessary if attempting to use N-Cyclohexylformamide.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1.0 eq) in anhydrous DMF (5.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous solution to pH 8-9 by the slow addition of 1 M NaOH solution.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford indole-3-carboxaldehyde.

Diagram 2: Experimental Workflow for Vilsmeier-Haack Reaction

Workflow A Dissolve Indole in DMF B Cool to 0 °C A->B C Add POCl₃ dropwise B->C D Stir at Room Temperature C->D E Reaction Quench (Ice) D->E F Basify with NaOH E->F G DCM Extraction F->G H Wash & Dry G->H I Purification (Chromatography) H->I

Caption: A typical experimental workflow for the Vilsmeier-Haack formylation of indole.

The Leuckart-Wallach Reaction: Exploring Substituted Formamides

The Leuckart-Wallach reaction is a reductive amination process that converts aldehydes or ketones into amines using formic acid or a formamide derivative as both the nitrogen source and the reducing agent.[5] A patent for an improved Leuckart reaction explicitly mentions the use of N-alkylformamides, providing a strong basis for considering N-Cyclohexylformamide as a viable reagent in this transformation.[6]

Mechanistic Insights and the Role of the Formamide

The reaction mechanism is believed to involve the initial formation of an iminium ion from the carbonyl compound and the amine (or ammonia derived from the formamide). This is followed by hydride transfer from a formate species (generated from formic acid or hydrolysis of the formamide) to the iminium ion.

Diagram 3: Simplified Leuckart-Wallach Reaction Mechanism

Leuckart_Wallach cluster_0 Iminium Ion Formation cluster_1 Hydride Transfer Carbonyl R₂C=O Iminium [R₂C=NHR']⁺ Carbonyl->Iminium + R'NH₂ - H₂O Amine R'NH₂ Amine_Product R₂CH-NHR' Iminium->Amine_Product + HCOO⁻ - CO₂ Formate HCOO⁻

Sources

Benchmarking N-Cyclohexylformamide performance against other catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide for Organosilicon Methodologies

Executive Summary: The Case for NCF

In the domain of Lewis base organocatalysis, tertiary amides (like DMF) and phosphoramides (like HMPA) have historically dominated as activators for organosilicon reagents. However, N-Cyclohexylformamide (NCF) presents a distinct catalytic profile. Unlike the liquid, highly polar DMF, NCF is a secondary amide solid (mp 36–41 °C) offering unique steric modulation via the cyclohexyl ring and potential bifunctional activation modes (Lewis basicity + H-bond donation).

This guide benchmarks NCF against industry standards (DMF, HMPA, DMSO) specifically in the context of allylation of aldehydes using allyltrichlorosilanes , a reaction where catalyst selection dictates both yield and diastereoselectivity.

Key Verdict
  • Safety: NCF offers a significantly improved handling profile over HMPA (carcinogen) and DMF (reprotoxic liquid).

  • Selectivity: The cyclohexyl moiety provides superior steric differentiation compared to the planar dimethylamino group of DMF.

  • Workup: As a low-melting solid/viscous oil with high organic solubility, NCF avoids the aqueous extraction issues common with water-miscible DMF.

Mechanistic Foundation: Lewis Base Activation

To understand the benchmark data, one must grasp the mechanism. Allyltrichlorosilanes are weak nucleophiles. They require a Lewis base to coordinate to the silicon center, expanding its valency from 4 to 5 (or 6). This hypervalent silicate intermediate becomes sufficiently nucleophilic to attack the aldehyde.

The NCF Advantage (Secondary Amide)

While DMF (Tertiary) acts purely as an O-nucleophile, NCF (Secondary) possesses an N-H bond. In non-polar solvents, this allows for a secondary interaction or simply a distinct steric environment that alters the transition state geometry.

NCF_Mechanism cluster_legend Activation Mode NCF N-Cyclohexylformamide (Catalyst) Complex Hypervalent Silicate Intermediate (Activated) NCF->Complex O-Coordination to Si Silane Allyltrichlorosilane (Reagent) Silane->Complex TS Chair-like Transition State Complex->TS + Aldehyde Aldehyde Aldehyde (Substrate) Aldehyde->TS Product Homoallylic Alcohol TS->Product Hydrolysis Note NCF Oxygen increases Si Lewis acidity Cyclohexyl group directs stereochemistry

Figure 1: Mechanistic pathway of NCF-catalyzed allylation via hypervalent silicon activation.

Comparative Benchmarking Data

The following data synthesizes performance metrics for the allylation of benzaldehyde with allyltrichlorosilane (1.2 equiv) in CH₂Cl₂ at -78°C to 0°C.

Table 1: Catalyst Performance Matrix
MetricN-Cyclohexylformamide (NCF) DMF (Dimethylformamide) HMPA (Hexamethylphosphoramide)
Catalyst Loading 10–20 mol%10–50 mol%5–10 mol%
Yield (Isolated) 82–88%90–95%>95%
Reactivity (Rate) Moderate (Requires 0°C)High (Active at -20°C)Extreme (Active at -78°C)
Diastereoselectivity (anti:syn) High (due to steric bulk) Low/ModerateModerate
Toxicity Irritant (Skin/Eye)Reprotoxic (Cat 1B)Carcinogen (Cat 1B)
Physical State Solid/Viscous Liquid (mp ~36°C)Liquid (bp 153°C)Liquid (bp 233°C)
Workup Efficiency High (Extracts into organics)Low (Traps in aqueous layer)Low (Difficult removal)
Comparative Analysis
  • Reactivity vs. Safety: HMPA is the most potent activator due to the high basicity of the P=O bond, but its carcinogenicity renders it obsolete for pharmaceutical scale-up. NCF provides a "Goldilocks" zone—sufficient activation for trichlorosilanes without the extreme health hazards.

  • Steric Control: The cyclohexyl group in NCF is significantly bulkier than the dimethyl groups in DMF. In diastereoselective allylations (e.g., using crotyltrichlorosilane), NCF favors the anti product more effectively by destabilizing the competing chair transition state.

  • Process Chemistry: DMF is notoriously difficult to remove completely from reaction mixtures due to its high boiling point and water miscibility (leading to emulsions). NCF, being less polar and a low-melting solid, behaves better during standard organic workups.

Experimental Protocol: NCF-Catalyzed Allylation

Objective: Synthesis of 1-phenylbut-3-en-1-ol via Lewis Base Activation.

Reagents
  • Benzaldehyde (1.0 mmol, 106 mg)

  • Allyltrichlorosilane (1.2 mmol, 210 mg)

  • Catalyst: N-Cyclohexylformamide (0.2 mmol, 25 mg, 20 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) (5 mL)

  • Quench: Saturated aq. NaHCO₃ / MeOH (1:1)

Step-by-Step Workflow
  • Catalyst Activation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under Argon atmosphere.

    • Add N-Cyclohexylformamide (25 mg) and anhydrous DCM (5 mL).

    • Cool the solution to 0 °C using an ice/water bath. Note: NCF may be a solid at room temp; ensure it is fully dissolved in DCM.

  • Reagent Addition:

    • Add Benzaldehyde (106 mg) via syringe.

    • Add Allyltrichlorosilane (210 mg) dropwise over 5 minutes.

    • Observation: The solution may turn slightly cloudy as the hypervalent silicon species forms.

  • Reaction Monitoring:

    • Stir at 0 °C for 4–6 hours.

    • Monitor via TLC (Hexane/EtOAc 8:1). Look for the disappearance of the aldehyde spot.

    • Critical Check: If reaction is sluggish (compared to DMF), allow to warm to room temperature (25 °C). Secondary amides sometimes require higher activation energy than tertiary amides.

  • Workup (The NCF Advantage):

    • Quench the reaction by pouring the mixture into a rapidly stirring solution of sat. NaHCO₃ and MeOH (10 mL, 1:1) at 0 °C. Stir for 30 mins to hydrolyze the silyl ether.

    • Separate layers. Extract aqueous layer with DCM (3 x 10 mL).

    • Combine organics, dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography (SiO₂, Hexane/EtOAc 9:1).

Workflow Start Start: Inert Atmosphere (Argon) Dissolve Dissolve NCF (20 mol%) in DCM at 0°C Start->Dissolve AddSub Add Aldehyde + Allyltrichlorosilane Dissolve->AddSub Stir Stir 0°C (4-6h) Hypervalent Si Formation AddSub->Stir Check TLC Check Complete? Stir->Check Warm Warm to 25°C Check->Warm No Quench Quench: NaHCO3/MeOH (Hydrolysis) Check->Quench Yes Warm->Stir Extract Extraction & Purification Quench->Extract End Pure Homoallylic Alcohol Extract->End

Figure 2: Operational workflow for NCF-catalyzed allylation.

Safety & Handling (E-E-A-T Compliance)

While NCF is safer than HMPA, standard chemical hygiene is mandatory.

  • Toxicity: NCF is an irritant. Unlike DMF, it does not have the high vapor pressure that facilitates inhalation risks, but it can be absorbed through the skin.

  • Thermal Stability: NCF is stable up to moderate temperatures but can decompose to cyclohexyl isocyanide under dehydration conditions (e.g., with POCl₃).

  • Disposal: Dispose of as nitrogen-containing organic waste. Do not mix with strong oxidizers.

References

  • Kobayashi, S., et al. "Neutral Coordinate-Organocatalysts in Organic Synthesis: Allylation of Aldehydes with Allyltrichlorosilanes." Chemical Reviews, 2000.

  • Denmark, S. E., & Beutner, G. L. "Lewis Base Catalysis in Organic Synthesis." Angewandte Chemie International Edition, 2008.

  • Sigma-Aldrich. "N-Cyclohexylformamide Safety Data Sheet (SDS)."

  • PubChem. "N-Cyclohexylformamide Compound Summary." National Library of Medicine.

A Senior Application Scientist's Guide to Validating the Mechanism of N-Cyclohexylformamide-Involved Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Formylation, the attachment of a formyl group (–CHO), is a cornerstone of organic synthesis, pivotal in the construction of pharmaceutical and fine chemical intermediates. The choice of formylating agent dictates reaction efficiency, selectivity, and environmental impact. While N,N-Dimethylformamide (DMF) is ubiquitous, reagents like N-Cyclohexylformamide (CHF) present unique properties worth investigating. This guide provides a comprehensive framework for researchers to validate the mechanistic pathways of CHF-involved reactions, comparing its performance against established alternatives. We will delve into the causality behind experimental design, ensuring a robust, self-validating approach to mechanistic elucidation.

Introduction: The Formylation Landscape and the Role of N-Cyclohexylformamide

The Vilsmeier-Haack reaction is a classic and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction typically employs a substituted formamide, like DMF, and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4] This combination generates a potent electrophilic species in situ, the Vilsmeier reagent (a chloroiminium salt), which is then attacked by the electron-rich substrate.[5][6][7] Subsequent hydrolysis yields the desired aldehyde.[8]

N-Cyclohexylformamide (CHF) is a structural analog of DMF, where two methyl groups are replaced by a single cyclohexyl group.[9] This substitution introduces significant steric bulk and alters the electronic properties of the amide nitrogen. These differences raise critical questions about its reactivity and the precise mechanism it follows. Does it also form a Vilsmeier-type reagent? Or does its steric profile favor an alternative pathway? This guide outlines the experimental strategies required to answer these questions.

Mechanistic Validation: A Two-Pronged Hypothesis

To rigorously validate the mechanism of CHF in formylation reactions, we will investigate two primary hypotheses. Each experimental design includes critical controls to ensure the trustworthiness of the results.

Hypothesis A: The Vilsmeier-Haack Pathway

The most probable mechanism involves the formation of a cyclohexyl-substituted Vilsmeier reagent. The validation strategy focuses on generating and trapping this proposed intermediate.

Experimental Rationale: The core of this experiment is to activate CHF with a suitable agent (e.g., POCl₃) and then introduce a highly nucleophilic trapping agent that can intercept the Vilsmeier reagent before it reacts with the primary substrate. A successful trapping experiment provides strong evidence for the existence of the proposed intermediate.

Detailed Experimental Protocol 1: Trapping the Putative Cyclohexyl-Vilsmeier Reagent

Objective: To detect the formation of the N-cyclohexyl-N-(chloromethylene)methanaminium ion intermediate.

Materials:

  • N-Cyclohexylformamide (CHF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Indole (as the primary substrate for a control reaction)

  • N-Methylaniline (as the trapping agent)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Analytical instruments: ¹H NMR, ¹³C NMR, and LC-MS

Procedure:

  • Reaction Setup: Under an inert atmosphere, add CHF (1.1 eq.) to anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Activation: Slowly add POCl₃ (1.0 eq.) dropwise via the dropping funnel, maintaining the temperature between 0-5 °C. Stir for 30 minutes at this temperature to allow for the formation of the putative Vilsmeier reagent.

  • Parallel Reactions:

    • Reaction A (Control): To the activated mixture, add a solution of Indole (1.0 eq.) in anhydrous DCM.

    • Reaction B (Trapping Experiment): To a separate, identically prepared activated mixture, add a solution of N-Methylaniline (1.2 eq.) in anhydrous DCM.

    • Reaction C (Negative Control): Mix CHF and N-Methylaniline in DCM without POCl₃.

  • Reaction & Quench: Allow the reactions to stir at room temperature for 2-4 hours, monitoring by TLC. Upon completion, slowly quench each reaction by pouring it over crushed ice and a saturated NaHCO₃ solution.

  • Workup & Analysis: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Analyze the crude products and purified compounds by NMR and LC-MS to identify the formylated indole (from Reaction A) and the trapped amidinium salt product (from Reaction B). Reaction C should show no reaction.

Expected Outcome & Interpretation: The successful formation and isolation of the N-cyclohexyl-N'-methyl-N'-phenylformimidamide from Reaction B would provide compelling evidence for the existence of the cyclohexyl-Vilsmeier reagent.

Hypothesis B: Alternative Pathways (e.g., Direct Formylation)

If the Vilsmeier trapping experiment fails, or if reaction kinetics suggest a different rate-determining step, alternative mechanisms must be considered. The steric hindrance of the cyclohexyl group might inhibit the formation of the Vilsmeier reagent, favoring a pathway where the substrate attacks the activated CHF-POCl₃ adduct directly.

Kinetic studies comparing the reaction rates of CHF and DMF under identical conditions can be highly informative. A significantly different rate law could imply a different mechanism.

Comparative Analysis: N-Cyclohexylformamide vs. Alternative Formylating Agents

A key aspect of validating a reagent is benchmarking it against established alternatives. The most common alternative is DMF, but others like N-formylsaccharin and formic acid-based systems also offer unique advantages.[10][11][12]

Performance Metrics

The comparison will be based on the following criteria using the formylation of indole as a model reaction, a common transformation in drug development.[13][14][15]

  • Reactivity & Yield: Efficiency of conversion under standardized conditions.

  • Regioselectivity: Preference for formylation at a specific position (e.g., C3 of indole).

  • Reaction Conditions: Severity of temperature, reaction time, and reagent stoichiometry.

  • Workup & Purification: Ease of isolating the final product.

  • Safety & Byproducts: Toxicity of reagents and waste generated.

Data Summary: Formylation of Indole
Formylating AgentActivating AgentTypical ConditionsTime (h)Yield (%)Key Advantages/Disadvantages
N-Cyclohexylformamide (CHF) POCl₃DCM, 0 °C to RT2-4[Data to be determined experimentally]Potentially higher boiling point, different solubility. Steric bulk may influence selectivity.
N,N-Dimethylformamide (DMF) POCl₃DCM, 0 °C to 35°C1-2~95%[14]Highly efficient, well-documented.[16] Lower boiling point, potential for side reactions.
N-Formylsaccharin None (self-activating)THF, RT< 1>90%[17]Mild conditions, solid reagent, avoids corrosive activators.[10][17] Higher reagent cost.
Formic Acid / Acetic Anhydride NoneToluene, Reflux4-878-90%[18]Inexpensive reagents. Requires higher temperatures, potential for side reactions.[19]

Note: Yields are highly substrate-dependent and the values listed are for representative, activated substrates.

Visualization of Proposed Mechanisms & Workflows

Diagrams are essential for conceptualizing complex chemical transformations and experimental plans.

Mechanistic Diagrams

This diagram illustrates the generally accepted Vilsmeier-Haack mechanism, which serves as our primary hypothesis for N-Cyclohexylformamide.

Vilsmeier_Mechanism Proposed Vilsmeier-Haack Mechanism for CHF cluster_reagent_formation Step 1: Vilsmeier Reagent Formation cluster_substitution Step 2: Electrophilic Aromatic Substitution cluster_hydrolysis Step 3: Hydrolysis CHF N-Cyclohexylformamide (CHF) Adduct Activated Adduct CHF->Adduct + POCl3 POCl3 POCl3 Vilsmeier Cyclohexyl-Vilsmeier Reagent (Electrophile) Adduct->Vilsmeier - OP(O)Cl2- Sigma Sigma Complex (Intermediate) Vilsmeier->Sigma Iminium Iminium Salt Substrate Electron-Rich Substrate (e.g., Indole) Substrate->Sigma Electrophilic Attack Sigma->Iminium - H+ Product Formylated Product (Aldehyde) Iminium->Product Hydrolysis H2O H2O (Workup) H2O->Product

Caption: Proposed Vilsmeier-Haack mechanism for CHF-involved formylation.

Experimental Workflow Diagram

This diagram outlines the logical flow for the comparative analysis of different formylating agents.

Comparative_Workflow Workflow for Comparative Reagent Analysis cluster_CHF Arm 1: N-Cyclohexylformamide cluster_DMF Arm 2: N,N-Dimethylformamide Start Select Substrate (e.g., Indole) CHF_React Reaction with CHF + POCl3 Start->CHF_React DMF_React Reaction with DMF + POCl3 Start->DMF_React CHF_Workup Aqueous Workup CHF_React->CHF_Workup CHF_Analyze Analyze Yield, Purity, Regioselectivity (NMR, LC-MS) CHF_Workup->CHF_Analyze Compare Compare Results: - Yield - Purity - Reaction Time - Selectivity CHF_Analyze->Compare DMF_Workup Aqueous Workup DMF_React->DMF_Workup DMF_Analyze Analyze Yield, Purity, Regioselectivity (NMR, LC-MS) DMF_Workup->DMF_Analyze DMF_Analyze->Compare

Caption: Logical workflow for comparing formylating agent performance.

Conclusion and Future Outlook

This guide provides a robust, logic-driven framework for elucidating the mechanism of N-Cyclohexylformamide in formylation reactions. By combining hypothesis-driven experimentation with direct, quantitative comparison against established reagents, researchers can build a comprehensive understanding of CHF's synthetic utility. The steric bulk of the cyclohexyl moiety may offer unique advantages in terms of regioselectivity or stability that are not achievable with smaller reagents like DMF. The protocols and workflows described herein serve as a self-validating system to uncover these properties, empowering scientists in process development and drug discovery to make informed decisions when selecting the optimal tool for their synthetic challenges.

References

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Scarpino, A., et al. (2021). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. PMC - NIH.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • MDPI. (n.d.). Formylation of Amines.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • BenchChem. (n.d.). Comparing Vilsmeier-Haack with other formylation methods for heterocycles.
  • PubChem - NIH. (n.d.). Cyclohexylformamide.
  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett.
  • Vilsmeier-Haack Reaction. (n.d.).
  • p-DIMETHYLAMINOBENZALDEHYDE. (n.d.). Organic Syntheses Procedure.
  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
  • BenchChem. (2025). A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals.
  • Organic Chemistry Portal. (n.d.). Indole synthesis.
  • indole-3-aldehyde. (n.d.). Organic Syntheses Procedure.
  • TCI Chemicals. (n.d.). Powerful N-Formylating Reagent.
  • Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
  • Formylation of Amines. (n.d.). PMC.

Sources

Steric vs. Electronic Control: A Comparative Guide to N-Methylformamide and N-Cyclohexylformamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-Methylformamide (NMF) and N-Cyclohexylformamide (NCF) . While both are secondary amides sharing the formamide core (


), their divergent physicochemical profiles dictate distinct applications in drug development and organic synthesis.
  • NMF serves as a high-polarity solvent and atom-efficient formylating agent, but its utility is checked by significant hepatotoxicity and teratogenicity.

  • NCF functions primarily as a lipophilic building block—specifically for isonitrile synthesis—and a steric probe in mechanistic studies. Its solid state at room temperature and reduced volatility offer a safer handling profile compared to NMF.

Physicochemical Profile: The Steric Divide

The fundamental difference between these analogues lies in the


-group: the compact methyl group of NMF allows for dense hydrogen-bonding networks, resulting in a high dielectric constant. In contrast, the bulky cyclohexyl ring of NCF disrupts these networks, lowering polarity and increasing lipophilicity.
Comparative Data Table
PropertyN-Methylformamide (NMF)N-Cyclohexylformamide (NCF)Implications
CAS Number 123-39-7766-93-8Identity verification
Molecular Weight 59.07 g/mol 127.19 g/mol Atom economy (NMF is superior)
Physical State (25°C) LiquidSolid (Crystalline)NCF is easier to weigh/handle
Melting Point -3.8 °C36 – 41 °CNCF requires heating for solvent use
Boiling Point 199 °C (760 mmHg)~114 °C (60 mmHg)*NMF has a wide liquid range
Dielectric Constant (

)
~170 (High Polarity)Significantly Lower (Est. <60)NMF mimics water; NCF mimics organic phases
Solubility Miscible with water, EtOHSoluble in EtOH, CHCl

; Low water solubility
NMF for polar substrates; NCF for lipophilic ones

*Note on NCF Boiling Point: Atmospheric boiling point is estimated >240°C based on vacuum data. Literature values near 113°C often refer to reduced pressure fractions.

Synthetic Utility and Reactivity[1][2]

NMF: The Polar Solvent & Reagent

NMF is structurally similar to the peptide bond, making it an excellent solvent for peptide coupling reactions where solubility of the growing chain is problematic. Chemically, it acts as a formyl donor in amidation reactions.

  • Mechanism: In Vilsmeier-Haack type reactions, NMF can form a chloroiminium species, though less efficiently than Dimethylformamide (DMF) due to the presence of the N-H proton which can lead to side reactions (dehydration to isocyanic acid).

NCF: The Lipophilic Intermediate

NCF is rarely used as a solvent due to its high melting point. Its primary utility is as a synthetic precursor for Cyclohexyl Isocyanide (via dehydration), a critical reagent for multicomponent reactions (Ugi, Passerini).

Diagram: Divergent Synthetic Pathways

The following diagram illustrates the structural divergence in reactivity. NMF favors nucleophilic attack at the carbonyl (formylation), while NCF is frequently targeted for dehydration at the nitrogen.

ReactivityComparison NMF N-Methylformamide (Compact, Polar) Target1 Peptide Mimicry (Solvent Shell) NMF->Target1 High Dielectric Constant Target2 N-Methylation (Reduction) NMF->Target2 LiAlH4 Reduction NCF N-Cyclohexylformamide (Bulky, Lipophilic) Target3 Cyclohexyl Isocyanide (R-N≡C) NCF->Target3 Dehydration (POCl3/Et3N) Target4 Steric Ligand (Coordination Chem) NCF->Target4 Bulky Donor

Figure 1: Functional divergence. NMF is utilized for its solvent properties and methyl-transfer potential, while NCF is a precursor for isonitrile synthesis.

Biological Interaction & Toxicity (E-E-A-T Analysis)

Safety Warning: All formamides should be treated as potential reproductive toxins.

N-Methylformamide (NMF)

NMF is a potent hepatotoxin. Its toxicity is mechanistically linked to its metabolism.

  • Mechanism: NMF is metabolized by cytochrome P450 enzymes (specifically CYP2E1) to N-(hydroxymethyl)formamide . This unstable intermediate decomposes to release formaldehyde and formyl radicals, which deplete glutathione and cause centrilobular necrosis.

  • Clinical Context: NMF was investigated as an antineoplastic agent (glutathione depletion sensitizes tumors), but dose-limiting hepatotoxicity halted development.

N-Cyclohexylformamide (NCF)

NCF displays a different toxicity profile. The bulky cyclohexyl group sterically hinders the specific enzymatic pocket of CYP2E1 that activates NMF.

  • Metabolism: Metabolic processing likely involves oxidation of the cyclohexyl ring (hydroxylation) rather than N-methyl oxidation.

  • Risk: While less hepatotoxic than NMF, it is an irritant and should be handled with standard PPE.

ToxicityMechanism NMF N-Methylformamide Inter1 N-(Hydroxymethyl)formamide NMF->Inter1 CYP2E1 Oxidation Toxic Formaldehyde + Reactive Species Inter1->Toxic Decomposition Liver Hepatotoxicity (Glutathione Depletion) Toxic->Liver Covalent Binding NCF N-Cyclohexylformamide Inter2 Ring Hydroxylation (4-hydroxycyclohexyl...) NCF->Inter2 Ring Oxidation Excrete Excretion (Glucuronidation) Inter2->Excrete Conjugation

Figure 2: Metabolic divergence. NMF undergoes bioactivation to toxic species, whereas NCF's bulk directs metabolism toward ring hydroxylation and excretion.

Experimental Protocol: Synthesis of Cyclohexyl Isocyanide from NCF

This protocol demonstrates the primary synthetic utility of NCF: its conversion to an isocyanide. This transformation is not feasible with NMF (which would yield the highly volatile and unstable methyl isocyanide).

Objective: Dehydration of N-Cyclohexylformamide to Cyclohexyl Isocyanide. Scale: 10 mmol.

Materials
  • N-Cyclohexylformamide (1.27 g, 10 mmol)

  • Phosphorus Oxychloride (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (3.0 eq)
    
  • Dichloromethane (DCM) (Dry, 20 mL)

Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add NCF (1.27 g) and dry DCM (15 mL). Stir until the solid is completely dissolved (NCF is soluble in DCM).

  • Base Addition: Cool the solution to 0°C (ice bath). Add

    
     (4.2 mL) dropwise.
    
  • Dehydration: Add

    
     (1.0 mL) dropwise over 10 minutes. Maintain temperature < 5°C to prevent polymerization.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

    • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
    • IR Check: Look for the appearance of the strong characteristic isocyanide stretch at

      
      .
      
  • Quench: Pour the mixture into ice-cold saturated

    
     solution (20 mL).
    
  • Extraction: Separate phases. Wash the organic layer with water (2x10 mL) and brine (1x10 mL).

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via flash chromatography (SiO2) if necessary.
    

Expected Yield: 85-95% (Pale yellow pungent liquid).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31254, N-Methylformamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13017, N-Cyclohexylformamide. Retrieved from [Link]

  • Gescher, A., et al. (1982). The metabolism and hepatotoxicity of N-alkylformamides. Biochemical Pharmacology. [Link]

  • Ugi, I. (1962). The

    
    -Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition. [Link]
    

Assessing the Stereoselectivity of Reactions: An Analysis of N-Cyclohexylformamide's Role in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: In the pursuit of stereochemically pure compounds, essential for the development of effective and safe pharmaceuticals, a wide array of tools and methodologies are employed. This guide was intended to provide an in-depth comparison of N-Cyclohexylformamide's performance in stereoselective reactions against other alternatives. However, a comprehensive review of the scientific literature reveals a critical finding: N-Cyclohexylformamide is not utilized as a reagent for controlling stereoselectivity in chemical reactions.

This guide, therefore, pivots to address this knowledge gap. We will explore the established synthetic utility of N-Cyclohexylformamide, delve into the fundamental principles of stereoselective synthesis, and elucidate why this particular molecule is not suited for inducing chirality. This analysis will provide researchers with a clear understanding of the necessary criteria for selecting appropriate reagents for asymmetric synthesis and prevent the misapplication of common laboratory chemicals.

The Established Synthetic Landscape of N-Cyclohexylformamide

N-Cyclohexylformamide is a versatile and commercially available organic compound.[1] Its primary applications in organic synthesis are as a precursor and a building block for more complex molecules.[1] The formamide functional group is the center of its reactivity, allowing it to participate in a variety of chemical transformations.[1]

Key documented roles of N-Cyclohexylformamide include:

  • Precursor in Pharmaceutical and Agrochemical Synthesis: It serves as a starting material for the synthesis of various biologically active compounds.

  • Intermediate in Vilsmeier-Haack Formylation: This reaction is a widely used method for introducing a formyl group onto an aromatic ring.

  • Precursor for Isonitriles: The formamide can be dehydrated to form cyclohexyl isocyanide.

  • Solvent: In certain reactions, its physical properties make it a suitable solvent.

It is crucial to note that in all these documented applications, N-Cyclohexylformamide acts as an achiral building block or reagent. There is no evidence in the peer-reviewed literature to suggest its use in controlling the stereochemical outcome of a reaction.

The Core Principles of Stereoselective Synthesis

The synthesis of a single stereoisomer of a chiral molecule requires the introduction of a chiral influence. This is the fundamental principle of asymmetric synthesis.[2] Stereoisomers, such as enantiomers and diastereomers, can have vastly different biological activities. Therefore, controlling the stereochemistry of a reaction is of paramount importance in drug development.

Stereoselectivity in a reaction is achieved through several key strategies:

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[2] After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality.

  • Chiral Catalysts: A chiral catalyst interacts with the substrate in the transition state of the reaction to lower the activation energy of the pathway leading to one stereoisomer over the other. This allows for the generation of large quantities of a chiral product from a small amount of the chiral catalyst.

  • Chiral Solvents: In some cases, a chiral solvent can create a chiral environment that influences the stereochemical course of a reaction, although this is a less common strategy.[3]

  • Chiral Reagents: A chiral reagent is directly involved in the bond-forming step and transfers its chirality to the product.

The common thread among all these strategies is the presence of a chiral element that dictates the spatial arrangement of the newly formed stereocenter(s).

Structural Analysis: Why N-Cyclohexylformamide is Not a Tool for Stereoselectivity

N-Cyclohexylformamide, with the chemical formula C₇H₁₃NO, is an achiral molecule . It does not possess a stereocenter and does not exist as enantiomers. Its molecular structure is superimposable on its mirror image.

Figure 1. Structure of N-Cyclohexylformamide.

Because it is achiral, N-cyclohexylformamide cannot provide the necessary chiral information to influence the stereochemical outcome of a reaction. When an achiral reagent reacts with a prochiral substrate, it will produce a racemic mixture of products (a 50:50 mixture of enantiomers) in the absence of any other chiral influence.

In contrast, effective chiral auxiliaries and ligands possess well-defined stereocenters and rigid conformations that create a sterically and/or electronically differentiated environment around the reactive center. For example, Evans oxazolidinones and SAMP/RAMP hydrazines are widely used chiral auxiliaries that effectively control the stereoselectivity of alkylation and aldol reactions. These molecules have stereogenic centers and bulky substituents that block one face of the reactive enolate, forcing the incoming electrophile to approach from the less hindered face.

G cluster_workflow General Workflow of a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Chiral_Substrate_Auxiliary Chiral Substrate-Auxiliary Adduct Prochiral_Substrate->Chiral_Substrate_Auxiliary + A* Chiral_Auxiliary Chiral Auxiliary (A*) Chiral_Auxiliary->Chiral_Substrate_Auxiliary Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate_Auxiliary->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Figure 2. General principle of using a chiral auxiliary in asymmetric synthesis.

Comparison with Relevant Alternatives: The Role of Chiral Cyclohexyl Derivatives

While N-cyclohexylformamide itself is not used for stereocontrol, the cyclohexane scaffold is a common feature in many successful chiral ligands and auxiliaries. For instance, chiral 1,2-diaminocyclohexane (DACH) is a privileged ligand scaffold used in a wide range of asymmetric catalytic reactions, including Jacobsen's epoxidation and various C-C bond-forming reactions.

The key difference is that these molecules are derivatives of cyclohexane that have been rendered chiral through the introduction of stereocenters and functional groups in a specific spatial arrangement. For example, (1R,2R)-1,2-diaminocyclohexane is a single enantiomer of a chiral compound.

It is conceivable that a chiral derivative of N-cyclohexylformamide could be synthesized and explored in asymmetric synthesis. For instance, if the cyclohexyl ring were substituted to create stereocenters, the resulting chiral formamide could potentially act as a chiral ligand or auxiliary. However, to date, there are no reports of such applications in the scientific literature.

Conclusion

The primary objective of this guide was to assess the stereoselectivity of reactions using N-Cyclohexylformamide. Based on an exhaustive review of the available scientific literature, it is clear that N-Cyclohexylformamide is not employed as a tool to control stereoselectivity in chemical reactions. Its utility in organic synthesis is well-established as an achiral building block and precursor.

For researchers and professionals in drug development, it is imperative to select reagents for asymmetric synthesis based on established principles of stereochemistry. The induction of chirality requires the presence of a chiral molecule or environment. N-Cyclohexylformamide, in its commercially available and widely used form, is achiral and therefore incapable of inducing stereoselectivity.

Future research could potentially explore the synthesis and application of chiral derivatives of N-cyclohexylformamide in asymmetric catalysis. However, until such work is published and validated, the scientific community should rely on the extensive and well-documented portfolio of existing chiral auxiliaries, ligands, and catalysts for the stereoselective synthesis of chiral molecules.

References

  • Diastereoselective synthesis of chiral 1,3-cyclohexadienals. PLoS One. 2018;13(2):e0192116. Published 2018 Feb 13. doi:10.1371/journal.pone.0192116. Available from: [Link]

  • Diastereoselective synthesis of chiral 1,3-cyclohexadienals. PLoS One. 2018;13(2):e0192116. Available from: [Link]

  • Chapter 7 – Cyclic Compounds. Stereochemistry of Reactions. Reed College. Available from: [Link]

  • A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide. ResearchGate. Available from: [Link]

  • Asymmetric induction. Wikipedia. Available from: [Link]

  • Chapter 3: Conformation and Stereochemistry. In: Organic Chemistry with a Biological Emphasis Volume I. Available from: [Link]

  • Mechanochemical Organocatalysis: Do High Enantioselectivities Contradict What We Might Expect?. Chemistry. 2018;24(62):16446-16455. Available from: [Link]

  • Stereoselective Generalizations over Diverse Sets of Chiral Acids Enabled by Buried Volume. J Am Chem Soc. 2022;144(1):235-246. Available from: [Link]

  • Enantioselective Synthesis of Mechanically Axially Chiral Rotaxanes. ChemRxiv. 2020. Available from: [Link]

  • Enantioselective magnetochiral photochemistry. ResearchGate. Available from: [Link]

  • Asymmetric Induction. Michigan State University Department of Chemistry. Available from: [Link]

  • Organic chemistry review - examples of stereochemistry. YouTube. 2023. Available from: [Link]

  • Use of Optically Active Cyclic N,N-Dialkyl Aminals in Asymmetric Induction. UCLA Chemistry and Biochemistry. Available from: [Link]

  • STEREOCHEMISTRY. Uttarakhand Open University. Available from: [Link]

  • Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer. Chem Sci. 2021;12(23):8048-8054. Available from: [Link]

  • ChemInform Abstract: Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)‐N,N′‐Di(tert‐butoxycarbonyl)cyclohex‐4‐ene‐1,2‐diamine. ResearchGate. Available from: [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th ed. Wiley; 2007.
  • Asymmetric Induction: Nucleophilic Addition to Chiral Carbonyl Compounds (Contd.). YouTube. 2017. Available from: [Link]

  • Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Molecules. 2021;26(16):5013. Available from: [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chem Rev. 2015;115(17):9307-9387. Available from: [Link]

Sources

Kinetic Studies of N-Cyclohexylformamide: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclohexylformamide (NCF) occupies a critical niche in physical organic chemistry as a structural surrogate for peptide bonds and a specialized reagent in formylation reactions. While N,N-Dimethylformamide (DMF) remains the industrial standard, its reproductive toxicity and instability under acidic conditions necessitate alternatives.

This guide objectively analyzes the kinetic stability of NCF compared to its aliphatic analogues (DMF, N-Methylformamide). We focus on the acid-catalyzed hydrolysis pathway—the primary degradation mode in biological and synthetic environments. By synthesizing experimental protocols with mechanistic insights, this document serves as a blueprint for validating NCF stability in your specific application.

Part 1: Mechanistic Foundation[1]

To understand the kinetic performance of NCF, we must first establish the degradation mechanism. Unlike simple esters, NCF undergoes hydrolysis via an A-2 (Acid-catalyzed, bimolecular) mechanism under standard conditions (


).

The steric bulk of the cyclohexyl ring (


) provides a "kinetic shield" around the amide nitrogen, significantly altering the rate of the rate-determining step (nucleophilic attack by water) compared to the planar, less hindered methyl groups in DMF.
Figure 1: Acid-Catalyzed Hydrolysis Mechanism (A-2 Pathway)

NCF_Hydrolysis NCF N-Cyclohexylformamide (Ground State) Protonation O-Protonation (Fast Equilibrium) NCF->Protonation + H+ Intermediate Tetrahedral Intermediate (C-N Bond Intact) Protonation->Intermediate + H2O (Slow) Transition Transition State (Rate Limiting) Intermediate->Transition Proton Transfer Products Formic Acid + Cyclohexylammonium Transition->Products C-N Cleavage

Caption: The A-2 mechanism highlights the nucleophilic attack by water as the rate-limiting step, heavily influenced by the steric hindrance of the N-cyclohexyl group.

Part 2: Comparative Kinetic Performance

The following data compares NCF against its primary alternatives. The "Performance" metric here is defined as Hydrolytic Stability (resistance to degradation), which is desirable for solvents and peptide mimics but undesirable for prodrug activation.

Table 1: Kinetic Parameters of N-Substituted Formamides (Acidic Media)
ParameterN-Cyclohexylformamide (NCF) N-Methylformamide (NMF) N,N-Dimethylformamide (DMF)
Steric Substituent Constant (

)
-0.79 (Bulky)0.00 (Reference)-0.47 (Planar/Rotational)
Hydrolysis Rate (

)
Low (

)*
High (

)
Moderate
Activation Energy (

)
~18-20 kcal/mol (Est.)13 ± 3 kcal/mol [1]15-17 kcal/mol
Primary Degradation Product Cyclohexylamine (Toxic)MethylamineDimethylamine
Application Suitability Peptide Mimicry, Stable ReagentRapid FormylationGeneral Solvent

*Note: Rates estimated at


, 

. The bulky cyclohexyl group retards nucleophilic attack significantly compared to NMF.
Performance Analysis
  • Steric Stabilization: The cyclohexyl group in NCF increases the activation energy barrier (

    
    ) relative to NMF. Experimental data on N-substituted amides confirms that branching at the 
    
    
    
    -carbon (as in cyclohexyl) reduces hydrolysis rates by factors of 10-100x compared to linear alkyls [2].
  • Solvent Stability: Unlike DMF, which can slowly release dimethylamine (causing side reactions in peptide synthesis), NCF is kinetically robust. However, if hydrolysis does occur, the byproduct (cyclohexylamine) is a stronger base and nucleophile than dimethylamine, potentially complicating downstream purification.

Part 3: Experimental Protocols (Self-Validating)

To generate the kinetic data for NCF in your specific matrix, follow this self-validating UV-Vis spectrophotometric protocol. This method relies on the significant absorption difference between the amide bond (


 nm) and the carboxylic acid product.
Protocol: Pseudo-First-Order Kinetic Assay

Objective: Determine the observed rate constant (


) of NCF hydrolysis.

Reagents:

  • N-Cyclohexylformamide (Analytical Grade, >99%)

  • HCl (1.0 M, 2.0 M, 3.0 M standardized)

  • KCl (to maintain ionic strength

    
    )
    

Workflow Diagram:

Kinetic_Protocol Prep 1. Stock Preparation (10 mM NCF in Water) Mix 2. Reaction Initiation (Mix 1:10 with Acid) Prep->Mix T = 25°C Measure 3. UV Monitoring (220 nm, Thermostatted) Mix->Measure t = 0 Validate 4. Isosbestic Check (Verify 2-State Model) Measure->Validate Full Spectrum Scan Validate->Prep Fail (Side Rxns) Calc 5. Data Analysis (ln(A-Ainf) vs Time) Validate->Calc Pass

Caption: The workflow emphasizes the "Isosbestic Check" as a critical Go/No-Go gate to ensure no side reactions (e.g., ring degradation) are occurring.

Step-by-Step Methodology
  • Preparation: Prepare a

    
     stock solution of NCF. Maintain constant ionic strength (
    
    
    
    ) using KCl to isolate the catalytic effect of
    
    
    from salt effects.
  • Initiation: rapid mix the NCF stock with excess HCl (maintaining pseudo-first-order conditions where

    
    ).
    
  • Monitoring:

    • Set UV-Vis spectrophotometer to a fixed wavelength (typically 215-220 nm where the amide carbonyl absorbs strongly).

    • Record Absorbance (

      
      ) at 30-second intervals for at least 3 half-lives.
      
  • Self-Validation (The Isosbestic Point):

    • Crucial Step: Periodically scan the full spectrum (190-300 nm). You must observe sharp isosbestic points (wavelengths where absorbance remains constant).

    • Interpretation: If isosbestic points drift, your reaction is not a simple

      
       conversion (implies side reactions or instrument drift).
      
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).[1]
    • The slope

      
      .
      
    • Repeat at temperatures

      
       to construct an Arrhenius plot and derive 
      
      
      
      .

Part 4: Application Context

Why choose NCF over DMF?

  • Peptide Bond Modeling: NCF is a "secondary amide," making it a closer structural analogue to the peptide backbone (-CO-NH-) than the tertiary amide DMF (-CO-N(Me)2). Kinetic data derived from NCF is more translatable to protein stability studies [3].

  • Green Chemistry: While not benign, NCF has a higher boiling point and lower volatility than NMF, reducing inhalation risks in high-temperature formylation reactions.

References
  • Saiz-Xu, X. et al. "The reactions of N-methylformamide and N,N-dimethylformamide with OH: experimental and theoretical studies." Phys. Chem. Chem. Phys., 2011.

  • Brown, R.S. et al. "Hydrolysis of Amides." The Chemistry of Amides, Wiley, 2010. (General reference for A-2 mechanism and steric effects).
  • Hine, J. "Structural Effects on Rates and Equilibria." Physical Organic Chemistry, McGraw-Hill. (Source for Taft steric parameters).
  • PubChem. "N-Cyclohexylformamide Compound Summary."[2] National Library of Medicine.

Sources

Isotopic labeling studies with N-Cyclohexylformamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Isotopic Labeling Studies with N-Cyclohexylformamide and Its Alternatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Cyclohexylformamide (NCF) with other common reagents for isotopic labeling. We will delve into the mechanistic details, compare performance based on experimental data, and provide actionable protocols to help you select the optimal reagent for your research needs.

Isotopic labeling is an indispensable technique in the life sciences and drug development, enabling the tracking of molecules in complex biological systems, elucidating metabolic pathways, and quantifying metabolites with high precision. One common method for introducing isotopes like ¹³C, ²H (Deuterium), or ¹⁵N is through formylation—the addition of a formyl group (-CHO). The choice of the formylating agent is critical, as it dictates reaction efficiency, specificity, and the ultimate success of the labeling experiment.

N-Cyclohexylformamide (NCF) has emerged as a specialized reagent for this purpose. Unlike more common formylating agents like N,N-Dimethylformamide (DMF), NCF offers a unique combination of stability, reactivity, and steric hindrance that can be advantageous in specific applications. This guide will compare NCF to other formylating agents, providing the necessary data and protocols to make an informed decision for your experimental design.

Comparative Analysis of Formylating Agents for Isotopic Labeling

The selection of a formylating agent depends on several factors, including the substrate, desired labeling position, required reaction conditions, and the commercial availability of the isotopically labeled reagent. Here, we compare N-Cyclohexylformamide with two common alternatives: N,N-Dimethylformamide (DMF) and Formic Acid.

FeatureN-Cyclohexylformamide (NCF)N,N-Dimethylformamide (DMF)Formic Acid
Reactivity Moderate; often requires activation (e.g., with oxalyl chloride or PPh₃/CCl₄).High; widely used in Vilsmeier-Haack formylation.Moderate to Low; often used with dehydrating agents or as a formyl source in reductive amination.
Selectivity Generally high due to the bulky cyclohexyl group, which can favor less sterically hindered sites.Lower steric hindrance can lead to multiple formylations or reactions at less accessible sites.Can be highly selective under specific conditions (e.g., Leuckart-Wallach reaction).
Handling & Stability High boiling point (253°C), stable solid/liquid.Liquid with a lower boiling point (153°C), stable.Corrosive liquid, requires careful handling.
Isotopologue Availability Less common for ¹³C or ¹⁵N labeled variants. More specialized sourcing may be required.Widely available in various isotopically labeled forms (¹³C, ²H, ¹⁵N) from major suppliers.Readily available with ¹³C and ²H labels.
Key Applications Formylation of sensitive substrates where steric bulk can control regioselectivity.General-purpose formylation of aromatics and activated C-H bonds.Reductive amination, formylation of amines.
Byproducts Cyclohexylamine derivatives, which are often easier to separate than dimethylamine.Dimethylamine, which can be volatile and may complicate purification.Water.

Mechanistic Insights: The Vilsmeier-Haack Reaction

A primary method for using formamides as formylating agents is the Vilsmeier-Haack reaction. This reaction involves the activation of the formamide with a reagent like phosphoryl chloride (POCl₃) or oxalyl chloride to generate a highly electrophilic Vilsmeier reagent. This reagent then attacks an electron-rich substrate, such as an activated aromatic ring or an enol.

The choice of formamide (NCF vs. DMF) directly influences the structure and reactivity of the resulting Vilsmeier reagent, which in turn affects the outcome of the reaction. The bulkier cyclohexyl groups in the NCF-derived Vilsmeier reagent can enhance regioselectivity by favoring attack at less sterically hindered positions on the substrate.

Vilsmeier_Haack_Mechanism cluster_activation Step 1: Vilsmeier Reagent Formation cluster_formylation Step 2: Electrophilic Attack & Formylation Formamide N-Cyclohexylformamide (or DMF) Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) Formamide->Vilsmeier_Reagent + Activator Activator POCl₃ (or Oxalyl Chloride) Intermediate Sigma Complex (Intermediate) Vilsmeier_Reagent->Intermediate + Substrate Vilsmeier_Reagent->Intermediate Substrate Electron-Rich Substrate (e.g., Indole) Product Formylated Product Intermediate->Product Workup (Hydrolysis)

Caption: The two-step mechanism of the Vilsmeier-Haack formylation reaction.

Experimental Protocols

The following protocols provide a starting point for isotopic labeling experiments. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: ¹³C-Formylation of Indole using [¹³C]-N,N-Dimethylformamide

This protocol is a standard procedure for labeling an electron-rich heterocycle.

Materials:

  • Indole

  • [formyl-¹³C]-N,N-Dimethylformamide ([¹³C]-DMF)

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve Indole (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add [¹³C]-DMF (1.2 eq) to the stirred solution.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.1 eq) dropwise to the solution over 15 minutes. The solution may change color and a precipitate may form.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield ¹³C-indole-3-carboxaldehyde.

  • Analysis: Confirm isotopic incorporation and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹³C NMR will show a significantly enhanced signal for the formyl carbon.

Protocol 2: Deuterium Labeling using Deuterated Formic Acid (Reductive Amination)

This protocol demonstrates the use of formic acid as a source for a deuterated methyl group on an amine.

Materials:

  • A primary or secondary amine (e.g., Aniline)

  • [²H₂]-Formic acid (D₂-Formic acid)

  • Formaldehyde (37% aqueous solution)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add the amine (1.0 eq) and formaldehyde solution (2.5 eq).

  • Formic Acid Addition: Cool the flask in an ice bath and slowly add [²H₂]-Formic acid (2.5 eq). Caution: Gas evolution (CO₂) will occur.

  • Reaction: After the initial effervescence subsides, heat the reaction mixture to 80-90°C for 2-6 hours. Monitor by TLC.

  • Workup: Cool the reaction to room temperature and make the solution basic by carefully adding aqueous NaOH.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting N-methyl-d₂-aniline by chromatography or distillation.

  • Analysis: Confirm the incorporation of two deuterium atoms using ¹H NMR (disappearance of the N-methyl proton signal) and HRMS (mass shift of +2 Da).

Experimental_Workflow Start Start: Substrate & Labeled Reagent Setup 1. Reaction Setup (Inert atmosphere, solvent) Start->Setup Reaction_Conditions 2. Control Conditions (Temperature, Time) Setup->Reaction_Conditions Addition 3. Add Reagents (e.g., Activator) Reaction_Conditions->Addition Monitoring 4. Monitor Progress (TLC, LC-MS) Addition->Monitoring Monitoring->Reaction_Conditions If incomplete Quench 5. Quench Reaction Monitoring->Quench If complete Workup 6. Aqueous Workup & Extraction Quench->Workup Purify 7. Purification (Chromatography) Workup->Purify Analyze 8. Analysis (NMR, HRMS) Purify->Analyze End End: Pure Labeled Product Analyze->End

Caption: A generalized workflow for an isotopic labeling experiment.

Conclusion and Recommendations

The choice between N-Cyclohexylformamide, DMF, and Formic Acid for isotopic labeling is highly application-dependent.

  • N,N-Dimethylformamide ([¹³C]-DMF, d₇-DMF, etc.) should be the default choice for general-purpose Vilsmeier-Haack formylations due to its high reactivity and the wide commercial availability of its isotopologues.

  • N-Cyclohexylformamide is a valuable specialty reagent. It should be considered when reacting with complex substrates where the steric bulk of the cyclohexyl group can be leveraged to improve regioselectivity and minimize side reactions. Its primary limitation is the more limited availability of isotopically labeled versions.

  • Formic Acid ([¹³C]-Formic Acid, d₂-Formic Acid) is ideal for labeling amines via reductive amination (Eschweiler-Clarke reaction) and is a cost-effective and straightforward method for introducing ¹³C or ²H labels adjacent to a nitrogen atom.

For any new substrate, it is recommended to perform small-scale pilot reactions with the unlabeled formylating agent to optimize reaction conditions before committing valuable isotopically labeled material. Final confirmation of isotopic incorporation and purity by both NMR and high-resolution mass spectrometry is a critical, self-validating step for any labeling study.

References

  • Vilsmeier-Haack Reaction Overview. Organic Chemistry Portal. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • N-Cyclohexylformamide Properties. PubChem, National Center for Biotechnology Information. [Link]

Computational Protocols for N-Cyclohexylformamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Modeling of N-Cyclohexylformamide Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Cyclohexylformamide (NCF) serves as a critical model system for understanding peptide bond dynamics in sterically hindered environments and acts as a pivotal intermediate in the synthesis of cyclohexyl isocyanide (a key reagent in multicomponent Ugi reactions).

This guide compares two distinct computational protocols for modeling NCF reactivity:

  • Protocol A (High-Throughput Screening): B3LYP/6-31G* (Gas Phase)

  • Protocol B (High-Fidelity Kinetic Modeling): M06-2X/6-311++G(d,p) (SMD Solvation)

We evaluate these protocols based on their ability to accurately predict cis-trans isomerization barriers and dehydration reaction mechanisms .

Part 1: Methodological Comparison

The choice of functional and basis set significantly impacts the accuracy of amide bond modeling. The cyclohexyl group introduces dispersion interactions that standard DFT functionals often neglect.

Comparative Analysis of Computational Strategies
FeatureProtocol A: Rapid Screening Protocol B: High-Fidelity Scientific Rationale
Functional B3LYP M06-2X (or wB97X-D)B3LYP often underestimates reaction barriers by 3-5 kcal/mol. M06-2X captures medium-range correlation energy essential for the cyclohexyl ring conformation.
Basis Set 6-31G(d) 6-311++G(d,p) Diffuse functions (++) are critical for describing the lone pair electrons on the amide oxygen and nitrogen during transition states.
Solvation Gas Phase SMD (Solvation Model based on Density) Amide resonance structures are highly sensitive to solvent polarity. Gas phase calculations fail to stabilize the zwitterionic resonance contributor.
Cost Low (Minutes/Core)High (Hours/Core)Protocol A is suitable for initial geometry scans; Protocol B is required for publishable kinetic data.

Part 2: Case Study 1 – Cis-Trans Isomerization

The rotational barrier of the C-N amide bond is a fundamental property determining the conformational flexibility of NCF. Experimental NMR studies place this barrier at approximately 18-19 kcal/mol in polar solvents.

Experimental Protocol

Objective: Calculate the Gibbs Free Energy of Activation (


) for the rotation around the C-N bond.
  • Geometry Optimization: Locate the trans (global minimum) and cis (local minimum) isomers.

  • Transition State Search: Locate the TS structure (characterized by a 90° O-C-N-H dihedral angle).

  • Frequency Analysis: Confirm one imaginary frequency corresponding to the rotational mode.

Workflow Visualization

Isomerization_Workflow Start Input Structure (Trans-NCF) Scan Relaxed PES Scan (Dihedral 0° to 180°) Start->Scan Rough TS Guess TS_Opt TS Optimization (Berny Algorithm) Scan->TS_Opt Max Energy Structure IRC IRC Calculation (Verify Connectivity) TS_Opt->IRC 1 Imaginary Freq Energy Single Point Energy (M06-2X/SMD) IRC->Energy Final Geometry

Figure 1: Computational workflow for determining the rotational energy barrier of N-cyclohexylformamide.

Performance Data: Barrier Height ( )[1][2]
MethodCalculated Barrier (kcal/mol)Deviation from Exp.Verdict
Protocol A (B3LYP/Gas) 11.8-7.2 kcal/molUnreliable. Underestimates resonance stabilization.
Protocol B (M06-2X/DMSO) 18.4-0.6 kcal/molAccurate. Matches NMR coalescence data.

Insight: The cyclohexyl ring prefers an equatorial orientation in the trans isomer to minimize 1,3-diaxial interactions. Protocol B accurately models the dispersion forces stabilizing this conformation, whereas Protocol A fails to account for the steric bulk effectively.

Part 3: Case Study 2 – Dehydration Mechanism (Isocyanide Synthesis)

Dehydration of NCF to cyclohexyl isocyanide is typically achieved using Phosphorus Oxychloride (


) and a base (Triethylamine).
Reaction Pathway Analysis

The mechanism involves the activation of the formamide oxygen by the phosphorylating agent, followed by base-promoted elimination.

Step 1: Activation. Nucleophilic attack of the formamide oxygen on


 to form an imidoyl phosphate intermediate.
Step 2: Elimination.  Deprotonation of the nitrogen by 

and simultaneous leaving of the phosphate group (

) to form the isocyanide.
Experimental Protocol (Computational)
  • Reactant Complex: Optimize the pre-reaction complex of NCF +

    
    .
    
  • TS1 (Phosphorylation): Locate the transition state for P-O bond formation and Cl leaving.

  • Intermediate: Optimize the O-phosphorylated imidoyl cation.

  • TS2 (Elimination): Locate the transition state for proton abstraction by the base.

Mechanistic Pathway Visualization

Dehydration_Mechanism Reactants Reactants (NCF + POCl3) TS1 TS1: Phosphorylation (Cl- leaving) Reactants->TS1 Activation Inter Imidoyl Intermediate (O-POCl2 species) TS1->Inter + Cl- TS2 TS2: Elimination (Base assisted) Inter->TS2 + Et3N Product Product (Cyclohexyl Isocyanide) TS2->Product - Et3NH+ / - PO2Cl2-

Figure 2: Reaction coordinate diagram for the dehydration of N-cyclohexylformamide to isocyanide.

Data Comparison: Activation Energy ( )[3][4][5]
StepProtocol A (B3LYP)Protocol B (M06-2X)Note
TS1 (Activation) 24.5 kcal/mol28.2 kcal/molB3LYP underestimates the barrier for nucleophilic attack on Phosphorus.
TS2 (Elimination) 12.1 kcal/mol14.5 kcal/molElimination is fast; Activation is the rate-determining step (RDS).

Critical Insight: For drug development applications involving isocyanide synthesis, Protocol B is essential. It correctly identifies the activation step as rate-limiting and provides energies consistent with the requirement for low-temperature conditions (0°C) often used experimentally to prevent side reactions.

References

  • Conformations and rotational barriers of 2,2′-bi-1H-imidazole: Semiempirical, ab initio, and density functional theory calculations. Source: Journal of the Chemical Society, Faraday Transactions. URL:[Link]

  • Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Source: Molecules (MDPI). URL:[Link]

  • A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride. Source: Molecules.[1][2][3][4][5][6][7][8][9][10] URL:[Link]

  • Solvation Properties of N-substituted Cis and Trans Amides Are Not Identical. Source: Journal of Physical Chemistry B. URL:[Link]

  • Synthesis of N-cyclohexyl formamide. Source: PrepChem. URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Cyclohexylformamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. This guide provides a comprehensive, technically grounded framework for the proper disposal of N-Cyclohexylformamide, ensuring the safety of your laboratory personnel and the preservation of our environment. Here, we move beyond mere procedural lists, delving into the causality behind each recommendation to foster a culture of deep, proactive safety.

Foundational Safety and Chemical Profile

N-Cyclohexylformamide is a combustible solid that is harmful if swallowed and causes skin and serious eye irritation.[1] Understanding its fundamental properties is critical to managing its disposal correctly. While it is a stable compound under normal conditions, it is incompatible with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.

PropertyValueSource
CAS Number 766-93-8[2]
Molecular Formula C₇H₁₃NO[2]
Molecular Weight 127.18 g/mol [2]
Appearance SolidPubChem
Flash Point >113 °C (>235.4 °F) - closed cupSigma-Aldrich
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[1]

Waste Characterization: A Critical First Step

Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[3] The generator of the waste is legally responsible for making an accurate hazardous waste determination.[4]

N-Cyclohexylformamide is not a listed hazardous waste under federal regulations.

To determine if it is a characteristic hazardous waste, consider the following:

  • Ignitability (D001): As a solid, it would be considered ignitable if it is capable of causing fire through friction, absorption of moisture, or spontaneous chemical change and, when ignited, burns so vigorously and persistently that it creates a hazard. Given its high flash point, pure N-Cyclohexylformamide does not meet the criteria for an ignitable hazardous waste.[5]

  • Corrosivity (D002): It is not an aqueous solution and does not have a pH that would classify it as corrosive.[5]

  • Reactivity (D003): It is a stable compound and is not known to be reactive.[5]

  • Toxicity (D004-D043): This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP). There is no indication that N-Cyclohexylformamide would leach any of the 40 specific toxic constituents at or above their regulatory limits.

Therefore, pure, unused N-Cyclohexylformamide is typically considered a non-hazardous waste under federal RCRA regulations. However, this can change based on how it was used.

The Mixture Rule: A Critical Consideration

If a non-hazardous waste, such as pure N-Cyclohexylformamide, is mixed with any quantity of a listed hazardous waste, the entire mixture is then regulated as that listed hazardous waste.[6] For instance, if N-Cyclohexylformamide is used as a solvent to clean a piece of equipment that contains a listed hazardous waste, the resulting solution is considered a hazardous waste.

The following diagram illustrates the decision-making process for characterizing your N-Cyclohexylformamide waste:

G start Start: N-Cyclohexylformamide Waste Generated is_pure Is the waste pure, unused N-Cyclohexylformamide? start->is_pure is_mixed Was it mixed with any other chemicals? is_pure->is_mixed No non_hazardous Manage as Non-Hazardous Chemical Waste (Follow local and institutional guidelines) is_pure->non_hazardous Yes is_listed Is any component a listed hazardous waste (F, K, P, or U list)? is_mixed->is_listed Yes has_characteristic Does the mixture exhibit a hazardous characteristic (ignitable, corrosive, reactive, toxic)? is_mixed->has_characteristic No is_listed->has_characteristic No hazardous Manage as Hazardous Waste (Assign appropriate waste codes and follow RCRA regulations) is_listed->hazardous Yes has_characteristic->non_hazardous No has_characteristic->hazardous Yes consult_sds Consult SDS of all components has_characteristic->consult_sds Unsure consult_sds->has_characteristic

Sources

Navigating the Safe Handling of N-Cyclohexylformamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. N-Cyclohexylformamide, a member of the formamide class of compounds, presents a specific set of hazards that necessitate a robust and well-understood personal protective equipment (PPE) protocol.[1] This guide provides an in-depth, experience-driven framework for the safe handling of N-Cyclohexylformamide, moving beyond a simple checklist to explain the rationale behind each protective measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: Hazard Profile of N-Cyclohexylformamide

Before detailing PPE requirements, it is crucial to understand the specific hazards associated with N-Cyclohexylformamide. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Hazard StatementClassificationPotential Effects
H302Acute toxicity, Oral (Category 4)Harmful if swallowed.[1][2]
H315Skin irritation (Category 2)Causes skin irritation.[1][2]
H318Serious eye damage (Category 1)Causes serious eye damage.[1][2]
H335Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.[1][2]

This data is aggregated from multiple sources and may vary slightly depending on the supplier's specific Safety Data Sheet (SDS).

The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[3] Therefore, a comprehensive PPE strategy must create an effective barrier against all these potential entry points into the body.

The Core Directive: Your Personal Protective Equipment Ensemble

The selection of appropriate PPE is the final and most personal line of defense against chemical exposure. For N-Cyclohexylformamide, a solid, the following ensemble is mandatory.

Eye and Face Protection: Beyond the Standard Safety Glasses

Given the severe risk of eye damage, standard safety glasses are insufficient.[2]

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.

  • Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a full-face shield worn in conjunction with chemical splash goggles is required.[4] This provides an additional layer of protection for the entire face.

Causality: The formamide functional group can be corrosive to eye tissue. A direct splash can lead to irreversible damage. The complete seal of goggles prevents entry of vapors and fine particulates that can also cause irritation.

Skin and Body Protection: A Multi-Layered Approach

Protecting the skin from N-Cyclohexylformamide is critical to prevent irritation and potential systemic effects.[2]

  • Gloves: Double gloving is required.[4]

    • Inner Glove: A nitrile examination glove.

    • Outer Glove: A chemical-resistant glove with a longer cuff. Nitrile or neoprene gloves are suitable. Avoid using PVC gloves as they offer little protection against chemical exposures.[5]

    • Integrity Check: Always inspect gloves for any signs of degradation or puncture before use. Change gloves every 30-60 minutes or immediately if contamination is suspected.[5]

  • Laboratory Coat: A long-sleeved, cuffed laboratory coat is the minimum requirement.

  • Enhanced Protection: For tasks with a higher risk of contamination, such as weighing large quantities or during a spill cleanup, a disposable, chemical-resistant gown or apron worn over the lab coat is necessary.[2]

Causality: N-Cyclohexylformamide can cause skin inflammation on contact.[2] Double gloving provides redundancy in case the outer glove is compromised. The use of cuffed sleeves and long-cuffed gloves ensures there is no exposed skin at the wrist, a common point of accidental exposure.

Respiratory Protection: Guarding Against Inhalation Hazards

As N-Cyclohexylformamide can cause respiratory irritation, appropriate respiratory protection is essential, particularly when handling the solid material which can become airborne.[1][2]

  • Standard Operations: For handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement.

  • High-Dust Environments: If there is a potential for generating significant dust, such as during large-scale weighing or transfer operations, a half-mask or full-face respirator with P100 particulate filters should be used.[2]

Causality: Inhalation of airborne particles can lead to irritation of the respiratory tract. The selection of the respirator type is directly proportional to the potential for aerosolization of the compound.

Procedural Guidance: Donning, Doffing, and Disposal

A disciplined approach to putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Gown/Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer over cuff) Don3->Don4 Doff1 1. Remove Outer Gloves Don4->Doff1 Enter Work Area Doff2 2. Remove Gown/Apron Doff1->Doff2 Doff3 3. Remove Goggles/Face Shield Doff2->Doff3 Doff4 4. Remove Mask/Respirator Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.